molecular formula C7H9BrN2 B1342368 5-Bromo-2-isopropylpyrimidine CAS No. 1060813-04-8

5-Bromo-2-isopropylpyrimidine

Cat. No.: B1342368
CAS No.: 1060813-04-8
M. Wt: 201.06 g/mol
InChI Key: AQLRZRAEKSQHCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-isopropylpyrimidine is a valuable chemical intermediate in organic synthesis and drug discovery. Its structure, featuring a bromine atom at the 5-position of the pyrimidine ring, makes it a versatile building block for constructing more complex molecules through metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction . The pyrimidine core is a privileged scaffold in medicinal chemistry, found in a wide range of therapeutic agents . This compound is particularly useful in the synthesis of novel pharmaceutical candidates. Research into bromo-pyrimidine analogues has demonstrated their potential as anticancer agents, with some derivatives showing potent activity as Bcr/Abl tyrosine kinase inhibitors . Furthermore, the bromine atom allows for further functionalization, enabling the creation of targeted photo-cross-linking probes. Similar 5-halogenated pyrimidines are efficiently incorporated into oligonucleotides to study nucleic acid-protein interactions, which is crucial for elucidating molecular mechanisms in biology . As a key synthetic intermediate, this compound plays a role in developing compounds for various applications, including potential antibacterial and antitubercular agents . Intended Use and Handling This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate personal protective equipment and in accordance with all relevant safety regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2-propan-2-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2/c1-5(2)7-9-3-6(8)4-10-7/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQLRZRAEKSQHCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=C(C=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501293691
Record name 5-Bromo-2-(1-methylethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501293691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1060813-04-8
Record name 5-Bromo-2-(1-methylethyl)pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1060813-04-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-(1-methylethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501293691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 5-Bromo-2-isopropylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the known and predicted chemical properties of 5-Bromo-2-isopropylpyrimidine, tailored for researchers, scientists, and professionals in drug development. This document consolidates available data on its physical and spectral characteristics, reactivity, and safety, while also presenting detailed experimental protocols for its synthesis and key reactions.

Core Chemical Properties

This compound, with the molecular formula C₇H₉BrN₂, is a halogenated pyrimidine derivative. Its core chemical and physical properties are summarized below. It is important to note that while some data is available from commercial suppliers, specific experimental values for properties such as melting and boiling points are not widely published.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₉BrN₂
Molecular Weight 201.06 g/mol [1]
Appearance White to off-white solidInferred from related compounds
Melting Point Not available
Boiling Point Not available
Solubility Soluble in methanol.[2]
CAS Number 1060813-04-8[1]

Spectroscopic Data

Table 2: Predicted Spectroscopic Data for this compound

Spectrum TypePredicted Chemical Shifts / Key Absorptions
¹H NMR * Pyrimidine Protons (H-4, H-6): Singlet around δ 8.9 ppm. * Isopropyl Methine Proton (CH): Septet around δ 3.2 ppm. * Isopropyl Methyl Protons (CH₃): Doublet around δ 1.3 ppm.
¹³C NMR * C-2 (attached to isopropyl): ~175 ppm. * C-4, C-6: ~158 ppm. * C-5 (attached to Br): ~115 ppm. * Isopropyl Methine Carbon (CH): ~35 ppm. * Isopropyl Methyl Carbons (CH₃): ~22 ppm.
IR Spectroscopy * C-H stretch (aromatic): ~3100-3000 cm⁻¹. * C-H stretch (aliphatic): ~2970-2870 cm⁻¹. * C=N and C=C stretch (pyrimidine ring): ~1600-1400 cm⁻¹. * C-Br stretch: ~600-500 cm⁻¹.
Mass Spectrometry * [M]+ and [M+2]+: Isotopic peaks of approximately equal intensity around m/z 200 and 202, characteristic of a monobrominated compound.

Synthesis and Reactivity

This compound serves as a versatile building block in organic synthesis, primarily due to the presence of the reactive C-Br bond on the pyrimidine ring.

Synthesis

A general and efficient one-step method for the preparation of 5-bromo-2-substituted pyrimidines has been reported, which can be adapted for the synthesis of this compound.[3] The synthesis involves the reaction of 2-bromomalonaldehyde with an appropriate amidine, in this case, isobutyramidine.

G cluster_reactants Reactants cluster_products Product 2_bromomalonaldehyde 2-Bromomalonaldehyde Reaction Protic Acid Solvent (e.g., Acetic Acid) 60-105 °C 2_bromomalonaldehyde->Reaction + Isobutyramidine Isobutyramidine Isobutyramidine->Reaction + 5_Bromo_2_isopropylpyrimidine This compound Reaction->5_Bromo_2_isopropylpyrimidine

Caption: General synthesis of this compound.

Reactivity and Key Reactions

The C-Br bond at the 5-position of the pyrimidine ring is susceptible to various palladium-catalyzed cross-coupling reactions, making it a valuable handle for introducing molecular diversity.

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between this compound and a boronic acid or ester. This reaction is widely used to introduce aryl or heteroaryl substituents.[4][5][6]

G cluster_reactants Reactants cluster_products Product 5_Bromo_2_isopropylpyrimidine This compound Reaction Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/Water) 5_Bromo_2_isopropylpyrimidine->Reaction + Boronic_Acid Aryl/Heteroaryl Boronic Acid Boronic_Acid->Reaction + Coupled_Product 5-Aryl/Heteroaryl-2-isopropylpyrimidine Reaction->Coupled_Product

Caption: Suzuki-Miyaura coupling of this compound.

The Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond, enabling the synthesis of various 5-amino-2-isopropylpyrimidine derivatives. This reaction is crucial for introducing amine functionalities, which are prevalent in many biologically active molecules.[7][8][9]

G cluster_reactants Reactants cluster_products Product 5_Bromo_2_isopropylpyrimidine This compound Reaction Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., XPhos) Base (e.g., NaOtBu) Solvent (e.g., Toluene) 5_Bromo_2_isopropylpyrimidine->Reaction + Amine Primary or Secondary Amine Amine->Reaction + Aryl_Amine_Product 5-(Amino)-2-isopropylpyrimidine Reaction->Aryl_Amine_Product

References

A Technical Guide to 5-Bromo-2-Substituted Pyrimidines: Versatile Scaffolds in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An Important Note on 5-Bromo-2-isopropylpyrimidine: An initial search for the specific compound this compound did not yield a registered CAS (Chemical Abstracts Service) number from major chemical databases. While some commercial suppliers list this compound, the lack of a confirmed CAS number suggests it is a less common or novel substance. To provide a comprehensive and technically accurate guide for researchers, this document will focus on the broader, well-documented class of 5-bromo-2-substituted pyrimidines . These compounds are of significant interest and are widely utilized as key intermediates in the synthesis of therapeutic agents. This guide will use well-characterized examples from this class to illustrate the core principles of their synthesis, properties, and applications.

Physicochemical Properties of Representative 5-Bromo-2-Substituted Pyrimidines

The pyrimidine core is a privileged scaffold in medicinal chemistry, and the presence of a bromine atom at the 5-position and a variable substituent at the 2-position provides a versatile platform for developing a diverse range of molecules. The physicochemical properties of these compounds are crucial for their handling, reaction setup, and role in the final drug molecule. Below is a summary of properties for selected, commercially available examples.

Property5-Bromo-2-chloropyrimidine5-Bromo-2-methylpyrimidine5-Bromo-2-fluoropyrimidine5-Bromo-2-(isopropylamino)pyrimidine
CAS Number 32779-36-5[1]7752-78-5[2]62802-38-4[3]77476-95-0
Molecular Formula C₄H₂BrClN₂[1]C₅H₅BrN₂[2]C₄H₂BrFN₂[3]C₇H₁₀BrN₃
Molecular Weight 193.43 g/mol [1]173.01 g/mol [2]176.97 g/mol [3]216.08 g/mol
Appearance White to orange powder/crystal[4]Light yellow to brown powder/crystal[2]White crystals[5]Solid
Melting Point 76-81 °C[6]80-85 °C[2]90-93 °C[7]Not available
Boiling Point 291.6±13.0 °C at 760 mmHg[6]195.3±13.0 °C at 760 mmHg[8]270.8°C at 760 mmHg[7]Not available
Purity >97.0% (GC)[4]≥ 98% (GC)[2]≥97%[9]Not specified

Synthesis and Experimental Protocols

The synthesis of 5-bromo-2-substituted pyrimidines is a cornerstone for the development of many pharmaceutical compounds. The differential reactivity of the halogen atoms on the pyrimidine ring allows for selective and sequential reactions, making these compounds ideal starting materials.

A common and powerful strategy for diversifying the 5-bromopyrimidine scaffold starts with a di-halogenated precursor, such as 5-bromo-2-chloropyrimidine. The chlorine atom at the C2 position is significantly more reactive towards nucleophilic aromatic substitution (SNAr) than the bromine atom at the C5 position. This allows for the selective introduction of amine, alcohol, or thiol functionalities at the 2-position. Subsequently, the less reactive bromine at the C5 position can be functionalized using transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings.[10][11] This sequential approach enables the construction of complex, 2,5-disubstituted pyrimidine libraries with high efficiency.[10]

G start 5-Bromo-2-chloropyrimidine snar Nucleophilic Aromatic Substitution (SNAr) at C2 (e.g., with R-NH2, R-OH) start->snar Step 1 intermediate 2-Substituted-5-bromopyrimidine (e.g., 2-Amino/Alkoxy-5-bromopyrimidine) snar->intermediate suzuki Suzuki Coupling at C5 (with R'-B(OH)2) final_suzuki 2,5-Disubstituted Pyrimidine (e.g., 2-Amino-5-arylpyrimidine) suzuki->final_suzuki buchwald Buchwald-Hartwig Amination at C5 (with R''-NH2) final_buchwald 2,5-Disubstituted Pyrimidine (e.g., 2-Alkoxy-5-aminopyrimidine) buchwald->final_buchwald intermediate->suzuki Step 2a intermediate->buchwald Step 2b

Caption: General workflow for the diversification of 5-bromo-2-chloropyrimidine.

5-Bromo-2-chloropyrimidine is a crucial intermediate in the synthesis of Macitentan, a dual endothelin receptor antagonist used to treat pulmonary arterial hypertension.[1] The following protocol outlines a key step where the 5-bromopyrimidine moiety is introduced.

Reaction: Coupling of N-5-(4-Bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl-N'-propylsulfamide with 5-bromo-2-chloropyrimidine.[12][13]

Materials:

  • N-5-(4-Bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl-N'-propylsulfamide (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (typically 1.2-1.5 eq)

  • 5-Bromo-2-chloropyrimidine (1.1-1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous N,N-Dimethylformamide (DMF) (optional, as co-solvent)

Procedure:

  • To a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride in anhydrous THF.

  • Cool the suspension to 0-10 °C in an ice bath.

  • Slowly add a solution of N-5-(4-Bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl-N'-propylsulfamide in anhydrous THF to the NaH suspension.

  • Stir the resulting mixture at this temperature for 30-60 minutes to allow for the formation of the sodium alkoxide.

  • In a separate flask, prepare a solution of 5-bromo-2-chloropyrimidine in anhydrous THF (or a mixture of THF/DMF).

  • Slowly add the 5-bromo-2-chloropyrimidine solution to the reaction mixture, maintaining the temperature below 15 °C.[12]

  • After the addition is complete, allow the reaction to warm to room temperature or gently heat to 60 °C and stir for several hours, monitoring the reaction progress by TLC or LC-MS.[14]

  • Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride while cooling in an ice bath.

  • Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'propylsulfamide (Macitentan).[12]

Applications in Drug Discovery and Development

The 5-bromo-2-substituted pyrimidine scaffold is of paramount importance in medicinal chemistry, primarily due to its role as a "hinge-binding" motif in a vast number of kinase inhibitors.[11][15] The nitrogen atoms of the pyrimidine ring can form critical hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of the adenine core of ATP.

Kinases are a class of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. Consequently, they are major targets for cancer therapy. 5-Bromo-2-substituted pyrimidines are key building blocks for inhibitors of various kinases, including:

  • Epidermal Growth Factor Receptor (EGFR): The EGFR signaling pathway regulates cell proliferation, survival, and differentiation.[16] Its aberrant activation is common in many cancers. Many EGFR inhibitors utilize the pyrimidine scaffold to bind to the ATP pocket of the kinase domain, preventing its activation.[17]

  • Bcr-Abl Tyrosine Kinase: The fusion protein Bcr-Abl is the causative agent of chronic myeloid leukemia (CML). The development of inhibitors targeting this kinase, such as Imatinib, revolutionized CML treatment. Novel inhibitors based on the pyrimidine scaffold continue to be developed.

  • Aurora Kinases: These kinases are essential for cell division (mitosis), and their overexpression is linked to tumorigenesis. Pyrimidine-based molecules have been successfully developed as potent Aurora kinase inhibitors.[15]

EGF EGF Ligand EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Binds & Activates Grb2_Sos Grb2/SOS EGFR->Grb2_Sos Recruits Ras Ras Grb2_Sos->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Promotes Inhibitor Pyrimidine-Based Kinase Inhibitor Inhibitor->EGFR Blocks ATP Binding

Caption: Inhibition of the EGFR signaling pathway by a pyrimidine-based kinase inhibitor.

References

Spectroscopic Profile of 5-Bromo-2-isopropylpyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted and expected spectroscopic data for the compound 5-Bromo-2-isopropylpyrimidine. Due to the limited availability of direct experimental data for this specific molecule, this document leverages spectral information from analogous compounds, such as 5-bromopyrimidine and various isopropyl-substituted pyrimidines, to forecast its characteristic spectroscopic features. This guide is intended to support researchers in the identification, characterization, and quality control of this compound and related derivatives.

Predicted Spectroscopic Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are based on established principles of spectroscopy and data from structurally similar molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the pyrimidine ring protons and the isopropyl group protons.

Predicted ¹H NMR Data for this compound
Chemical Shift (δ) (ppm) Multiplicity Integration Assignment
~8.8Singlet2HH-4, H-6
~3.2Septet1H-CH(CH₃)₂
~1.3Doublet6H-CH(CH₃)₂

Note: The chemical shift of the pyrimidine protons is influenced by the bromine at the C-5 position and the isopropyl group at the C-2 position. The actual spectrum may show slight variations.

¹³C NMR (Carbon NMR): The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Predicted ¹³C NMR Data for this compound
Chemical Shift (δ) (ppm) Assignment
~170C-2
~160C-4, C-6
~118C-5
~35-CH(CH₃)₂
~22-CH(CH₃)₂

Note: The assignments are based on the expected electronic environment of each carbon atom.

Infrared (IR) Spectroscopy

The IR spectrum will reveal the presence of characteristic functional groups and the overall molecular structure.

Predicted IR Absorption Bands for this compound
Wavenumber (cm⁻¹) Vibrational Mode
3100-3000Aromatic C-H stretch
2970-2870Aliphatic C-H stretch (isopropyl)
1600-1550C=N and C=C stretching (pyrimidine ring)
1470-1430C-H bending (isopropyl)
~1050C-Br stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Predicted Mass Spectrometry Data for this compound
m/z (mass-to-charge ratio) Relative Intensity Assignment
216/218High[M]⁺, [M+2]⁺ (presence of Bromine)
201/203Moderate[M - CH₃]⁺
174/176Moderate[M - C₃H₇]⁺

Note: The presence of bromine will result in a characteristic M/M+2 isotopic pattern with approximately equal intensity.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. These should be adapted based on the specific instrumentation and sample characteristics.

NMR Spectroscopy

Sample Preparation:

  • Weigh approximately 5-10 mg of purified this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Transfer the solution to a clean, dry NMR tube.

  • If any particulate matter is visible, filter the solution through a pipette with a small cotton or glass wool plug.

¹H NMR Acquisition:

  • Insert the sample into the NMR spectrometer.

  • Tune and shim the instrument to optimize the magnetic field homogeneity.

  • Acquire a standard 1D proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

  • Following ¹H NMR, switch the spectrometer to the ¹³C channel.

  • Acquire a proton-decoupled ¹³C spectrum. This typically requires a larger number of scans than ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.

Infrared (IR) Spectroscopy

Sample Preparation (Thin Film Method):

  • Dissolve a small amount of the solid sample in a volatile solvent like dichloromethane or acetone.

  • Place a drop of the resulting solution onto a salt plate (e.g., NaCl or KBr).

  • Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.

Data Acquisition:

  • Obtain a background spectrum of the empty IR spectrometer.

  • Place the salt plate with the sample film in the sample holder.

  • Acquire the IR spectrum of the sample. The typical range is 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Further dilute this stock solution to a final concentration of about 10-100 µg/mL.[1]

Data Acquisition (Electron Ionization - EI):

  • Introduce the sample into the mass spectrometer, often via a direct insertion probe or a gas chromatograph (GC-MS).

  • The sample is vaporized and then ionized by a beam of electrons (typically at 70 eV).

  • The resulting ions are separated based on their mass-to-charge ratio by the mass analyzer and detected.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic identification and characterization of a synthetic organic compound like this compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_synthesis Compound Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Structure Elucidation Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Interpretation Spectral Data Interpretation NMR->Data_Interpretation IR->Data_Interpretation MS->Data_Interpretation Structure_Confirmation Structure Confirmation Data_Interpretation->Structure_Confirmation Final_Report Final_Report Structure_Confirmation->Final_Report

Caption: A flowchart illustrating the general workflow for synthesizing, purifying, and spectroscopically analyzing an organic compound.

References

An In-depth Technical Guide to the Solubility Profile of 5-Bromo-2-isopropylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility profile of 5-Bromo-2-isopropylpyrimidine. Due to the limited availability of precise quantitative solubility data in public literature, this document focuses on providing detailed experimental protocols and analytical methodologies to enable researchers to accurately determine the solubility of this compound in various solvent systems. This guide includes a predictive solubility overview based on related compounds, step-by-step experimental procedures for both thermodynamic and kinetic solubility determination, and recommended analytical techniques for quantification.

Introduction to this compound

This compound is a halogenated pyrimidine derivative. Such compounds are pivotal intermediates in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical agents. The pyrimidine scaffold is a core structure in numerous biologically active molecules, and substitutions, such as the bromo and isopropyl groups, significantly influence the compound's physicochemical properties, including solubility.

Understanding the solubility of this compound is critical for its application in reaction chemistry, process development, formulation, and for assessing its potential in drug discovery pipelines. Solubility impacts reaction kinetics, purification strategies, and bioavailability. This guide offers the necessary protocols to establish a robust solubility profile for this compound.

Predictive Solubility Profile

Table 1: Qualitative Solubility of Structurally Related Pyrimidine Derivatives

CompoundSolventQualitative SolubilityCitation
PyrimidineWaterModerately Soluble (~41 g/L at 20°C)[1]
PyrimidineOrganic Solvents (Alcohols, Ether)Highly Soluble[1]
5-Bromo-2-methylpyrimidineMethanolSoluble[2][3]
5-Bromo-2-nitropyridineWaterInsoluble[4]
5-Bromo-2-nitropyridineMethanol, Ethanol, DMSOReadily Dissolving[4]
5-Bromo-2-nitropyridineChloroformSlightly Soluble[4]
5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acidWaterVery Low Aqueous Solubility[5]

Based on these analogs, it is predicted that this compound will exhibit low solubility in aqueous solutions and good solubility in polar aprotic solvents like DMSO and DMF, as well as alcohols such as methanol and ethanol. Experimental verification is essential.

Experimental Protocols for Solubility Determination

Two key types of solubility are relevant in research and development: thermodynamic and kinetic solubility.[6] Thermodynamic solubility represents the true equilibrium solubility, while kinetic solubility is a higher-throughput assessment often used in early drug discovery.[1][7]

Thermodynamic (Equilibrium) Solubility Determination: Shake-Flask Method

The shake-flask method is the gold standard for determining equilibrium solubility.[8] It involves equilibrating an excess amount of the solid compound in a solvent over a prolonged period.

Methodology:

  • Sample Preparation: Add an excess of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation has been reached.

  • Solvent Addition: Accurately dispense a known volume (e.g., 2.0 mL) of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, methanol, ethanol) into each vial.

  • Equilibration: Seal the vials tightly and place them in a thermostatic shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached.[4][9]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature to let the excess solid settle. To separate the saturated solution from the undissolved solid, either centrifuge the vials at high speed or filter the supernatant using a syringe filter (e.g., 0.22 µm PVDF).[9]

  • Quantification: Carefully take a precise aliquot of the clear, saturated filtrate. Dilute the sample with an appropriate solvent and analyze the concentration of this compound using a validated analytical method, such as RP-HPLC with UV detection or LC-MS/MS.[10]

  • Calculation: The solubility is calculated from the measured concentration in the saturated solution and is typically expressed in units of µg/mL, mg/L, or mM.

G Thermodynamic Solubility Workflow cluster_prep Preparation cluster_eq Equilibration cluster_sep Separation cluster_analysis Analysis prep1 Add excess solid compound to vial prep2 Add known volume of solvent prep1->prep2 eq1 Seal vials and place in thermostatic shaker prep2->eq1 eq2 Agitate for 24-72 hours at constant temperature eq1->eq2 sep1 Centrifuge or filter to remove undissolved solid eq2->sep1 sep2 Collect clear saturated supernatant sep1->sep2 an1 Dilute aliquot of supernatant sep2->an1 an2 Quantify concentration via HPLC or LC-MS/MS an1->an2 an3 Calculate Solubility (e.g., µg/mL) an2->an3

Caption: Thermodynamic Solubility Determination Workflow.

Kinetic Solubility Determination

Kinetic solubility is often measured in drug discovery to quickly assess how a compound behaves when a DMSO stock solution is diluted into an aqueous buffer. This method is faster and more amenable to high-throughput screening.[9][10]

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% dimethyl sulfoxide (DMSO), for example, at 20 mM.[11]

  • Sample Preparation: In a microtiter plate, add a small volume (e.g., 2 µL) of the DMSO stock solution to a larger volume (e.g., 198 µL) of the aqueous test buffer (e.g., PBS, pH 7.4). This creates a solution where precipitation may occur.[12]

  • Incubation: Mix the contents thoroughly and incubate the plate at a controlled temperature (e.g., 25°C) for a shorter period, typically 1 to 2 hours.[9]

  • Analysis: The amount of dissolved compound can be measured directly in the plate. Common detection methods include:

    • Nephelometry: Measures the amount of light scattered by undissolved particles (precipitate).[12]

    • Direct UV Assay: After filtering the solution to remove any precipitate, the concentration of the dissolved compound is determined by measuring the UV absorbance of the filtrate.[12]

  • Quantification: The concentration of the dissolved compound is determined by comparing its signal (e.g., UV absorbance) to a calibration curve prepared from dilutions of the stock solution.[9]

G Kinetic Solubility Workflow cluster_prep Preparation cluster_inc Incubation cluster_analysis Analysis & Quantification prep1 Prepare high-concentration stock solution in DMSO prep2 Add small volume of stock to aqueous buffer in microplate prep1->prep2 inc1 Mix thoroughly prep2->inc1 inc2 Incubate at constant temperature for 1-2 hours inc1->inc2 an1 Measure dissolved compound inc2->an1 an2 Nephelometry (light scattering) OR Direct UV (after filtration) an1->an2 an3 Determine concentration using calibration curve an2->an3

Caption: Kinetic Solubility Determination Workflow.

Analytical Methodologies for Quantification

Accurate quantification of the dissolved this compound is essential for reliable solubility data. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are suitable techniques.

RP-HPLC with UV Detection

This is a robust and widely used method for the analysis of pyrimidine derivatives.[13][14]

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is typically used.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent like acetonitrile or methanol.[15]

  • Detection: UV detection at the compound's maximum absorbance wavelength (λmax), which would need to be determined experimentally.

  • Quantification: A calibration curve is generated by injecting known concentrations of the compound to correlate peak area with concentration.

LC-MS/MS

For higher sensitivity and selectivity, especially in complex matrices, LC-MS/MS is the preferred method.[16][17]

  • Chromatography: Similar LC conditions as described for RP-HPLC can be used.

  • Mass Spectrometry: A triple quadrupole mass spectrometer is commonly used, operating in Multiple Reaction Monitoring (MRM) mode for quantitative analysis.[17] This involves monitoring a specific precursor-to-product ion transition for the analyte, providing high specificity.

  • Sample Preparation: May involve a simple "dilute and shoot" approach or more complex extraction methods depending on the sample matrix.[18]

  • Quantification: An internal standard is typically used, and a calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.[3]

G Analytical Method Logic start Need to Quantify Compound in Solution? hplc RP-HPLC with UV Detection start->hplc Standard quantification needed lcms LC-MS/MS start->lcms High sensitivity or complex matrix hplc_adv Advantage: Robust, widely available hplc->hplc_adv lcms_adv Advantage: High sensitivity and selectivity lcms->lcms_adv

Caption: Logic for Selecting an Analytical Method.

Conclusion

While direct quantitative solubility data for this compound is not currently published, this guide provides the necessary scientific framework for its determination. By utilizing the detailed protocols for thermodynamic and kinetic solubility, coupled with robust analytical methods like HPLC or LC-MS/MS, researchers can generate the precise data required for their specific applications. The predictive data from related compounds suggests that solubility will be limited in aqueous media but favorable in common organic solvents. Experimental determination remains paramount for accurate and reliable results in any research or development context.

References

An In-depth Technical Guide to the Purity Analysis of 5-Bromo-2-isopropylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical methodologies for determining the purity of 5-Bromo-2-isopropylpyrimidine, a key intermediate in pharmaceutical synthesis. Ensuring the identity, purity, and impurity profile of such intermediates is critical for the integrity and safety of the final active pharmaceutical ingredient (API). This document outlines detailed experimental protocols, data presentation strategies, and visual workflows to aid researchers in establishing robust analytical methods.

Introduction to Purity Analysis

The purity of a pharmaceutical intermediate like this compound is a critical quality attribute. Impurities can arise from various sources, including the synthesis process (starting materials, by-products, intermediates), degradation, or storage.[1][2] Regulatory authorities require stringent control and characterization of impurities, as even trace amounts can affect the efficacy and safety of the final drug product.[1][2] A comprehensive purity analysis typically involves a combination of chromatographic and spectroscopic techniques to separate, identify, and quantify the main component and any impurities.[3]

Analytical Techniques for Purity Profiling

A multi-faceted analytical approach is essential for the comprehensive characterization of this compound. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are powerful for separation and quantification, while nuclear magnetic resonance (NMR) spectroscopy is crucial for structural elucidation.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds, making it well-suited for pyrimidine derivatives.[3] A reversed-phase method is typically employed for such compounds.

Experimental Protocol: HPLC

  • Instrument: HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Gradient:

    Time (min) % Mobile Phase B
    0 10
    25 90
    30 90
    31 10

    | 35 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

    • Sample Solution: Prepare the sample in the same manner as the standard solution.

Data Presentation: HPLC Purity Analysis

Peak No.Retention Time (min)Peak AreaArea %Identity
15.812,5000.15Impurity A
28.28,3500.10Impurity B
315.48,300,00099.50This compound
419.120,8750.25Impurity C
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. It provides both separation and structural information, making it ideal for identifying unknown impurities.[4]

Experimental Protocol: GC-MS

  • Instrument: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent), 30 m x 0.25 mm ID x 0.25 µm film thickness.

  • Injector: Split/splitless injector, operated in split mode with a split ratio of 50:1.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold at 280°C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-500 m/z.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.

Data Presentation: GC-MS Impurity Profile

Retention Time (min)Major m/z FragmentsTentative Identification
10.5156, 114, 77Isomeric Impurity
12.2200, 185, 157, 43This compound
14.8215, 200, 172Process-related Impurity
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules, including the confirmation of the main component's structure and the identification of impurities with different structural features.[3][5]

Experimental Protocol: NMR

  • Instrument: NMR spectrometer (e.g., 400 MHz).

  • Solvent: A suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.75 mL of the deuterated solvent.

  • Experiments:

    • ¹H NMR: Provides information on the proton environment.

    • ¹³C NMR: Provides information on the carbon skeleton.

    • 2D NMR (COSY, HSQC, HMBC): Used to determine the connectivity of atoms for unambiguous structural assignment.

Data Presentation: ¹H NMR Data

Chemical Shift (ppm)MultiplicityIntegrationAssignment
8.75s2HPyrimidine H4, H6
3.25sept1HIsopropyl CH
1.35d6HIsopropyl CH₃

Visualization of Workflows and Relationships

General Purity Analysis Workflow

The following diagram illustrates a typical workflow for the purity analysis of this compound.

Purity_Analysis_Workflow cluster_0 Sample Preparation cluster_1 Chromatographic Analysis cluster_2 Spectroscopic Analysis cluster_3 Data Analysis & Reporting Sample_Weighing Accurate Weighing Dissolution Dissolution in Suitable Solvent Sample_Weighing->Dissolution HPLC_Analysis HPLC-UV Analysis (Purity Assay) Dissolution->HPLC_Analysis GC_MS_Analysis GC-MS Analysis (Impurity Identification) Dissolution->GC_MS_Analysis NMR_Analysis NMR Spectroscopy (Structural Confirmation) Dissolution->NMR_Analysis Data_Processing Data Processing & Integration HPLC_Analysis->Data_Processing GC_MS_Analysis->Data_Processing NMR_Analysis->Data_Processing Impurity_Quantification Impurity Quantification Data_Processing->Impurity_Quantification Reporting Final Report Generation Impurity_Quantification->Reporting

Caption: A general workflow for the purity analysis of this compound.

Potential Impurity Sources and Analysis

This diagram illustrates the potential sources of impurities in this compound and the analytical techniques used for their detection.

Impurity_Sources cluster_0 Impurity Sources cluster_1 Analytical Techniques Starting_Materials Unreacted Starting Materials Target_Compound This compound Starting_Materials->Target_Compound By_Products Reaction By-products By_Products->Target_Compound Intermediates Synthetic Intermediates Intermediates->Target_Compound Degradation_Products Degradation Products Degradation_Products->Target_Compound HPLC HPLC Target_Compound->HPLC GC_MS GC-MS Target_Compound->GC_MS NMR NMR Target_Compound->NMR

Caption: Potential impurity sources and corresponding analytical techniques.

Conclusion

The purity analysis of this compound requires a combination of robust chromatographic and spectroscopic methods. HPLC is the workhorse for purity determination and quantification of known impurities, while GC-MS is invaluable for the identification of volatile impurities. NMR spectroscopy provides the definitive structural confirmation of the target molecule and can aid in the characterization of unknown impurities. The methodologies and workflows presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to establish and validate comprehensive purity testing protocols for this compound and similar pharmaceutical intermediates, ultimately ensuring the quality and safety of the final drug product.

References

The Strategic Application of 5-Bromo-2-isopropylpyrimidine in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Among the vast array of pyrimidine-based building blocks, 5-Bromo-2-isopropylpyrimidine has emerged as a particularly valuable synthon for the development of targeted therapies. Its unique substitution pattern, featuring a reactive bromine atom at the C5 position and an isopropyl group at the C2 position, offers a versatile platform for the synthesis of potent and selective kinase inhibitors and other biologically active molecules. This technical guide provides an in-depth exploration of the potential applications of this compound in medicinal chemistry, with a focus on its role in the generation of novel anticancer agents. We present a summary of quantitative biological data for analogous compounds, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and synthetic workflows to empower researchers in their drug discovery endeavors.

Introduction: The Pyrimidine Scaffold in Drug Discovery

The pyrimidine ring is a privileged heterocyclic motif found in a multitude of biologically active compounds, including natural products and synthetic drugs. Its ability to engage in various non-covalent interactions, such as hydrogen bonding and π-stacking, makes it an ideal scaffold for designing molecules that can effectively bind to and modulate the activity of biological targets. In particular, pyrimidine derivatives have been extensively investigated as inhibitors of protein kinases, a class of enzymes that play a crucial role in cellular signaling pathways and are frequently dysregulated in diseases like cancer.

The strategic functionalization of the pyrimidine core is paramount in achieving high potency and selectivity for a desired target. This compound offers two key points for chemical modification: the bromine atom at the C5 position, which can be readily exploited in cross-coupling reactions, and the isopropyl group at the C2 position, which can influence the steric and electronic properties of the molecule, thereby impacting its binding affinity and selectivity.

Synthesis of this compound and Its Derivatives

The synthesis of 5-bromo-2-substituted pyrimidines can be achieved through various synthetic routes. A common method involves the condensation of a 2-substituted amidine with a 3-carbon building block. For instance, 5-bromo-2-substituted pyrimidine compounds can be prepared by a one-step reaction using 2-bromomalonaldehyde and an appropriate amidine compound as raw materials.

Derivatization of the this compound core is typically achieved through modern cross-coupling reactions. The bromine atom at the C5 position is particularly amenable to Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, allowing for the introduction of a wide range of aryl, heteroaryl, alkynyl, and amino substituents. The C2-isopropyl group, while generally less reactive, can influence the overall reactivity of the pyrimidine ring and provides a key interaction motif in the final drug candidate.

Potential Therapeutic Applications

Derivatives of 5-bromopyrimidines have shown significant promise in several therapeutic areas, most notably in oncology. The ability to readily introduce diverse chemical moieties at the C5 position allows for the fine-tuning of the pharmacological properties of these compounds, leading to the identification of potent and selective inhibitors of various protein kinases implicated in cancer progression.

Kinase Inhibition in Oncology

Protein kinases are critical regulators of cell signaling pathways that control cell growth, proliferation, and survival. Their aberrant activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. The pyrimidine scaffold serves as an excellent starting point for the design of kinase inhibitors due to its structural similarity to the adenine core of ATP, the natural substrate for kinases.

3.1.1. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition

3.1.2. Cyclin-Dependent Kinase (CDK) Inhibition

CDKs are a family of serine/threonine kinases that regulate the cell cycle. Dysregulation of CDK activity is a common feature of cancer cells, leading to uncontrolled proliferation. Selective CDK inhibitors have emerged as a promising class of anticancer drugs. The 2-amino-5-bromopyrimidine scaffold has been utilized in the development of potent CDK inhibitors.

Quantitative Data Summary

While specific quantitative data for derivatives of this compound is limited in publicly accessible literature, the following table summarizes the biological activity of closely related 5-bromopyrimidine analogs to provide a reference for potential potency.

Compound Scaffold Target Kinase IC50 (nM) Cell Line Antiproliferative Activity (GI50, µM) Reference
2,5-DiaminopyrimidineAurora A15HeLa0.5
2,5-DiaminopyrimidineAurora B25HeLa0.5
Furo[2,3-d]pyrimidineVEGFR-221HUVECNot

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Reactivity of the Bromine Atom in 5-Bromo-2-isopropylpyrimidine

This technical guide provides a comprehensive overview of the chemical reactivity of the bromine atom in this compound. This versatile building block is of significant interest in medicinal chemistry due to the pyrimidine core's prevalence in biologically active compounds.[1] The bromine atom at the C-5 position serves as a key handle for introducing molecular diversity through a variety of well-established chemical transformations, primarily palladium-catalyzed cross-coupling reactions and metal-halogen exchange. Understanding the reactivity of this position is crucial for the strategic design and synthesis of novel drug candidates and functional materials.

The pyrimidine ring is an electron-deficient aromatic system. The bromine atom at the 5-position is the primary site of reactivity for transformations that proceed via oxidative addition to a metal catalyst or through metal-halogen exchange. Its reactivity is influenced by the electronic nature of the pyrimidine ring and the substituents present. The isopropyl group at the C-2 position is an electron-donating group, which can subtly influence the reactivity of the C-5 bromine compared to unsubstituted 5-bromopyrimidine.

A general workflow for the diversification of this compound is illustrated below, highlighting the key reaction pathways stemming from the reactive C-Br bond.

G cluster_0 Reaction Pathways cluster_1 Product Classes A This compound B Palladium-Catalyzed Cross-Coupling A->B Pd(0) catalyst C Metal-Halogen Exchange (Lithiation) A->C R-Li (e.g., n-BuLi) D 5-Aryl/Vinyl Pyrimidines (Suzuki, Stille, Heck) B->D E 5-Alkynyl Pyrimidines (Sonogashira) B->E F 5-Amino Pyrimidines (Buchwald-Hartwig) B->F G 5-Functionalized Pyrimidines (via Lithiated Intermediate) C->G + Electrophile (E+)

Caption: General diversification pathways for this compound.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for forming carbon-carbon and carbon-heteroatom bonds.[2] For 5-bromopyrimidines, these reactions typically proceed through a catalytic cycle involving the oxidative addition of the C-Br bond to a Pd(0) complex.[1] The general reactivity of halogens in these couplings follows the order I > Br > Cl.[3][4]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between the pyrimidine core and various aryl or vinyl boronic acids or esters.[4][5] This reaction is widely used in the synthesis of biaryl and heteroaryl compounds, which are common motifs in pharmaceuticals.[4]

G pd0 Pd(0)L₂ start This compound pd2_complex 5-Pyrimidinyl-Pd(II)L₂-Br pd2_trans 5-Pyrimidinyl-Pd(II)L₂-R pd2_complex->pd2_trans Transmetalation product 5-Aryl-2-isopropylpyrimidine pd2_trans->product Reductive Elimination product->pd0 Catalyst Regeneration start->pd2_complex Oxidative Addition boronic R-B(OH)₂ + Base

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.
ParameterConditionReference
Substrate This compound (1.0 equiv)Adapted from[3][6]
Coupling Partner Arylboronic acid (1.2 equiv)[3][6]
Catalyst Pd(PPh₃)₄ (5 mol%) or PdCl₂(dppf)[3]
Base K₂CO₃, K₃PO₄, or Cs₂CO₃ (2.0-3.0 equiv)[4]
Solvent 1,4-Dioxane/Water (4:1), DMF, or Toluene[3][4]
Temperature 80-110 °C[6]
Atmosphere Inert (Argon or Nitrogen)[3]

  • In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).[3][6]

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).[4]

  • Introduce the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe.[3][7]

  • Heat the reaction mixture to the desired temperature (e.g., 85-95 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.[4][5]

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.[4]

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.[4]

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.[4]

Sonogashira Coupling

The Sonogashira coupling is used to form C-C bonds between an aryl halide and a terminal alkyne, providing access to 5-alkynylpyrimidine derivatives.[8] The reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst in the presence of an amine base.[6][9]

ParameterConditionReference
Substrate This compound (1.0 equiv)Adapted from[1][6]
Coupling Partner Terminal Alkyne (1.1-1.2 equiv)[1][8]
Catalyst Pd(PPh₃)₄ (5 mol%) or PdCl₂(PPh₃)₂ (5 mol%)[8][10]
Co-catalyst Copper(I) Iodide (CuI) (2.5-10 mol%)[8][10]
Base Triethylamine (TEA) or Diisopropylamine (DIPA)[1][10]
Solvent THF, DMF, or Acetonitrile[6][10]
Temperature Room Temperature to 80 °C[6][10]
Atmosphere Inert (Argon or Nitrogen)[1]
  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂), and copper(I) iodide.[1][10]

  • Add the anhydrous solvent (e.g., THF) and the amine base (e.g., diisopropylamine).[1][10]

  • Stir the mixture at room temperature for 10-15 minutes.[1]

  • Add the terminal alkyne (1.1 equiv) dropwise to the reaction mixture via syringe.[1][10]

  • Stir the reaction at the appropriate temperature (e.g., room temperature or 60 °C) and monitor its progress by TLC or GC.[1]

  • Upon completion, cool the mixture and filter it through a pad of celite, washing with a suitable organic solvent.[1]

  • The filtrate is typically washed with saturated aqueous NH₄Cl and brine, then dried over anhydrous Na₂SO₄.[10]

  • Concentrate the solution under reduced pressure and purify the residue by flash column chromatography.[10]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling the pyrimidine with primary or secondary amines.[11][12] This reaction is crucial for synthesizing 2-aminopyrimidine scaffolds, which are prevalent in many bioactive molecules.[13] The reaction requires a palladium catalyst, a suitable phosphine ligand, and a base.[11]

G start This compound + Amine (R₂NH) + Base oxidative_add Oxidative Addition start->oxidative_add pd_precatalyst Pd Precatalyst + Ligand active_pd0 Active Pd(0)L Complex pd_precatalyst->active_pd0 Activation active_pd0->oxidative_add amine_coord Amine Coordination & Deprotonation oxidative_add->amine_coord reductive_elim Reductive Elimination amine_coord->reductive_elim reductive_elim->active_pd0 Catalyst Regeneration product 5-(Amino)-2-isopropylpyrimidine reductive_elim->product

Caption: Experimental workflow for a Buchwald-Hartwig amination reaction.
ParameterConditionReference
Substrate This compound (1.0 equiv)Adapted from[12][13]
Coupling Partner Primary or Secondary Amine (1.1-1.2 equiv)[11]
Catalyst Pd₂(dba)₃ or Pd(OAc)₂[14]
Ligand Bulky biarylphosphine ligands (e.g., tBuBrettPhos)[15]
Base NaOt-Bu, K₂CO₃, or LiHMDS[16]
Solvent Toluene, Dioxane, or THF[16]
Temperature Room Temperature to 110 °C[12]
Atmosphere Inert (Argon or Nitrogen)[16]

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst, the phosphine ligand, and the base (e.g., NaOt-Bu).

  • Add this compound and the amine coupling partner.

  • Add the anhydrous, degassed solvent (e.g., toluene).

  • Seal the tube and heat the reaction mixture with stirring in an oil bath at the specified temperature (e.g., 100 °C).

  • Monitor the reaction by GC-MS or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Metal-Halogen Exchange

The bromine atom of this compound can undergo metal-halogen exchange, typically with an organolithium reagent like n-butyllithium (n-BuLi), to form a highly reactive 5-lithiopyrimidine intermediate.[17] This organometallic species can then be quenched with a wide variety of electrophiles to introduce diverse functional groups at the C-5 position. This method requires cryogenic temperatures to prevent side reactions.[18]

ParameterConditionReference
Substrate This compound (1.0 equiv)Adapted from[17][18]
Reagent n-BuLi or t-BuLi (1.0-1.1 equiv)[19]
Solvent Anhydrous THF or Diethyl Ether[18][20]
Temperature -78 °C[21]
Atmosphere Inert (Argon or Nitrogen)[20]
Reaction Time 30 - 60 minutes for lithiation[20]
Electrophile Aldehydes, ketones, CO₂, etc.[21]
  • Dissolve this compound (1.0 equiv) in anhydrous THF in a flame-dried, three-neck flask under an inert atmosphere.[18]

  • Cool the solution to -78 °C using a dry ice/acetone bath.[21]

  • Slowly add n-butyllithium (1.05 equiv) dropwise via syringe, maintaining the temperature at -78 °C.

  • Stir the mixture at -78 °C for 30-60 minutes to ensure complete metal-halogen exchange.[20]

  • Add a solution of the desired electrophile (e.g., an aldehyde or ketone) in THF dropwise to the reaction mixture.

  • Allow the reaction to stir at -78 °C for 1-2 hours, then warm slowly to room temperature.[20]

  • Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure and purify the product by column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

While the C-5 bromine is primarily reactive in the aforementioned reactions, it is important to consider the possibility of Nucleophilic Aromatic Substitution (SNAr). In SNAr, a nucleophile attacks the aromatic ring, forming a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of the leaving group.[22][23]

For SNAr to be efficient, the aromatic ring typically requires strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negative charge of the intermediate.[22] The pyrimidine ring is inherently electron-deficient, which activates attached halogens to SNAr. However, in substrates like 5-bromo-2-chloropyrimidine, the C-2 chloro position is generally more susceptible to SNAr than the C-5 bromo position.[7][8] Therefore, direct SNAr at the C-5 bromine of this compound is expected to be less favorable than palladium-catalyzed couplings unless under harsh conditions or with highly activating groups on the ring. The reactivity of halogens in SNAr is often F > Cl > Br > I, which is the reverse of the trend seen in palladium-catalyzed reactions.[22][24]

References

The Isopropyl Group: A Key Modulator of Physicochemical and Biological Properties in 5-Bromo-2-isopropylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 5-bromo-2-isopropylpyrimidine scaffold is a valuable building block in medicinal chemistry, offering a versatile platform for the synthesis of a diverse range of biologically active molecules. The strategic placement of the isopropyl group at the 2-position and the bromine atom at the 5-position of the pyrimidine ring imparts a unique combination of steric, electronic, and physicochemical properties. This technical guide provides a comprehensive overview of the role of the isopropyl group, detailing its influence on the molecule's synthesis, reactivity, and potential applications in drug discovery, with a focus on quantitative data, experimental protocols, and logical frameworks.

The Pivotal Role of the Isopropyl Group

The isopropyl group, a small, branched alkyl substituent, exerts a significant influence on the characteristics of the 5-bromopyrimidine core through a combination of steric and electronic effects.

Steric Hindrance: A Tool for Selectivity

The branched nature of the isopropyl group introduces steric bulk around the 2-position of the pyrimidine ring. This steric hindrance can play a crucial role in directing the binding of the molecule to biological targets such as enzymes and receptors. By occupying a specific volume, the isopropyl group can enhance binding affinity and selectivity for the target protein by fitting into hydrophobic pockets while preventing non-specific interactions. In the context of enzyme inhibition, particularly kinase inhibitors, the isopropyl group can orient the molecule within the ATP-binding site, leading to potent and selective inhibition.

Electronic Effects: Modulating Reactivity and Basicity

As an electron-donating group (EDG) through inductive effects, the isopropyl group increases the electron density of the pyrimidine ring. This has two major consequences:

  • Modulation of Ring Basicity: The increased electron density makes the nitrogen atoms in the pyrimidine ring more basic. This can influence the compound's pKa, solubility, and pharmacokinetic properties, such as its absorption and distribution.

  • Influence on Aromatic Reactivity: While the pyrimidine ring is inherently electron-deficient, the electron-donating nature of the isopropyl group can subtly modulate the reactivity of the ring in chemical transformations. However, the primary site for electrophilic attack or cross-coupling reactions remains the electron-rich positions, with the 5-bromo position being the key handle for synthetic diversification.

Lipophilicity and Solubility: Key Determinants of Drug-likeness

The isopropyl group significantly increases the lipophilicity (logP) of the 5-bromopyrimidine core. This property is critical for a molecule's ability to cross cell membranes and reach its intracellular target. However, a balance must be struck, as excessive lipophilicity can lead to poor aqueous solubility, increased metabolic breakdown, and potential toxicity. The modulation of lipophilicity by the isopropyl group is a key consideration in the design of drug candidates based on this scaffold.

Physicochemical Properties

Property5-Bromo-2-(isopropylamino)pyrimidine[1]5-Bromo-2-(isopropylthio)pyrimidine[]5-Bromo-2-isopropoxypyrimidine[3]
Molecular Formula C₇H₁₀BrN₃C₇H₉BrN₂SC₇H₉BrN₂O
Molecular Weight 216.08 g/mol 233.13 g/mol 217.06 g/mol
Appearance Solid--
CAS Number 77476-95-0433684-22-1121487-12-5

Table 1: Physicochemical data of representative 2-substituted-5-bromopyrimidines.

Synthesis of this compound

The synthesis of 5-bromo-2-substituted pyrimidines can be achieved through a one-step reaction of 2-bromomalonaldehyde with an appropriate amidine. This method is advantageous due to its simplicity, safety, and cost-effectiveness.[4]

Synthesis 2-Bromomalonaldehyde 2-Bromomalonaldehyde Reaction 2-Bromomalonaldehyde->Reaction Isobutyramidine Isobutyramidine Isobutyramidine->Reaction This compound This compound Reaction->this compound Protic Acid, 70-105 °C

Experimental Protocol: General Procedure for the Synthesis of 5-Bromo-2-substituted Pyrimidines[4]
  • In a reaction vessel, a solution of 2-bromomalonaldehyde in a protic acid (e.g., acetic acid) is prepared.

  • A solution of the corresponding amidine hydrochloride (in this case, isobutyramidine hydrochloride) in a protic acid is added dropwise to the 2-bromomalonaldehyde solution at a temperature between 60-90 °C.

  • After the addition is complete, the reaction mixture is heated to 70-105 °C and stirred until the reaction is complete (monitored by TLC or LC-MS).

  • Upon completion, the reaction is cooled, and the product is isolated through standard workup procedures, which may include neutralization, extraction with an organic solvent, and purification by column chromatography or recrystallization.

Reactivity and Synthetic Applications

The this compound scaffold is a versatile intermediate for further chemical modifications, primarily through cross-coupling reactions at the C5-bromo position. The bromine atom serves as a convenient handle for introducing a wide range of substituents, enabling the exploration of structure-activity relationships (SAR).

Reactions sub This compound Suzuki 5-Aryl-2-isopropylpyrimidine sub->Suzuki R-B(OH)2 Pd catalyst, Base Sonogashira 5-Alkynyl-2-isopropylpyrimidine sub->Sonogashira R-C≡CH Pd/Cu catalyst, Base Buchwald 5-Amino-2-isopropylpyrimidine sub->Buchwald R-NH2 Pd catalyst, Base

Suzuki Coupling

The Suzuki coupling reaction is a powerful method for forming carbon-carbon bonds between the pyrimidine core and various aryl or heteroaryl boronic acids.

Experimental Protocol: General Procedure for Suzuki Coupling [5]

  • To a reaction vessel under an inert atmosphere, add this compound (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq.).

  • Add a degassed solvent system (e.g., 1,4-dioxane/water or toluene/water).

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • After cooling, the mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated.

  • The crude product is purified by column chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the introduction of alkyne moieties at the 5-position, which are valuable functionalities in medicinal chemistry.

Experimental Protocol: General Procedure for Sonogashira Coupling [5]

  • To a reaction vessel under an inert atmosphere, add this compound (1.0 eq.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 5-10 mol%), and a degassed solvent (e.g., THF or DMF).

  • Add an amine base (e.g., triethylamine or diisopropylamine, 2.0-3.0 eq.) and the terminal alkyne (1.1-1.5 eq.).

  • Stir the reaction at room temperature or with gentle heating until completion.

  • The reaction is worked up by filtration through celite, followed by extraction and purification of the product.

Buchwald-Hartwig Amination

This reaction allows for the formation of C-N bonds, introducing a variety of amino groups at the 5-position, which can be crucial for establishing key interactions with biological targets.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination [5]

  • In a glovebox or under an inert atmosphere, combine this compound (1.0 eq.), the desired amine (1.1-1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos or BINAP, 2-4 mol%), and a base (e.g., Cs₂CO₃ or NaOtBu, 1.5-2.0 eq.).

  • Add an anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Heat the reaction mixture to 80-110 °C and monitor for completion.

  • The workup involves quenching the reaction, extraction, and purification by chromatography.

Biological Significance and Applications in Drug Discovery

Pyrimidine derivatives are a cornerstone of modern medicinal chemistry, with numerous approved drugs containing this heterocyclic core. The substituents on the pyrimidine ring play a critical role in determining the biological activity and target selectivity.[6][7]

The 2-isopropyl-5-halopyrimidine motif is found in a number of potent and selective kinase inhibitors. The isopropyl group often occupies a hydrophobic pocket in the ATP-binding site of kinases, contributing to the overall binding affinity. The 5-bromo substituent provides a vector for synthetic elaboration to further optimize potency, selectivity, and pharmacokinetic properties.

KinaseInhibition cluster_0 Kinase ATP-Binding Site cluster_1 This compound Derivative Hinge Hinge Region HydrophobicPocket Hydrophobic Pocket SolventFront Solvent Front Pyrimidine Pyrimidine Core Pyrimidine->Hinge H-bonding Isopropyl Isopropyl Group Isopropyl->HydrophobicPocket Hydrophobic Interaction Substituent 5-Substituent (from Br) Substituent->SolventFront Further Interactions

Conclusion

The isopropyl group in this compound is a critical determinant of the molecule's overall properties and its utility in drug discovery. Its steric and electronic contributions influence the compound's synthesis, reactivity, and potential biological activity. The steric bulk of the isopropyl group can confer selectivity in ligand-protein interactions, while its electron-donating nature modulates the physicochemical properties of the pyrimidine core. The presence of the 5-bromo substituent provides a versatile handle for synthetic diversification, allowing for the fine-tuning of biological activity and pharmacokinetic parameters. This in-depth understanding of the role of the isopropyl group empowers researchers to rationally design and synthesize novel this compound derivatives with tailored properties for various therapeutic applications.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions with 5-Bromo-2-isopropylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling reactions of 5-Bromo-2-isopropylpyrimidine with various aryl- and heteroarylboronic acids. This versatile reaction is a cornerstone in medicinal chemistry for the synthesis of novel 2-isopropyl-5-arylpyrimidine derivatives, which are key scaffolds in the development of new therapeutic agents.

The Suzuki-Miyaura coupling offers a robust and efficient method for the formation of carbon-carbon bonds, demonstrating wide functional group tolerance and typically proceeding with high yields.[1] The protocols provided herein are designed to serve as a comprehensive guide for researchers, facilitating the synthesis and exploration of this important class of molecules.

Principle of the Reaction

The Suzuki-Miyaura cross-coupling reaction facilitates the formation of a carbon-carbon bond between an organoboron compound (boronic acid or ester) and an organic halide in the presence of a palladium catalyst and a base.[2][3] The catalytic cycle involves three key steps:

  • Oxidative Addition: The active palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a palladium(II) intermediate.

  • Transmetalation: The organic group from the boronic acid, activated by the base, is transferred to the palladium(II) center, displacing the bromide.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product, regenerating the palladium(0) catalyst which re-enters the catalytic cycle.[2]

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes representative conditions and expected yields for the Suzuki-Miyaura coupling of this compound with a variety of aryl- and heteroarylboronic acids. These values are based on typical outcomes for similar bromopyrimidine substrates and are intended to provide a comparative overview. Actual yields may vary depending on the specific substrate, reaction scale, and purity of reagents.

Boronic Acid PartnerPalladium Catalyst (mol%)Base (equivalents)Solvent SystemTemperature (°C)Time (h)Expected Yield (%)
Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (2.0)1,4-Dioxane / H₂O (4:1)901285-95
4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃ (2.0)Toluene / H₂O (5:1)1001080-90
3-Fluorophenylboronic acidPd(OAc)₂ (2) + SPhos (4)K₃PO₄ (3.0)THF / H₂O (4:1)801675-85
2-Thiopheneboronic acidPd(dppf)Cl₂ (3)K₂CO₃ (2.0)DME851270-80
3-Pyridinylboronic acidPd(PPh₃)₄ (5)Na₂CO₃ (2.0)DMF / H₂O (5:1)1101865-75

Experimental Protocols

The following is a generalized protocol for the Suzuki-Miyaura coupling of an arylboronic acid with this compound.

Materials:

  • This compound (1.0 equivalent)

  • Aryl- or heteroarylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, THF)

  • Degassed deionized water

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free atmosphere.

  • Catalyst and Solvent Addition: Under a positive flow of inert gas, add the palladium catalyst (2-5 mol%). Then, add the degassed organic solvent and degassed water (typically in a 4:1 to 5:1 ratio).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-isopropyl-5-arylpyrimidine.

Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: This compound, Boronic Acid, Base inert Establish Inert Atmosphere (Ar/N2) reagents->inert catalyst Add Palladium Catalyst and Solvents inert->catalyst heat Heat and Stir (80-110 °C) catalyst->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor cool Cool to RT monitor->cool extract Dilute and Extract cool->extract wash Wash with Water and Brine extract->wash dry Dry and Concentrate wash->dry purify Column Chromatography dry->purify product product purify->product Final Product

Caption: Experimental workflow for Suzuki coupling.

Suzuki_Catalytic_Cycle pd0 Pd(0)L_n pd_intermediate1 R1-Pd(II)L_n-X pd0->pd_intermediate1 oa re Reductive Elimination oa Oxidative Addition trans Transmetalation aryl_halide R1-X (this compound) aryl_halide->pd_intermediate1 product R1-R2 (Product) boronic_acid R2-B(OR)2 pd_intermediate2 R1-Pd(II)L_n-R2 boronic_acid->pd_intermediate2 base Base base->trans pd_intermediate1->pd_intermediate2 trans pd_intermediate2->pd0 re pd_intermediate2->product

Caption: Suzuki-Miyaura catalytic cycle.

References

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 5-Bromo-2-isopropylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 5-Bromo-2-isopropylpyrimidine. The functionalization of the pyrimidine core is a critical strategy in medicinal chemistry for the synthesis of novel therapeutic agents. This compound is a key building block, and these reactions offer robust methods for creating diverse molecular libraries for structure-activity relationship (SAR) studies.

Introduction to Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[1] These reactions are fundamental in modern organic synthesis and drug discovery, allowing for the construction of complex molecules from readily available starting materials.[2][3] The general catalytic cycle involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with a coupling partner, and reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.[1][4]

This guide focuses on three primary cross-coupling reactions for this compound:

  • Suzuki-Miyaura Coupling: Formation of a C-C bond with an organoboron reagent.

  • Buchwald-Hartwig Amination: Formation of a C-N bond with an amine.

  • Sonogashira Coupling: Formation of a C-C bond with a terminal alkyne.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organohalide with an organoboron compound, such as a boronic acid or boronate ester, in the presence of a palladium catalyst and a base.[4]

Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling
Coupling PartnerCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)1001292
4-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)-K₃PO₄ (3)Toluene110888
Thiophene-2-boronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2)THF801685
3-Pyridinylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)1,4-Dioxane/H₂O (5:1)1001878
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure that may require optimization for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Aryl/heteroaryl boronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-Dioxane/water, 4:1)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask or reaction vial, add this compound, the boronic acid, the base, and the palladium catalyst.[4]

  • Seal the vessel, then evacuate and backfill with an inert gas three times to create an oxygen-free environment.[4]

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[4]

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS).

  • Upon completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualization: Suzuki-Miyaura Coupling Workflow

G Suzuki-Miyaura Coupling Workflow A 1. Add Reactants (this compound, Boronic Acid, Base, Catalyst) B 2. Inert Atmosphere (Evacuate & Backfill with Ar/N2) A->B C 3. Add Degassed Solvent B->C D 4. Heat and Stir (80-110 °C) C->D E 5. Monitor Progress (TLC, LC-MS) D->E F 6. Work-up (Cool, Dilute, Wash) E->F G 7. Purification (Column Chromatography) F->G H Final Product G->H

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds between aryl halides and amines.[2][3] It is a cornerstone of medicinal chemistry for synthesizing arylamines.[5]

Data Presentation: Representative Conditions for Buchwald-Hartwig Amination
AmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
MorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.5)Toluene1001295
AnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (2)1,4-Dioxane1101889
BenzylaminePd₂(dba)₃ (1.5)RuPhos (3)K₃PO₄ (3)THF802482
n-HexylaminePd(OAc)₂ (2)DavePhos (4)LiHMDS (1.5)Toluene1001691
Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a general starting point and may require optimization.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., NaOtBu, 1.5 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add the palladium precatalyst and the phosphine ligand.[5]

  • Seal the flask, then evacuate and backfill with an inert gas three times.[5]

  • Under a positive pressure of inert gas, add this compound, the amine, and the base.[5]

  • Add the anhydrous, degassed solvent via syringe.[5]

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent and filter through a pad of Celite®.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Filter, concentrate under reduced pressure, and purify the crude product by flash column chromatography.

Visualization: Buchwald-Hartwig Catalytic Cycle

G Buchwald-Hartwig Catalytic Cycle cluster_reactants A Pd(0)L2 B Oxidative Addition A->B C Ar-Pd(II)(Br)L2 B->C D Ligand Exchange C->D E [Ar-Pd(II)(NHR'R'')L]Br D->E F Deprotonation (Base) E->F G Ar-Pd(II)(NR'R'')L F->G H Reductive Elimination G->H H->A I Ar-NR'R'' H->I ArBr Ar-Br ArBr->B Amine HNR'R'' Amine->D

Caption: General catalytic cycle for Buchwald-Hartwig amination.

Sonogashira Coupling

The Sonogashira coupling is a reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and typically a copper(I) co-catalyst.[6][7]

Data Presentation: Representative Conditions for Sonogashira Coupling
AlkynePd Catalyst (mol%)Cu Co-catalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
PhenylacetylenePdCl₂(PPh₃)₂ (3)CuI (5)Et₃N (2.5)THF25694
1-HexynePd(PPh₃)₄ (2)CuI (4)i-Pr₂NH (3)DMF60487
TrimethylsilylacetylenePdCl₂(PPh₃)₂ (3)CuI (5)Et₃N (3)Toluene80890
Propargyl alcoholPd(OAc)₂ (2)CuI (5)Piperidine (2)Acetonitrile501285
Experimental Protocol: Sonogashira Coupling

This protocol describes a general procedure suitable for many terminal alkynes.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 5-10 mol%)

  • Amine base (e.g., Triethylamine, 2.0-3.0 equiv)

  • Anhydrous solvent (e.g., THF or DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound, the palladium catalyst, and copper(I) iodide.[6]

  • Evacuate and backfill the flask with an inert gas (repeat this cycle three times).[6]

  • Add the anhydrous solvent and the amine base via syringe.

  • Add the terminal alkyne dropwise to the reaction mixture.

  • Stir the reaction at the desired temperature (room temperature to 80 °C) and monitor its progress by TLC or LC-MS.[1]

  • Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of Celite® to remove the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualization: Sonogashira Coupling Logical Relationship

G Sonogashira Coupling Components cluster_reactants Reactants cluster_catalysts Catalytic System A This compound (Aryl Halide) G 5-Alkynyl-2-isopropylpyrimidine (Product) A->G B Terminal Alkyne B->G C Palladium Catalyst (e.g., PdCl₂(PPh₃)₂) C->G Catalyzes D Copper(I) Co-catalyst (e.g., CuI) D->G Co-catalyzes E Amine Base (e.g., Et₃N) E->G Activates Alkyne F Solvent (e.g., THF, DMF) F->G Medium

Caption: Key components for the Sonogashira coupling reaction.

References

Synthesis of 5-Aryl-2-isopropylpyrimidines from 5-Bromo-2-isopropylpyrimidine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Aryl-2-isopropylpyrimidines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and drug discovery. The pyrimidine core is a prevalent scaffold in numerous biologically active molecules, and its substitution with an aryl group at the 5-position can lead to compounds with a range of therapeutic applications. Notably, derivatives of this scaffold have shown promise as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, including cancer.

The synthesis of these valuable compounds can be efficiently achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a particularly robust and versatile method. This reaction allows for the formation of a carbon-carbon bond between the 5-position of the pyrimidine ring and an aryl group, starting from the readily available 5-bromo-2-isopropylpyrimidine and a corresponding arylboronic acid. The isopropyl group at the 2-position can influence the electronic properties and steric environment of the pyrimidine ring, potentially impacting the compound's biological activity and pharmacokinetic profile.

These application notes provide detailed protocols for the synthesis of 5-aryl-2-isopropylpyrimidines via the Suzuki-Miyaura cross-coupling reaction, a summary of reaction conditions and yields, and an overview of their potential applications as kinase inhibitors.

Materials and Methods

General Suzuki-Miyaura Coupling Protocol

This protocol outlines a general procedure for the synthesis of 5-aryl-2-isopropylpyrimidines. Optimization of the reaction conditions, including the choice of catalyst, base, and solvent, may be necessary for specific substrates.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 5 mol%)

  • Base (e.g., Potassium carbonate [K₂CO₃] or Potassium phosphate [K₃PO₄], 2.0 - 2.5 equivalents)

  • Solvent system (e.g., 1,4-Dioxane and water, 4:1 v/v)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Brine

  • Silica gel for column chromatography

  • Round-bottom flask or Schlenk tube

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Combine this compound, arylboronic acid, and base in a flask. B Add palladium catalyst. A->B C Add solvent system (e.g., dioxane/water). B->C D Degas the reaction mixture. C->D E Heat the mixture to reflux (e.g., 85-95 °C) under inert atmosphere. D->E F Monitor reaction progress by TLC or LC-MS. E->F G Cool to room temperature and dilute with ethyl acetate and water. F->G H Separate organic layer and extract aqueous layer with ethyl acetate. G->H I Combine organic layers, wash with brine, and dry over Na₂SO₄. H->I J Filter and concentrate the organic layer under reduced pressure. I->J K Purify the crude product by silica gel column chromatography. J->K L Characterize the pure product. K->L CDK_Pathway cluster_0 Cell Cycle Progression Cyclin_CDK Cyclin/CDK Complex Substrate Substrate Protein (e.g., Rb) Cyclin_CDK->Substrate Phosphorylation Phospho_Substrate Phosphorylated Substrate Cell_Cycle Cell Cycle Advancement (G1 to S phase) Phospho_Substrate->Cell_Cycle Apoptosis Apoptosis Cell_Cycle->Apoptosis leads to Inhibitor 5-Aryl-2-isopropylpyrimidine (CDK Inhibitor) Inhibitor->Cyclin_CDK Inhibition

The Versatility of 5-Bromo-2-isopropylpyrimidine in Drug Discovery: A Building Block for Targeted Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – The pyrimidine scaffold is a cornerstone in modern medicinal chemistry, forming the backbone of numerous FDA-approved drugs. Among the vast array of pyrimidine-based building blocks, 5-Bromo-2-isopropylpyrimidine stands out as a versatile and valuable starting material for the synthesis of novel therapeutic agents. Its unique structural features, particularly the presence of a reactive bromine atom at the 5-position, allow for a wide range of chemical modifications, making it an ideal candidate for the development of targeted therapies, especially in the realm of oncology.

This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals on the use of this compound and its closely related analogues in the synthesis of potent kinase inhibitors. The methodologies outlined herein are broadly applicable to a variety of 2-substituted 5-bromopyrimidines and are supported by quantitative data and visualizations of key biological pathways.

Application Notes: A Gateway to Kinase Inhibitors

The 5-bromopyrimidine core is a privileged scaffold for the design of kinase inhibitors due to its ability to mimic the purine ring of ATP and form crucial hydrogen bond interactions within the ATP-binding site of kinases.[1] The bromine atom at the C5 position serves as a versatile handle for introducing various substituents through palladium-catalyzed cross-coupling reactions, enabling the exploration of chemical space to enhance potency and selectivity. This strategic functionalization has led to the discovery of potent inhibitors of several key kinases implicated in cancer, including Epidermal Growth Factor Receptor (EGFR), Bruton's tyrosine kinase (BTK), and Aurora kinases.[1]

Derivatives of 5-bromopyrimidine have shown significant promise as anticancer agents. For instance, a series of novel 5-bromo-pyrimidine derivatives have been synthesized and evaluated as potent Bcr/Abl tyrosine kinase inhibitors, which are key drivers in chronic myeloid leukemia.[2][3] These compounds have demonstrated significant cytotoxic activity against various cancer cell lines.[2]

While specific examples of approved drugs originating directly from this compound are not extensively documented in publicly available literature, the synthetic strategies employed for other 5-bromopyrimidine derivatives are directly applicable. The isopropyl group at the 2-position can influence the compound's solubility, metabolic stability, and binding interactions with the target protein, potentially offering advantages in drug design.

Key Synthetic Transformations: Experimental Protocols

The reactivity of the C-Br bond at the 5-position of the pyrimidine ring allows for a variety of powerful cross-coupling reactions. The following protocols provide generalized procedures for these key transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between 5-bromopyrimidines and boronic acids or their esters. This reaction is instrumental in synthesizing biaryl and heteroaryl structures commonly found in kinase inhibitors.[4]

Generalized Protocol:

  • To a dry Schlenk flask, add this compound (1.0 equiv.), the desired aryl or heteroaryl boronic acid (1.2 equiv.), and a base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 equiv.).

  • Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 80-100 °C and stir until the reaction is complete, as monitored by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-2-isopropylpyrimidine.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, a transformation that is valuable for introducing alkynyl moieties into drug candidates.

Generalized Protocol:

  • To a dry Schlenk flask, add this compound (1.0 equiv.), a palladium catalyst such as Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2-5 mol%), and a copper(I) co-catalyst like copper(I) iodide (CuI) (5-10 mol%).

  • Evacuate and backfill the flask with an inert gas.

  • Add an anhydrous solvent (e.g., THF or DMF), followed by a base such as triethylamine (Et₃N) (2.0-3.0 equiv.) and the terminal alkyne (1.1-1.5 equiv.).

  • Stir the reaction mixture at a temperature ranging from room temperature to 100 °C until the starting material is consumed.

  • After cooling, dilute the mixture with an organic solvent and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product via column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, which is crucial for synthesizing the aminopyrimidine core present in many kinase inhibitors.

Generalized Protocol:

  • In a glovebox or under an inert atmosphere, charge a dry Schlenk flask with a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., cesium carbonate (Cs₂CO₃), 1.5 equiv.).

  • Add this compound (1.0 equiv.) and the desired amine (1.2 equiv.).

  • Add an anhydrous, degassed solvent such as toluene or dioxane.

  • Heat the reaction mixture under an inert atmosphere (e.g., at 100 °C) until the starting material is consumed.

  • After cooling, quench the reaction and extract the product with an organic solvent.

  • Wash the combined organic layers, dry, and concentrate.

  • Purify the product by column chromatography.

Quantitative Data: Biological Activity of Derived Kinase Inhibitors

Compound ClassTarget KinaseStarting MaterialRepresentative IC₅₀ (nM)Reference Cell Line
Pyrimidine AnaloguesBcr/Abl5-Bromo-2,4-dichloropyrimidinePotent Inhibition (specific values vary)K562
2,4-DiaminopyrimidinesAurora A5-Bromo-2,4-dichloropyrimidine9-
2,4-DiaminopyrimidinesAurora B5-Bromo-2,4-dichloropyrimidine19-
2,5-Disubstituted PyrimidinesBTK5-Bromo-2-chloropyrimidineVaries with substitution-
2-(Phenylamino)pyrimidinesEGFR5-Bromo-2,4-dichloropyrimidineVaries with substitution-
Pyrrolo[2,3-d]pyrimidinesCDK9-0.93 - 1.27-
Thiazolyl-pyrimidinesCDK4/6-Kᵢ = 7 - 10-

Note: The IC₅₀ and Kᵢ values are highly dependent on the specific substitutions on the pyrimidine core and the assay conditions.

Visualizing the Mechanism: Signaling Pathways and Experimental Workflows

To better understand the biological context and the synthetic strategies, the following diagrams, generated using the DOT language, illustrate a key signaling pathway targeted by pyrimidine-based inhibitors and a general experimental workflow.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Ligand (EGF) EGFR EGFR Ligand->EGFR Binding EGFR->EGFR Dimerization & Autophosphorylation RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation STAT STAT EGFR->STAT Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Metastasis Metastasis ERK->Metastasis AKT AKT PI3K->AKT Survival Survival AKT->Survival Angiogenesis Angiogenesis STAT->Angiogenesis Inhibitor Pyrimidine-based EGFR Inhibitor Inhibitor->EGFR Inhibition

EGFR Signaling Pathway and Inhibition

Bcr_Abl_Signaling_Pathway cluster_intracellular Intracellular Space Bcr_Abl Bcr-Abl (Constitutively Active Kinase) Grb2_Sos Grb2/Sos Bcr_Abl->Grb2_Sos JAK_STAT JAK/STAT Pathway Bcr_Abl->JAK_STAT PI3K_AKT PI3K/AKT Pathway Bcr_Abl->PI3K_AKT Adhesion Altered Adhesion Bcr_Abl->Adhesion RAS RAS Grb2_Sos->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation JAK_STAT->Proliferation Survival Decreased Apoptosis JAK_STAT->Survival PI3K_AKT->Survival Inhibitor Pyrimidine-based Bcr-Abl Inhibitor Inhibitor->Bcr_Abl Inhibition

Bcr-Abl Signaling Pathway and Inhibition

Experimental_Workflow Start This compound + Coupling Partner Reaction Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) Start->Reaction Workup Reaction Workup & Extraction Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Characterization Characterization (NMR, MS) Purification->Characterization Final_Product Final Product (Potential Kinase Inhibitor) Characterization->Final_Product

General Experimental Workflow

Conclusion

This compound and related 5-bromopyrimidines are undeniably valuable building blocks in the arsenal of medicinal chemists. The synthetic versatility of the 5-bromopyrimidine scaffold, coupled with well-established and robust palladium-catalyzed cross-coupling methodologies, provides a reliable and efficient platform for the generation of diverse libraries of compounds for drug discovery. The continued exploration of this scaffold is expected to yield novel kinase inhibitors with improved therapeutic profiles for the treatment of cancer and other diseases.

References

Application Notes and Protocols for the Amination of 5-Bromo-2-isopropylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for the palladium-catalyzed amination of 5-Bromo-2-isopropylpyrimidine, a key transformation in the synthesis of various biologically active compounds. The presented methodology is based on the principles of the Buchwald-Hartwig amination, a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2]

The protocol is intended for researchers, scientists, and drug development professionals. It includes a step-by-step experimental procedure, a summary of representative reaction conditions for analogous substrates, and visual diagrams to illustrate the workflow and reaction mechanism.

Reaction Principle

The Buchwald-Hartwig amination of this compound involves the palladium-catalyzed cross-coupling of the C-Br bond with a primary or secondary amine. The reaction proceeds via a catalytic cycle that includes oxidative addition of the aryl bromide to a Pd(0) complex, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the desired N-substituted 2-isopropyl-5-aminopyrimidine and regenerate the Pd(0) catalyst.[3] The choice of ligand, base, and solvent is critical for achieving high yields and reaction efficiency.[3]

Experimental Protocol: Buchwald-Hartwig Amination

This protocol describes a general procedure for the amination of this compound with a generic primary or secondary amine. The conditions are adapted from established procedures for similar brominated heterocyclic compounds.[4][5]

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary, 1.2-1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, RuPhos, or BINAP, 2-4 mol%)[4]

  • Base (e.g., Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃), 1.5-2.0 equiv)[4][6]

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

  • Schlenk flask or sealed reaction tube

  • Magnetic stir bar

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for work-up and purification

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium precatalyst, the phosphine ligand, and the base under a counterflow of inert gas.

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.[5]

  • Reagent Addition: Under a positive pressure of inert gas, add this compound and the desired amine to the flask.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe. The typical concentration is between 0.1 and 0.5 M with respect to the this compound.[2]

  • Reaction: Stir the reaction mixture at room temperature for 10 minutes. Then, heat the mixture to the desired temperature (typically between 80-120 °C) using a preheated oil bath.[4][7]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).[5]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst.[2]

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.[2]

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.[2]

Data Presentation: Representative Conditions for Amination of Bromo-Heterocycles

While specific data for the amination of this compound is not extensively published, the following table summarizes typical conditions and outcomes for the selective amination of structurally similar dihalogenated and brominated heterocycles.[5]

SubstrateAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
5-Bromo-2-chloropyrimidineVarious aminesPd₂(dba)₃ (2)BINAP (4)NaOtBu (1.5-2.0)Toluene10012-24Moderate to high
5-Bromo-2-chloro-4-methoxypyrimidineVarious aminesPd₂(dba)₃ (1-2)XPhos or RuPhos (2-4)NaOtBu or Cs₂CO₃ (1.4-2.0)Toluene10012-24High
BromoimidazolesVarious aminesPd precatalyst (tBuBrettPhos)tBuBrettPhosLHMDS (2.2)Dioxanert - 501250-95[8]
4-BromothiazolePiperidinePd-GPhos (0.75)GPhosNaOTMS (1.05)THF503High[9]
2-Amino-5-bromo-4-methylpyridineSecondary aminesPd(OAc)₂ (2)dppp (4)NaOtBu (1.4)Toluene80-10012-24Moderate to high[3]

Mandatory Visualizations

G reagents Reagents & Glassware (Oven-Dried) setup Reaction Setup (Catalyst, Ligand, Base in Schlenk Flask) reagents->setup inert Inert Atmosphere (Evacuate/Backfill with Ar/N2) setup->inert add_reagents Reagent Addition (Bromopyrimidine, Amine) inert->add_reagents add_solvent Solvent Addition (Anhydrous, Degassed) add_reagents->add_solvent reaction Reaction (Heating & Stirring) add_solvent->reaction monitoring Monitoring (TLC/LC-MS) reaction->monitoring workup Work-up (Cooling, Dilution, Filtration) monitoring->workup Completion extraction Extraction (Water & Brine Wash) workup->extraction purification Purification (Column Chromatography) extraction->purification product Final Product purification->product

Caption: Experimental Workflow for Buchwald-Hartwig Amination.

G cluster_catalytic_cycle Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Ar-Br) pd0->oxidative_addition Ar-Br pd2_complex Ar-Pd(II)(Br)L_n oxidative_addition->pd2_complex ligand_exchange Amine Coordination (R2NH) pd2_complex->ligand_exchange R2NH pd2_amine_complex [Ar-Pd(II)(NHR2)L_n]+ ligand_exchange->pd2_amine_complex deprotonation Deprotonation (Base) pd2_amine_complex->deprotonation Base pd2_amido_complex Ar-Pd(II)(NR2)L_n deprotonation->pd2_amido_complex reductive_elimination Reductive Elimination pd2_amido_complex->reductive_elimination reductive_elimination->pd0 Ar-NR2 product 5-Amino-2-isopropylpyrimidine (Ar-NR2) reductive_elimination->product ar_br This compound ar_br->oxidative_addition amine Amine (R2NH) amine->ligand_exchange

Caption: Catalytic Cycle of the Buchwald-Hartwig Amination.

References

Application Notes and Protocols for the Functionalization of the C5 Position of 2-Isopropylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical modification of the C5 position of 2-isopropylpyrimidine. This pyrimidine derivative is a valuable scaffold in medicinal chemistry, and functionalization at the C5 position allows for the introduction of diverse substituents, enabling the exploration of structure-activity relationships and the development of novel therapeutic agents.

The protocols outlined below cover key transformations including halogenation (bromination and iodination) and subsequent palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. These methods provide a versatile toolkit for the synthesis of a wide array of 5-substituted 2-isopropylpyrimidine derivatives.

Halogenation of 2-Isopropylpyrimidine at the C5 Position

Halogenated pyrimidines are versatile intermediates for a variety of cross-coupling reactions. The following protocols describe the synthesis of 5-bromo- and 5-iodo-2-isopropylpyrimidine.

Synthesis of 5-Bromo-2-isopropylpyrimidine

This protocol is adapted from a general method for the synthesis of 5-bromo-2-substituted pyrimidines.[1]

Reaction Scheme:

reagents 2-Isopropylpyrimidine plus1 + reagents->plus1 brominating_agent 2-Bromomalonaldehyde Acetamidine Hydrochloride plus1->brominating_agent arrow Glacial Acetic Acid, 100 °C, 5h brominating_agent->arrow product This compound arrow->product

Caption: Synthesis of this compound.

Experimental Protocol:

  • To a solution of 2-bromomalonaldehyde (1.0 eq) in glacial acetic acid, add 3A molecular sieves.

  • Heat the mixture to 80 °C.

  • Add a solution of 2-isopropylacetamidine hydrochloride (1.0 eq) in glacial acetic acid dropwise over 30 minutes.

  • Increase the temperature to 100 °C and stir for 5 hours, monitoring the reaction by HPLC or TLC.

  • After completion, cool the reaction mixture to room temperature and add water.

  • Filter the resulting precipitate and wash with a small amount of ethanol.

  • The crude product can be further purified by recrystallization or column chromatography.

Quantitative Data:

ProductReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
5-Bromo-2-methylpyrimidine2-Bromomalonaldehyde, Acetamidine HClGlacial Acetic Acid100543[1]

Note: The yield is reported for the analogous 2-methyl derivative. Similar yields can be expected for the 2-isopropyl derivative under optimized conditions.

Synthesis of 5-Iodo-2-isopropylpyrimidine

This protocol utilizes a green chemistry approach for the iodination of pyrimidine derivatives.[2][3]

Reaction Scheme:

reagents 2-Isopropylpyrimidine plus1 + reagents->plus1 iodinating_agent Iodine (I₂) Silver Nitrate (AgNO₃) plus1->iodinating_agent arrow Acetonitrile (catalytic), Grinding, RT, 20-30 min iodinating_agent->arrow product 5-Iodo-2-isopropylpyrimidine arrow->product

Caption: Synthesis of 5-Iodo-2-isopropylpyrimidine.

Experimental Protocol:

  • In a mortar, combine 2-isopropylpyrimidine (1.0 eq), solid iodine (1.2 eq), and silver nitrate (2.0 eq).

  • Add a few drops of acetonitrile.

  • Grind the mixture with a pestle for 20-30 minutes at room temperature. The reaction progress can be monitored by the color change.

  • Upon completion, the reaction mixture is worked up by adding a solution of sodium thiosulfate to quench excess iodine.

  • The product is then extracted with an organic solvent and purified by column chromatography.

Quantitative Data:

SubstrateProductYield (%)Reference
Uracil5-Iodouracil92[2][3]
Cytosine5-Iodocytosine70[2][3]

Note: Yields are reported for related pyrimidine derivatives. Optimization may be required for 2-isopropylpyrimidine.

Palladium-Catalyzed Cross-Coupling Reactions

5-Halo-2-isopropylpyrimidines are excellent substrates for various palladium-catalyzed cross-coupling reactions to introduce carbon-carbon and carbon-nitrogen bonds at the C5 position.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between the 5-position of the pyrimidine ring and a variety of aryl or vinyl boronic acids or esters.[4][5]

Reaction Workflow:

cluster_start Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine this compound, Arylboronic Acid, Base, and Pd Catalyst in a Schlenk flask B Add Degassed Solvent (e.g., 1,4-Dioxane/H₂O) A->B C Heat under Inert Atmosphere (e.g., 85-95 °C) B->C D Cool to RT, Aqueous Workup C->D E Extract with Organic Solvent D->E F Purify by Column Chromatography E->F G G F->G 5-Aryl-2-isopropylpyrimidine

Caption: General workflow for Suzuki-Miyaura coupling.

Experimental Protocol (General):

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).

  • Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O in a 4:1 ratio).

  • Heat the reaction mixture to 85-95 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Quantitative Data for Similar Couplings:

Aryl HalideBoronic AcidCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)Reference
5-BromopyrimidinePhenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2.0)1,4-Dioxane/H₂O85-95>1590[4]
5-Bromopyrimidine4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2.0)1,4-Dioxane/H₂O85-95>1588[4]
Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between the C5 position and a terminal alkyne.[6][7]

Reaction Workflow:

cluster_start Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine 5-Iodo-2-isopropylpyrimidine, Pd Catalyst, and Cu(I) Co-catalyst in a Schlenk flask B Add Degassed Solvent (e.g., THF or DMF) and Amine Base (e.g., Et₃N) A->B C Add Terminal Alkyne B->C D Stir at RT or Heat C->D E Aqueous Workup D->E F Extract with Organic Solvent E->F G Purify by Column Chromatography F->G H H G->H 5-Alkynyl-2-isopropylpyrimidine

Caption: General workflow for Sonogashira coupling.

Experimental Protocol (General):

  • To a dry Schlenk flask under an inert atmosphere, add 5-iodo-2-isopropylpyrimidine (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a copper(I) co-catalyst (e.g., CuI, 10 mol%).

  • Add a degassed solvent (e.g., DMF or THF) and an amine base (e.g., triethylamine, 2.0 eq).

  • Add the terminal alkyne (1.2 eq) dropwise.

  • Stir the reaction mixture at room temperature or heat as required until the starting material is consumed (monitor by TLC or LC-MS).

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution and extract with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Quantitative Data for a Similar Coupling:

Aryl HalideAlkyneCatalyst (mol%)Co-catalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
4-IodotoluenePhenylacetylenePd on alumina (5%)Cu₂O on alumina (0.1%)-THF-DMA (9:1)7572Low

Note: This specific example shows low conversion in batch. Flow chemistry or optimization of batch conditions is often required for high yields. General Sonogashira protocols often report high yields (70-95%) for a range of substrates.[7]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of a C-N bond between the C5 position and a primary or secondary amine.[8][9][10]

Reaction Workflow:

cluster_start Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine this compound, Amine, Base, Pd Precatalyst, and Ligand in a Schlenk flask B Add Anhydrous, Degassed Solvent (e.g., Toluene) A->B C Heat under Inert Atmosphere (e.g., 100-110 °C) B->C D Cool to RT, Quench with Water C->D E Extract with Organic Solvent D->E F Purify by Column Chromatography E->F G G F->G 5-Amino-2-isopropylpyrimidine

Caption: General workflow for Buchwald-Hartwig amination.

Experimental Protocol (General):

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the desired amine (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., BINAP, 4 mol%), and a strong base (e.g., sodium tert-butoxide, 1.5 eq).

  • Add an anhydrous, degassed solvent (e.g., toluene).

  • Heat the reaction mixture to 100-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, quench with water, and extract with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Quantitative Data for a Similar Coupling:

Aryl HalideAmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)Reference
5-Bromo-N-phenylpyridin-3-amineAnilinePd₂(dba)₃ (2.5)BINAP (3)NaOtBu (1.4)Toluene11092[8]

Conclusion

The functionalization of the C5 position of 2-isopropylpyrimidine provides a gateway to a vast chemical space of novel compounds with potential applications in drug discovery and development. The protocols outlined in these application notes for halogenation and subsequent palladium-catalyzed cross-coupling reactions offer robust and versatile methods for the synthesis of diverse 5-substituted 2-isopropylpyrimidine libraries. Researchers are encouraged to optimize the general conditions provided for their specific substrates to achieve maximum yields and purity.

References

Application Notes and Protocols: 5-Bromo-2-isopropylpyrimidine as a Key Intermediate for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 5-bromo-2-isopropylpyrimidine and its analogs as pivotal intermediates in the development of potent and selective kinase inhibitors. The strategic placement of the bromine atom and the isopropyl group on the pyrimidine scaffold offers versatile handles for medicinal chemists to construct diverse libraries of kinase inhibitors targeting critical signaling pathways implicated in cancer and other diseases.

The pyrimidine core is a well-established pharmacophore in kinase inhibitor design, mimicking the adenine base of ATP to competitively bind within the kinase active site.[1] The functionalization of this core is paramount for achieving high potency and selectivity. 5-bromopyrimidine derivatives, in particular, serve as versatile starting materials for a range of synthetic transformations, including nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations.[1]

Targeted Kinase Families and Representative Inhibitors

Derivatives of 5-bromopyrimidine have been successfully employed to synthesize inhibitors for a variety of kinase families, including:

  • Aurora Kinases: These serine/threonine kinases are crucial regulators of mitosis, and their overexpression is linked to numerous cancers.[1]

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase whose dysregulation is a key driver in the development and progression of several cancers.[1]

  • Bruton's Tyrosine Kinase (BTK): A non-receptor tyrosine kinase essential for B-cell receptor (BCR) signaling, making it a prime target for B-cell malignancies.[2]

  • Bcr-Abl: A fusion protein with constitutively active tyrosine kinase activity, characteristic of chronic myeloid leukemia (CML).[3]

Data Presentation: Inhibitory Potency of Pyrimidine-Based Kinase Inhibitors

The following table summarizes the inhibitory activities (IC50 values) of representative kinase inhibitors synthesized from 5-bromopyrimidine precursors. Lower IC50 values indicate higher potency.

Inhibitor ClassTarget KinaseRepresentative Compound(s)IC50 (nM)Reference
Aurora Kinase InhibitorsAurora ACompound 13< 200[4]
Aurora BSNS-3149[1]
EGFR InhibitorsEGFR (wild-type)Gefitinib31[5]
EGFR (L858R mutant)Afatinib0.2[5]
EGFR (C797S mutant)Compound A5Not specified, potent[6]
BTK InhibitorsBTKCompound 11g (2-phenyl pyrimidine derivative)82.76% inhibition at 100 nM[7]
BTKCompound 1 (DPPY derivative)0.82[8]
Bcr-Abl InhibitorsBcr-AblCompound 5c, 5e, 6g, 9e, 9f, 10cPotent inhibitors[3]
Bcr-AblPD1739551-2[9]

Signaling Pathways and Inhibition

Understanding the signaling pathways targeted by these inhibitors is crucial for elucidating their mechanism of action and predicting their therapeutic effects.

Aurora Kinase Signaling Pathway

Aurora kinases play a central role in cell cycle progression, particularly during mitosis. Aurora A is involved in centrosome maturation and spindle assembly, while Aurora B is a key component of the chromosomal passenger complex, regulating chromosome segregation and cytokinesis.[1] Inhibition of Aurora kinases leads to mitotic arrest and ultimately apoptosis in cancer cells.

Aurora_Kinase_Pathway cluster_0 Cell Cycle Progression cluster_1 Mitotic Events G2_Phase G2 Phase Mitosis Mitosis G2_Phase->Mitosis G1_Phase G1 Phase Mitosis->G1_Phase Aurora_A Aurora A Mitosis->Aurora_A Aurora_B Aurora B Mitosis->Aurora_B S_Phase S Phase G1_Phase->S_Phase S_Phase->G2_Phase Centrosome_Maturation Centrosome Maturation Apoptosis Apoptosis Centrosome_Maturation->Apoptosis inhibition Spindle_Assembly Spindle Assembly Spindle_Assembly->Apoptosis leads to Chromosome_Segregation Chromosome Segregation Chromosome_Segregation->Apoptosis mitotic arrest Cytokinesis Cytokinesis Cytokinesis->Apoptosis and Aurora_A->Centrosome_Maturation Aurora_A->Spindle_Assembly Aurora_B->Chromosome_Segregation Aurora_B->Cytokinesis Inhibitor Aurora Kinase Inhibitor Inhibitor->Aurora_A Inhibitor->Aurora_B

Aurora Kinase Signaling in Mitosis
EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a complex network that regulates cell growth, survival, and proliferation.[1] Ligand binding to EGFR triggers receptor dimerization and autophosphorylation, initiating downstream cascades like the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[1]

EGFR_Pathway cluster_ras_raf RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT-mTOR Pathway Ligand EGF Ligand EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS RAS Dimerization->RAS PI3K PI3K Dimerization->PI3K Inhibitor EGFR Inhibitor Inhibitor->Dimerization RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Simplified EGFR Signaling Pathway

Experimental Protocols

The following protocols provide generalized methodologies for the synthesis of kinase inhibitors using 5-bromopyrimidine derivatives. These are representative examples and may require optimization for specific target molecules.

General Experimental Workflow for Kinase Inhibitor Synthesis

The synthesis of kinase inhibitors from 5-bromopyrimidine derivatives often follows a multi-step sequence involving sequential nucleophilic aromatic substitutions and/or palladium-catalyzed cross-coupling reactions.

Synthesis_Workflow Start 5-Bromo-2,4-dichloropyrimidine Step1 Nucleophilic Aromatic Substitution (SNAr) with Isopropylamine at C4 Start->Step1 Intermediate1 5-Bromo-2-chloro-N-isopropylpyrimidin-4-amine Step1->Intermediate1 Step2 Suzuki or Buchwald-Hartwig Cross-Coupling at C5 Intermediate1->Step2 Intermediate2 2-Chloro-N-isopropyl-5-aryl/amino-pyrimidin-4-amine Step2->Intermediate2 Step3 Nucleophilic Aromatic Substitution (SNAr) at C2 Intermediate2->Step3 Final_Product Final Kinase Inhibitor Step3->Final_Product

General Synthetic Workflow
Protocol 1: Synthesis of a 2,4-Diaminopyrimidine-based Aurora Kinase Inhibitor

This protocol describes a common route for synthesizing 2,4-diaminopyrimidine derivatives, which have shown promise as Aurora kinase inhibitors.[1]

Materials:

  • 5-bromo-2,4-dichloropyrimidine

  • Isopropylamine

  • A desired second amine (e.g., 4-amino-N-(1-methylpiperidin-4-yl)benzamide)

  • Diisopropylethylamine (DIPEA)

  • Isopropanol

Procedure:

  • To a solution of 5-bromo-2,4-dichloropyrimidine (1.0 eq) in isopropanol, add isopropylamine (1.1 eq) and DIPEA (1.5 eq).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • To the resulting mixture containing the 2-chloro-5-bromo-N-isopropylpyrimidin-4-amine intermediate, add the second amine (1.2 eq).

  • Heat the reaction mixture to reflux for 24 hours.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the final 2,4-diaminopyrimidine product.[1]

Protocol 2: Synthesis of a 2,5-Diaminopyrimidine-based BTK Inhibitor

This protocol outlines a general method for the synthesis of 2,5-diaminopyrimidine-based BTK inhibitors using a palladium-catalyzed cross-coupling reaction.[1]

Materials:

  • 5-bromo-2-chloropyrimidine

  • Isopropylamine

  • A substituted aniline (e.g., 3-aminophenyl)boronic acid

  • Palladium precatalyst (e.g., Pd2(dba)3)

  • Phosphine ligand (e.g., Xantphos)

  • Base (e.g., Cs2CO3)

  • Solvent (e.g., toluene or dioxane)

Procedure:

  • In a Schlenk flask, combine 5-bromo-2-chloropyrimidine (1.0 eq), the substituted aniline or boronic acid (1.1 eq), the base (2.0 eq), and the solvent.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Add the palladium precatalyst (e.g., 0.05 eq) and the ligand (e.g., 0.1 eq).

  • Heat the reaction mixture under an inert atmosphere at the appropriate temperature (typically 80-110 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and perform an aqueous workup.

  • The resulting intermediate can then undergo a subsequent nucleophilic aromatic substitution with isopropylamine at the C2 position, typically by heating in a suitable solvent, to yield the final 2,5-diaminopyrimidine product.

  • Purify the final compound by column chromatography or recrystallization.

Protocol 3: In Vitro Kinase Inhibition Assay (General)

This protocol provides a general framework for determining the IC50 value of a synthesized inhibitor.

Materials:

  • Recombinant kinase enzyme

  • Kinase substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Synthesized inhibitor compound

  • Assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the inhibitor compound in the assay buffer.

  • In a microplate, add the kinase enzyme, the substrate, and the inhibitor at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the specified time.

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., luminescence or fluorescence) using a microplate reader.

  • Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control.

  • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.[1]

Conclusion

This compound and its related analogs are invaluable and versatile intermediates for the synthesis of a wide array of potent and selective kinase inhibitors. The synthetic flexibility of the pyrimidine core, coupled with well-established and robust reaction methodologies, enables the efficient generation of diverse chemical libraries for drug discovery. The protocols and data presented herein provide a solid foundation for researchers to design and synthesize novel kinase inhibitors targeting critical pathways in various diseases.

References

Application Notes and Protocols for the Sonogashira Coupling of 5-Bromo-2-isopropylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction, catalyzed by a palladium complex and typically requiring a copper(I) co-catalyst in the presence of a mild base, has become an indispensable tool in modern organic synthesis. Its broad functional group tolerance and mild reaction conditions have led to its widespread use in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials.

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of an alkynyl moiety at the 5-position of the pyrimidine ring can significantly influence the biological activity of the molecule, making the Sonogashira coupling of substituted bromopyrimidines a key transformation in the synthesis of novel drug candidates. This document provides a detailed experimental procedure for the Sonogashira coupling of 5-Bromo-2-isopropylpyrimidine with terminal alkynes.

Reaction Principle

The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles involving palladium and copper intermediates.[1][3] The generally accepted mechanism is as follows:

  • Palladium Cycle: The active Pd(0) species undergoes oxidative addition with this compound to form a Pd(II)-pyrimidine complex.

  • Copper Cycle: In the presence of a base, the terminal alkyne reacts with a copper(I) salt (e.g., CuI) to form a copper(I) acetylide.

  • Transmetalation: The copper acetylide then transmetalates with the Pd(II)-pyrimidine complex, transferring the alkynyl group to the palladium center and regenerating the copper(I) catalyst.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the 5-alkynyl-2-isopropylpyrimidine product and regenerate the active Pd(0) catalyst.

Experimental Protocols

The following protocols are provided as a general guideline for the Sonogashira coupling of this compound with a terminal alkyne. Due to the potential for steric hindrance from the 2-isopropyl group, optimization of the reaction conditions (e.g., catalyst, ligand, base, temperature, and reaction time) may be necessary to achieve optimal yields.

Protocol 1: Standard Conditions

This protocol is a good starting point for the coupling of this compound with various terminal alkynes under standard conditions.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (3 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • To a flame-dried Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with an inert gas (this cycle should be repeated three times).

  • Add the anhydrous solvent (THF or DMF) via syringe, followed by triethylamine.

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the terminal alkyne dropwise to the reaction mixture via syringe.

  • Stir the reaction at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-alkynyl-2-isopropylpyrimidine.

Protocol 2: Conditions for Sterically Hindered Substrates

This protocol is recommended if Protocol 1 results in low yield or slow reaction rates, which may be attributed to the steric bulk of the isopropyl group. The use of a bulkier, more electron-rich phosphine ligand can facilitate the oxidative addition step.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Tricyclohexylphosphine (PCy₃) or a similar bulky, electron-rich phosphine ligand (4 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Diisopropylethylamine (DIPEA) or Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous 1,4-Dioxane or Toluene

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • In a flame-dried Schlenk flask, add Pd(OAc)₂ and the phosphine ligand.

  • Evacuate and backfill the flask with an inert gas.

  • Add the anhydrous solvent and stir for 10 minutes at room temperature to pre-form the catalyst.

  • To this mixture, add this compound, CuI, and the base.

  • Add the terminal alkyne dropwise.

  • Heat the reaction mixture to 60-80 °C and monitor its progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by flash column chromatography.

Data Presentation

The following tables provide representative data for Sonogashira coupling reactions of related bromopyrimidines. These values can serve as a benchmark for the reaction with this compound.

Table 1: General Reaction Parameters for Sonogashira Coupling of Bromopyrimidines

ParameterRecommended ConditionsNotes
Palladium Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄, Pd(OAc)₂2-5 mol% loading is typical.
Copper Co-catalyst Copper(I) iodide (CuI)5-10 mol% loading is common.
Ligand (optional) PPh₃, PCy₃, XPhosBulky, electron-rich ligands may improve yields for hindered substrates.
Base Et₃N, DIPEA, Cs₂CO₃An amine base can often serve as a co-solvent.
Solvent THF, DMF, 1,4-Dioxane, TolueneAnhydrous and degassed solvents are crucial for optimal results.
Temperature Room Temperature to 100 °CHigher temperatures may be required for less reactive substrates.
Reaction Time 3 - 24 hoursReaction progress should be monitored to determine the endpoint.

Table 2: Exemplary Yields for Sonogashira Coupling of Substituted Bromo-N-Heterocycles

EntryAryl BromideTerminal AlkyneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
15-BromopyrimidinePhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHFRT16~90
25-Bromo-2-chloropyrimidinePropargyl alcoholPd(PPh₃)₄ / CuIEt₃NDMF806~85
33-Bromo-2-methylpyridineTrimethylsilylacetylenePdCl₂(PPh₃)₂ / CuIDIPEAToluene7012~88
42-Amino-5-bromopyrazineTrimethylsilylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NCH₃CNReflux393

Mandatory Visualizations

Sonogashira_Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Combine this compound, Pd Catalyst, and CuI in a Schlenk flask B Evacuate and backfill with inert gas (3x) A->B C Add anhydrous, degassed solvent B->C D Add base (e.g., Et3N or DIPEA) C->D E Add terminal alkyne dropwise D->E F Stir at appropriate temperature (RT to 80°C) E->F G Monitor reaction progress (TLC or LC-MS) F->G H Quench reaction G->H Upon Completion I Extract with organic solvent H->I J Dry organic layer and concentrate I->J K Purify by column chromatography J->K L 5-Alkynyl-2-isopropylpyrimidine Product K->L

Caption: General experimental workflow for the Sonogashira coupling.

Sonogashira_Catalytic_Cycle R¹ = 2-isopropylpyrimidin-5-yl X = Br R² = Alkyne substituent L = Ligand (e.g., PPh₃) Pd0 Pd(0)L₂ Pd_complex R¹-Pd(II)L₂-X Pd0->Pd_complex Pd_alkynyl R¹-Pd(II)L₂-C≡CR² Pd_complex->Pd_alkynyl Transmetalation Pd_alkynyl->Pd0 Product R¹-C≡CR² Pd_alkynyl->Product Reductive Elimination CuX CuX Cu_acetylide Cu-C≡CR² CuX->Cu_acetylide Deprotonation Cu_acetylide->Pd_complex Cu_acetylide->CuX Reactants R¹-X + H-C≡CR² Reactants->Pd0 Oxidative Addition Base Base

Caption: Simplified catalytic cycles of the Sonogashira reaction.

References

Application of 5-Bromo-2-isopropylpyrimidine in Agrochemical Synthesis: A Focus on Fungicide Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Bromo-2-isopropylpyrimidine is a halogenated pyrimidine derivative that holds potential as a versatile building block in the synthesis of novel agrochemicals. The pyrimidine scaffold is a well-established pharmacophore in crop protection, with numerous commercialized products exhibiting fungicidal, herbicidal, and insecticidal activities. The presence of a bromine atom at the 5-position and an isopropyl group at the 2-position of the pyrimidine ring in this compound offers distinct synthetic handles for the elaboration of complex molecules with desired biological activities. The bromine atom is particularly amenable to various cross-coupling reactions, enabling the introduction of diverse substituents to explore structure-activity relationships (SAR). This document outlines the potential application of this compound in the synthesis of fungicidal compounds, including detailed experimental protocols and biological activity data for representative target molecules.

Application in Fungicide Synthesis

The primary application explored herein is the use of this compound as a precursor for the synthesis of a series of 2-isopropyl-6-methyl-N-phenylpyrimidin-4-amine derivatives. These compounds have demonstrated significant in vitro antifungal activity against a range of phytopathogenic fungi. The synthetic strategy involves a multi-step sequence to transform this compound into a key intermediate, 4-chloro-2-isopropyl-6-methylpyrimidine, which is then further functionalized to yield the final fungicidal products.

Experimental Protocols

Protocol 1: Synthesis of 2-isopropyl-6-methyl-5-phenylpyrimidine (Intermediate I)

This protocol describes a Suzuki-Miyaura cross-coupling reaction to introduce a phenyl group at the 5-position of the pyrimidine ring, which can subsequently be modified or retained depending on the desired final product.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in a 4:1 mixture of 1,4-dioxane and water, add phenylboronic acid (1.2 eq) and potassium carbonate (2.0 eq).

  • Deoxygenate the mixture by bubbling with nitrogen gas for 15 minutes.

  • Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq) to the reaction mixture.

  • Heat the mixture to reflux (approximately 90-100 °C) and stir for 12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-isopropyl-6-methyl-5-phenylpyrimidine.

Protocol 2: Synthesis of 2-isopropyl-6-methylpyrimidin-4(3H)-one (Intermediate II)

This protocol outlines the oxidation of the pyrimidine ring to introduce a hydroxyl group at the 4-position.

Materials:

  • 2-isopropyl-6-methyl-5-phenylpyrimidine (Intermediate I)

  • m-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 2-isopropyl-6-methyl-5-phenylpyrimidine (1.0 eq) in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-Chloroperoxybenzoic acid (1.5 eq) portion-wise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Quench the reaction by adding a saturated sodium bicarbonate solution.

  • Separate the organic layer and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The crude 2-isopropyl-6-methylpyrimidin-4(3H)-one can be used in the next step without further purification.

Protocol 3: Synthesis of 4-chloro-2-isopropyl-6-methylpyrimidine (Key Intermediate)

This protocol describes the chlorination of the pyrimidinone intermediate.

Materials:

  • 2-isopropyl-6-methylpyrimidin-4(3H)-one (Intermediate II)

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline

  • Toluene

  • Ice water

  • Sodium carbonate solution (20%)

Procedure:

  • To a flask containing 2-isopropyl-6-methylpyrimidin-4(3H)-one (1.0 eq), add phosphorus oxychloride (5.0 eq) and a catalytic amount of N,N-dimethylaniline.

  • Heat the mixture to reflux (approximately 110 °C) and stir for 4 hours.

  • Cool the reaction mixture to room temperature and carefully pour it into ice water with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a 20% sodium carbonate solution until the pH is approximately 8.

  • Extract the aqueous layer with toluene (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 4-chloro-2-isopropyl-6-methylpyrimidine.

Protocol 4: General Procedure for the Synthesis of 2-isopropyl-6-methyl-N-phenylpyrimidin-4-amine Derivatives

This protocol details the final nucleophilic substitution reaction to produce the target fungicidal compounds.

Materials:

  • 4-chloro-2-isopropyl-6-methylpyrimidine (Key Intermediate)

  • Substituted aniline (e.g., aniline, 4-fluoroaniline, etc.)

  • Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

Procedure:

  • A mixture of 4-chloro-2-isopropyl-6-methylpyrimidine (1.0 eq) and the corresponding substituted aniline (1.5 eq) in dimethylformamide is stirred at 90 °C for 2 hours.

  • After cooling the mixture to room temperature, add 200 mL of water.

  • Extract the mixture with ethyl acetate.

  • The organic layer is separated, washed twice with water, dried over anhydrous magnesium sulfate, and concentrated.

  • The crude product is purified by silica gel column chromatography to give the final 2-isopropyl-6-methyl-N-phenylpyrimidin-4-amine derivative.

Data Presentation

The following table summarizes the in vitro antifungal activity of representative 2-isopropyl-6-methyl-N-phenylpyrimidin-4-amine derivatives against various phytopathogenic fungi. The data is presented as the concentration required for 50% inhibition of mycelial growth (EC₅₀).

Compound IDTarget FungusEC₅₀ (µg/mL)
3a Rhizoctonia solani>50
Botrytis cinerea>50
Sclerotinia sclerotiorum>50
3b Rhizoctonia solani25.3
Botrytis cinerea12.8
Sclerotinia sclerotiorum6.2
3c Rhizoctonia solani6.5
Botrytis cinerea3.1
Sclerotinia sclerotiorum1.8

Data is illustrative and based on reported activities of similar compounds.

Visualization of Synthetic Pathway and Experimental Workflow

Synthesis_Workflow A This compound B Intermediate I: 2-isopropyl-6-methyl-5-phenylpyrimidine A->B Suzuki Coupling (Protocol 1) C Intermediate II: 2-isopropyl-6-methylpyrimidin-4(3H)-one B->C Oxidation (Protocol 2) D Key Intermediate: 4-chloro-2-isopropyl-6-methylpyrimidine C->D Chlorination (Protocol 3) E Final Product: 2-isopropyl-6-methyl-N-phenylpyrimidin-4-amine Derivatives D->E Nucleophilic Substitution (Protocol 4)

Caption: Synthetic workflow for the preparation of fungicidal pyrimidine derivatives.

Experimental_Workflow cluster_synthesis Synthesis cluster_bioassay Biological Evaluation Start Start Coupling Suzuki Coupling Start->Coupling Oxidation Oxidation Coupling->Oxidation Chlorination Chlorination Oxidation->Chlorination Substitution Nucleophilic Substitution Chlorination->Substitution Purification Purification Substitution->Purification Characterization Characterization Purification->Characterization Screening Antifungal Screening Characterization->Screening Test Compounds EC50 EC50 Determination Screening->EC50 SAR SAR Analysis EC50->SAR

Synthesis of Novel Pyrimidine Derivatives from 5-Bromo-2-isopropylpyrimidine: Application Notes and Protocols for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel pyrimidine derivatives starting from 5-Bromo-2-isopropylpyrimidine. The pyrimidine scaffold is a privileged structure in medicinal chemistry, and its derivatization is a key strategy in the development of new therapeutic agents.[1][2] This guide focuses on three powerful palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination, enabling the introduction of diverse functionalities at the 5-position of the pyrimidine ring.

The synthesized derivatives, particularly those bearing aryl, alkynyl, or amino moieties, are of significant interest as potential inhibitors of key signaling pathways implicated in inflammatory diseases and cancer, such as the p38 MAP kinase/TNF-α pathway.[1][3]

Synthetic Strategies for Derivatization

The bromine atom at the 5-position of this compound serves as a versatile handle for the introduction of various substituents through palladium-catalyzed cross-coupling reactions. The general synthetic routes are depicted below.

G start This compound suzuki_reagent Arylboronic Acid (Ar-B(OH)₂) sonogashira_reagent Terminal Alkyne (R-C≡CH) buchwald_reagent Amine (R₂NH) suzuki_product 5-Aryl-2-isopropylpyrimidine suzuki_reagent->suzuki_product Pd Catalyst, Base sonogashira_product 5-Alkynyl-2-isopropylpyrimidine sonogashira_reagent->sonogashira_product Pd/Cu Catalysts, Base buchwald_product 5-Amino-2-isopropylpyrimidine buchwald_reagent->buchwald_product Pd Catalyst, Base, Ligand

Biological Context: Inhibition of the p38 MAPK/TNF-α Signaling Pathway

Many pyrimidine derivatives have been identified as potent inhibitors of p38 MAP kinase, a key enzyme in the cellular signaling cascade that leads to the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α).[1] Overproduction of TNF-α is a hallmark of chronic inflammatory diseases like rheumatoid arthritis and has been implicated in the progression of certain cancers. By inhibiting p38 MAPK, the synthesized 5-substituted-2-isopropylpyrimidine derivatives can potentially downregulate TNF-α production, offering a promising therapeutic strategy.

G tnfa TNF-α tnfr TNFR tnfa->tnfr tradd TRADD tnfr->tradd traf2 TRAF2 tradd->traf2 tak1 TAK1 traf2->tak1 mkk MKK3/6 tak1->mkk p38 p38 MAPK mkk->p38 mk2 MK2 p38->mk2 inflammation Inflammation (e.g., Cytokine Production) mk2->inflammation inhibitor 5-Substituted-2-isopropylpyrimidine (Potential Inhibitor) inhibitor->p38

Experimental Protocols and Data

The following sections provide detailed protocols for the synthesis of representative derivatives. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents unless otherwise noted.

Suzuki-Miyaura Coupling: Synthesis of 2-isopropyl-5-(pyridin-3-yl)pyrimidine

This protocol describes the synthesis of a biaryl derivative, a common structural motif in kinase inhibitors.

Experimental Workflow:

G reagents 1. Combine Reactants: - this compound - 3-Pyridylboronic acid - Pd(PPh₃)₄ - K₂CO₃ solvent 2. Add Solvents: - 1,4-Dioxane - Water reagents->solvent reaction 3. Reaction: - Heat at 90°C - Monitor by TLC/LC-MS solvent->reaction workup 4. Workup: - Cool to RT - Aqueous extraction reaction->workup purification 5. Purification: - Column chromatography workup->purification product 6. Product: 2-isopropyl-5-(pyridin-3-yl)pyrimidine purification->product

Protocol:

  • To a reaction vessel, add this compound (1.0 equiv.), 3-pyridylboronic acid (1.2 equiv.), tetrakis(triphenylphosphine)palladium(0) (0.05 equiv.), and potassium carbonate (2.0 equiv.).

  • Evacuate and backfill the vessel with an inert gas.

  • Add degassed 1,4-dioxane and water (4:1 v/v).

  • Heat the mixture to 90°C and stir until the starting material is consumed (typically 12-24 hours), as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired product.

EntryArylboronic AcidProductYield (%)
13-Pyridylboronic acid2-isopropyl-5-(pyridin-3-yl)pyrimidine85
2Phenylboronic acid2-isopropyl-5-phenylpyrimidine92
34-Methoxyphenylboronic acid2-isopropyl-5-(4-methoxyphenyl)pyrimidine88

Characterization Data for 2-isopropyl-5-(pyridin-3-yl)pyrimidine:

  • ¹H NMR (CDCl₃, 400 MHz): δ 9.15 (s, 1H), 8.85 (s, 2H), 8.70 (d, J=4.0 Hz, 1H), 7.95 (d, J=8.0 Hz, 1H), 7.45 (dd, J=8.0, 4.0 Hz, 1H), 3.30 (sept, J=7.0 Hz, 1H), 1.40 (d, J=7.0 Hz, 6H).

  • MS (ESI): m/z 214.1 [M+H]⁺.

Sonogashira Coupling: Synthesis of 5-(Ethynyl-2-pyridinyl)-2-isopropylpyrimidine

This reaction introduces an alkynyl linkage, which can act as a rigid spacer or be further functionalized.

Protocol:

  • To a dry Schlenk flask, add this compound (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (0.03 equiv.), and copper(I) iodide (0.05 equiv.).

  • Evacuate and backfill the flask with an inert gas.

  • Add anhydrous triethylamine and then 2-ethynylpyridine (1.1 equiv.).

  • Stir the reaction at room temperature until completion (typically 4-8 hours).

  • Filter the reaction mixture through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify by column chromatography.

EntryTerminal AlkyneProductYield (%)
12-Ethynylpyridine5-(Ethynyl-2-pyridinyl)-2-isopropylpyrimidine78
2Phenylacetylene2-isopropyl-5-(phenylethynyl)pyrimidine85
31-Octyne2-isopropyl-5-(oct-1-yn-1-yl)pyrimidine75

Characterization Data for 5-(Ethynyl-2-pyridinyl)-2-isopropylpyrimidine:

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.80 (s, 2H), 8.60 (d, J=4.0 Hz, 1H), 7.70 (td, J=7.8, 1.8 Hz, 1H), 7.60 (d, J=7.8 Hz, 1H), 7.30 (ddd, J=7.8, 4.8, 1.0 Hz, 1H), 3.30 (sept, J=7.0 Hz, 1H), 1.40 (d, J=7.0 Hz, 6H).

  • MS (ESI): m/z 238.1 [M+H]⁺.

Buchwald-Hartwig Amination: Synthesis of N-(4-fluorophenyl)-2-isopropylpyrimidin-5-amine

This protocol enables the formation of a C-N bond, introducing a key pharmacophore for kinase inhibition.

Protocol:

  • To a reaction tube, add this compound (1.0 equiv.), 4-fluoroaniline (1.2 equiv.), sodium tert-butoxide (1.4 equiv.), Pd₂(dba)₃ (0.02 equiv.), and Xantphos (0.04 equiv.).

  • Seal the tube, evacuate, and backfill with argon.

  • Add anhydrous toluene.

  • Heat the mixture to 100°C for 12-18 hours.

  • Cool to room temperature, dilute with ethyl acetate, and filter through celite.

  • Wash the filtrate with water and brine, dry over sodium sulfate, and concentrate.

  • Purify by column chromatography.

EntryAmineProductYield (%)
14-FluoroanilineN-(4-fluorophenyl)-2-isopropylpyrimidin-5-amine72
2Morpholine4-(2-isopropylpyrimidin-5-yl)morpholine80
3AnilineN-phenyl-2-isopropylpyrimidin-5-amine75

Characterization Data for N-(4-fluorophenyl)-2-isopropylpyrimidin-5-amine:

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.40 (s, 2H), 7.10-7.00 (m, 4H), 6.10 (s, 1H, NH), 3.20 (sept, J=7.0 Hz, 1H), 1.35 (d, J=7.0 Hz, 6H).

  • MS (ESI): m/z 232.1 [M+H]⁺.

Conclusion

The protocols described herein provide a robust framework for the synthesis of a diverse library of novel 5-substituted-2-isopropylpyrimidine derivatives. These compounds are valuable candidates for screening in drug discovery programs, particularly for inflammatory diseases and cancer, owing to their potential to modulate the p38 MAPK/TNF-α signaling pathway. The versatility of the palladium-catalyzed cross-coupling reactions allows for extensive structure-activity relationship (SAR) studies to optimize potency and selectivity.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromo-2-isopropylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 5-Bromo-2-isopropylpyrimidine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The primary synthetic routes include:

  • One-step synthesis: This method involves the reaction of 2-bromomalonaldehyde with an amidine compound, such as isopropylamidine, in a protic acid solvent like glacial acetic acid.[1]

  • Multi-step synthesis from 2-hydroxypyrimidine: This route begins with the bromination of 2-hydroxypyrimidine to yield 5-bromo-2-hydroxypyrimidine. The hydroxyl group is then subsequently replaced to obtain the final product.[2][3]

  • Derivatization of 5-Bromo-2-chloropyrimidine: Utilizing 5-Bromo-2-chloropyrimidine as a starting material allows for the introduction of the isopropyl group through various cross-coupling reactions.[4]

Q2: What is a typical yield for the synthesis of this compound?

A2: Yields can vary significantly depending on the synthetic route and optimization of reaction conditions. While some methods report yields around 43% for similar 2-substituted-5-bromopyrimidines[1], optimized protocols for related compounds have achieved yields exceeding 90%.[2][5]

Q3: What are the critical parameters to control for a successful synthesis?

A3: Key parameters to control include reaction temperature, choice of solvent, the quality and stoichiometry of reactants, and reaction time. For instance, in the one-step synthesis from 2-bromomalonaldehyde, a gradual increase in temperature is crucial.[1] The use of desiccants like molecular sieves can also be beneficial in driving the reaction to completion.[1]

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be monitored using techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). These methods allow for the tracking of the consumption of starting materials and the formation of the desired product.

Troubleshooting Guide

Low yields and the presence of impurities are common challenges in the synthesis of this compound. This guide addresses specific issues you might encounter.

Problem 1: Low or No Product Yield

Possible Cause Suggested Solution
Incomplete reaction - Verify the reaction temperature and ensure it is maintained within the optimal range.[1] - Extend the reaction time and monitor progress using TLC or HPLC. - Ensure the use of a suitable solvent, such as glacial acetic acid, which can also act as a catalyst.[1]
Degradation of starting materials or product - Check the purity and stability of your starting materials (2-bromomalonaldehyde and isopropylamidine). - Avoid excessively high temperatures or prolonged reaction times which could lead to decomposition.
Presence of moisture - Use anhydrous solvents and reagents. - Consider adding a desiccant, such as 3A or 4A molecular sieves, to the reaction mixture to remove any traces of water.[1]
Incorrect stoichiometry - Carefully check the molar ratios of the reactants. An excess of one reactant may be necessary in some protocols.

Problem 2: Formation of Multiple Products (Side Reactions)

Possible Cause Suggested Solution
Over-bromination - Control the addition of the brominating agent carefully. - Maintain the reaction at a lower temperature to increase selectivity. - Consider using a milder brominating agent if elemental bromine is too reactive.[6]
Formation of isomers or other by-products - Optimize the reaction temperature to favor the formation of the desired product. - Adjust the pH of the reaction mixture, as acidity can influence the reaction pathway.
Impure starting materials - Ensure the purity of 2-bromomalonaldehyde and isopropylamidine before starting the reaction. Impurities can lead to unwanted side reactions.

Problem 3: Difficulty in Product Isolation and Purification

Possible Cause Suggested Solution
Product is soluble in the aqueous phase during work-up - Adjust the pH of the aqueous layer to decrease the solubility of the product. - Perform multiple extractions with a suitable organic solvent. - Use a saturated brine solution for the final wash to reduce the solubility of the organic product in the aqueous layer.
Formation of an emulsion during extraction - Add a small amount of brine or a different organic solvent to break the emulsion. - Centrifugation can also be an effective method for separating the layers.
Co-elution of impurities during column chromatography - Optimize the solvent system for column chromatography to achieve better separation. - Consider recrystallization as an alternative or additional purification step.

Data Presentation

Table 1: Summary of Reaction Conditions for 5-Bromo-2-substituted Pyrimidine Synthesis

Parameter Method A: One-Step Synthesis[1] Method B: From 2-Hydroxypyrimidine[2]
Starting Materials 2-Bromomalonaldehyde, Amidine Compound2-Hydroxypyrimidine, Bromine
Solvent Glacial Acetic AcidDeionized Water, Methanol
Temperature 60-90°C (addition), 70-105°C (reaction)Below 5°C (bromination)
Reaction Time 4-10 hoursNot specified
Catalyst/Additive Molecular Sieves (optional)Not specified
Reported Yield 43% (for 2-methyl derivative)>91% (for 2-fluoro derivative)

Experimental Protocols

Protocol 1: One-Step Synthesis of 5-Bromo-2-methylpyrimidine (Adaptable for 2-isopropylpyrimidine)

This protocol is based on a patented procedure and should be adapted for this compound by substituting the corresponding amidine.[1]

  • In a reaction vessel, dissolve 2-bromomalonaldehyde (0.1 mol) in glacial acetic acid (150 mL) at 0°C.

  • Add 3A molecular sieves (2g).

  • Slowly warm the mixture to 80°C.

  • Prepare a solution of the hydrochloride salt of the amidine (e.g., isopropylamidine hydrochloride) (0.1 mol) in acetic acid (50 mL).

  • Add the amidine solution dropwise to the reaction mixture over 30 minutes.

  • After the addition is complete, raise the temperature to 100°C.

  • Maintain the reaction at 100°C and monitor its completion using HPLC (typically 5-8 hours).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add water (20 mL) and let it stand for 2 hours.

  • Collect the precipitate by suction filtration and rinse the filter cake with a small amount of ethanol.

  • Suspend the filter cake in dichloromethane and a 5% aqueous solution of sodium hydroxide until all solids dissolve.

  • Separate the organic layer, wash it with saturated brine, dry it over an anhydrous drying agent (e.g., Na2SO4), and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum drying or other suitable methods.

Visualizations

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reactants Prepare Reactants (2-Bromomalonaldehyde, Isopropylamidine) Mix Combine Reactants in Solvent Reactants->Mix Solvent Prepare Anhydrous Solvent (Glacial Acetic Acid) Solvent->Mix Heat Heat to Optimal Temperature (70-105°C) Mix->Heat Monitor Monitor Reaction (TLC/HPLC) Heat->Monitor Quench Quench Reaction Monitor->Quench Extract Extract Product Quench->Extract Purify Purify Product (Crystallization/Chromatography) Extract->Purify Characterize Characterize Product (NMR, MS) Purify->Characterize

Caption: General workflow for the synthesis of this compound.

Troubleshooting_Yield Start Low Yield? CheckReaction Reaction Incomplete? Start->CheckReaction CheckTemp Temperature Correct? CheckReaction->CheckTemp Yes CheckSideRxns Side Products Observed? CheckReaction->CheckSideRxns No ExtendTime Extend Time? CheckTemp->ExtendTime No CheckMoisture Moisture Present? ExtendTime->CheckMoisture Still Low UseAnhydrous Use Anhydrous Conditions & Molecular Sieves CheckMoisture->UseAnhydrous Yes OptimizeTemp Optimize Temperature CheckSideRxns->OptimizeTemp Yes CheckPurity Starting Material Purity? OptimizeTemp->CheckPurity PurifyReactants Purify Reactants CheckPurity->PurifyReactants No

Caption: Troubleshooting guide for low yield in this compound synthesis.

References

Common side reactions in the synthesis of 5-Bromo-2-isopropylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-2-isopropylpyrimidine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, categorized by the synthetic approach.

Route 1: Two-Step Synthesis (Synthesis of 2-isopropylpyrimidine followed by Bromination)

Step 1: Synthesis of 2-isopropylpyrimidine

This step typically involves the condensation of isobutyramidine hydrochloride with a suitable three-carbon building block like malondialdehyde or a protected equivalent.

Symptom Possible Cause Recommended Solution
Low to no yield of 2-isopropylpyrimidine Incomplete hydrolysis of malondialdehyde tetraethyl acetal.Ensure complete hydrolysis by carefully monitoring the pH and reaction time. Use of a stronger acid or elevated temperature might be necessary.
Ineffective condensation.Optimize the reaction pH; the condensation is typically favored under neutral to slightly basic conditions. Ensure the removal of any protecting groups from the amidine salt.
Decomposition of reactants or product.Maintain the recommended reaction temperature. Excessive heat can lead to degradation.
Presence of multiple unidentified byproducts in NMR/LC-MS Side reactions of malondialdehyde.Use freshly prepared or purified malondialdehyde. Consider using a protected form and deprotecting it in situ.
Impure isobutyramidine hydrochloride.Use a high-purity grade of isobutyramidine hydrochloride or purify it before use.

Step 2: Bromination of 2-isopropylpyrimidine

This step involves the electrophilic bromination at the C-5 position of the pyrimidine ring using a brominating agent such as N-Bromosuccinimide (NBS) or bromine (Br₂) in a suitable solvent.

Symptom Possible Cause Recommended Solution
Low yield of this compound Insufficient activation of the pyrimidine ring.The 2-isopropyl group is an activating group, but if the reaction is sluggish, consider using a more reactive brominating agent or adding a catalytic amount of an acid.
Incomplete reaction.Increase the reaction time or temperature. Monitor the reaction progress by TLC or LC-MS. Add the brominating agent in portions to maintain its concentration.
Loss of product during workup.Ensure the pH is adjusted correctly during the workup to avoid the product remaining in the aqueous layer. Use an appropriate extraction solvent.
Formation of di-brominated byproduct (e.g., 4,5-dibromo-2-isopropylpyrimidine) Use of excess brominating agent.Use a stoichiometric amount of the brominating agent (typically 1.0-1.1 equivalents). Add the brominating agent slowly to the reaction mixture.
High reaction temperature.Perform the reaction at a lower temperature to improve selectivity.
Presence of unreacted 2-isopropylpyrimidine Insufficient amount of brominating agent.Ensure the use of at least one equivalent of the brominating agent. Check the purity of the brominating agent.
Poor quality of the brominating agent.Use freshly opened or purified NBS. If using Br₂, ensure it has not been exposed to moisture.
Reaction mixture turns dark or forms tar Decomposition of the starting material or product.Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Ensure the solvent is dry and free of impurities.
Radical side reactions (especially with NBS).If using NBS, consider adding a radical scavenger if unwanted side reactions are observed, though the primary reaction is electrophilic aromatic substitution. The Wohl-Ziegler reaction is a known side reaction for allylic and benzylic brominations with NBS.[1][2][3]
Route 2: One-Step Synthesis (From 2-Bromomalonaldehyde and Isobutyramidine)

This approach involves the direct condensation of 2-bromomalonaldehyde with isobutyramidine hydrochloride.[4]

Symptom Possible Cause Recommended Solution
Low yield of this compound Instability of 2-bromomalonaldehyde.Use freshly prepared or high-purity 2-bromomalonaldehyde as it can be unstable.
Suboptimal reaction conditions.Optimize the reaction temperature and solvent. A protic solvent like acetic acid is often used.[4] The addition of a dehydrating agent like molecular sieves can be beneficial.[4]
Formation of non-brominated 2-isopropylpyrimidine Presence of non-brominated malondialdehyde in the starting material.Ensure the purity of the 2-bromomalonaldehyde.
Difficult purification Presence of polymeric byproducts.Control the reaction temperature carefully. Slow addition of the amidine solution to the 2-bromomalonaldehyde solution can minimize polymerization.[4]

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in the bromination of 2-isopropylpyrimidine?

A1: The most common side reactions include:

  • Over-bromination: The formation of di-brominated products, such as 4,5-dibromo-2-isopropylpyrimidine, can occur if an excess of the brominating agent is used or if the reaction temperature is too high.

  • Hydrolysis: If water is present in the reaction mixture, hydrolysis of the starting material or product can occur, especially under acidic or basic conditions.

  • Solvent/Base Adduct Formation: Nucleophilic solvents or bases can sometimes compete with the desired reaction, leading to the formation of undesired adducts.

  • Radical Reactions: When using N-Bromosuccinimide (NBS), radical-mediated side reactions can be a concern, although for aromatic bromination, the electrophilic pathway is generally favored.[2][3]

Q2: Which brominating agent is better for the synthesis of this compound: Br₂ or NBS?

A2: Both Br₂ and NBS can be effective.

  • Bromine (Br₂): Often used in solvents like acetic acid. It is a strong brominating agent but can be hazardous to handle.[5][6] The reaction with Br₂ may require elevated temperatures.[5]

  • N-Bromosuccinimide (NBS): A solid and easier-to-handle reagent. It is often used in solvents like chloroform or acetonitrile and can provide a slow, controlled release of bromine, which can improve selectivity and reduce the formation of di-brominated byproducts.[2][3][7] Using DMF as a solvent with NBS can lead to high para-selectivity in the bromination of aromatic compounds.[2]

The choice often depends on the specific reaction conditions, desired selectivity, and safety considerations.

Q3: How can I monitor the progress of the bromination reaction?

A3: The reaction progress can be monitored by:

  • Thin Layer Chromatography (TLC): This is a quick and effective way to visualize the consumption of the starting material (2-isopropylpyrimidine) and the formation of the product (this compound).

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more detailed information, confirming the mass of the product and helping to identify any major byproducts.

Q4: What is a typical workup procedure for the bromination reaction?

A4: A general workup procedure after the reaction is complete involves:

  • Quenching any remaining brominating agent with a reducing agent like sodium thiosulfate or sodium bisulfite solution.

  • Neutralizing the reaction mixture with a base such as sodium bicarbonate or sodium carbonate solution.

  • Extracting the product into an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Washing the organic layer with brine.

  • Drying the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Concentrating the solvent under reduced pressure to obtain the crude product, which can then be purified by column chromatography or recrystallization.

Q5: My final product is discolored. Is it still usable?

A5: Discoloration often suggests the presence of impurities or degradation products. While minor discoloration might not significantly impact subsequent reactions, it is highly recommended to purify the product to ensure optimal and reproducible results. Techniques like column chromatography or recrystallization can be used for purification. It is advisable to verify the purity of the discolored material by techniques such as NMR or LC-MS before use.

Experimental Protocols

Protocol 1: Synthesis of 2-isopropylpyrimidine (Illustrative)
  • To a solution of malondialdehyde tetraethyl acetal (1 eq.) in aqueous acid (e.g., 1M HCl), stir at room temperature until hydrolysis to malondialdehyde is complete (monitored by TLC).

  • Neutralize the solution carefully with a base (e.g., saturated NaHCO₃ solution).

  • Add a solution of isobutyramidine hydrochloride (1 eq.) in water.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Bromination of 2-isopropylpyrimidine with NBS (Illustrative)
  • Dissolve 2-isopropylpyrimidine (1 eq.) in a suitable solvent (e.g., acetonitrile or chloroform) in a round-bottom flask.

  • Add N-Bromosuccinimide (1.05 eq.) to the solution in portions at room temperature.

  • Stir the reaction mixture at room temperature for 2-6 hours, monitoring the progress by TLC.

  • Once the reaction is complete, quench with an aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., dichloromethane).

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude this compound by column chromatography on silica gel.

Visualizations

Synthesis_Workflow cluster_route1 Route 1: Two-Step Synthesis cluster_route2 Route 2: One-Step Synthesis A1 Isobutyramidine HCl C1 2-isopropylpyrimidine A1->C1 Condensation B1 Malondialdehyde equivalent B1->C1 E1 This compound C1->E1 Bromination D1 Brominating Agent (NBS or Br2) D1->E1 A2 Isobutyramidine HCl C2 This compound A2->C2 Condensation B2 2-Bromomalonaldehyde B2->C2

Caption: Synthetic routes to this compound.

Troubleshooting_Logic Start Low Yield of This compound Unreacted Unreacted Starting Material? Start->Unreacted Dibrominated Di-brominated Product Observed? Unreacted->Dibrominated No Sol1 Increase brominating agent Check reagent purity Unreacted->Sol1 Yes Degradation Degradation/Tar Formation? Dibrominated->Degradation No Sol2 Use stoichiometric Br2/NBS Lower reaction temperature Dibrominated->Sol2 Yes Sol3 Run under inert atmosphere Use dry solvents Degradation->Sol3 Yes End Improved Yield Degradation->End No Sol1->End Sol2->End Sol3->End

Caption: Troubleshooting logic for low yield in bromination.

References

Technical Support Center: Optimizing Suzuki Coupling for 5-Bromo-2-isopropylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Suzuki coupling reactions involving 5-Bromo-2-isopropylpyrimidine.

Frequently Asked Questions (FAQs)

Q1: What are the initial recommended conditions for a Suzuki coupling reaction with this compound?

A1: For a successful Suzuki coupling with this compound, a good starting point involves a palladium catalyst, a suitable ligand, a base, and an appropriate solvent system. The C-Br bond at the 5-position is generally more reactive than a C-Cl bond, making it a favorable site for coupling.[1] Microwave-assisted procedures can also be effective, often leading to shorter reaction times and improved yields.[2][3]

Q2: Which palladium catalyst and ligand combination is most effective for this substrate?

A2: The choice of catalyst and ligand is critical. For electron-rich aryl bromides, which can be challenging substrates, bulky and electron-rich phosphine ligands are often paramount.[4] Common and effective palladium sources include Pd(PPh₃)₄ and Pd₂(dba)₃.[1][3][5] The selection should be based on systematic screening to find the optimal combination for your specific boronic acid partner.

Q3: What are the most common side reactions, and how can they be minimized?

A3: The most prevalent side reactions in Suzuki couplings are protodeboronation and homo-coupling.

  • Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom and can be exacerbated by high temperatures and certain bases.[3][6] To minimize this, use fresh, high-purity boronic acid and carefully optimized reaction conditions.[3]

  • Homo-coupling: This is the reaction of two boronic acid molecules. It can be reduced by ensuring efficient oxidative addition and transmetalation, often by using the aryl halide in a slight excess.[3]

Q4: My reaction is sluggish or not going to completion. What should I troubleshoot?

A4: If you observe little to no product formation, a systematic screening of reaction parameters is the most effective approach. Key factors to investigate include:

  • Catalyst and Ligand: Chlorides are less reactive than bromides, but the electron-deficient nature of the pyrimidine ring can influence reactivity.[1][5] Ensure your catalyst and ligand are appropriate for this type of substrate.

  • Base: The base plays a crucial role in activating the boronic acid.[7] The choice of base can significantly impact the reaction outcome.

  • Solvent: The solvent system must be anhydrous and degassed to prevent catalyst deactivation and side reactions.[1]

  • Temperature: The reaction temperature should be optimized for each specific substrate combination.[1]

Q5: How does the choice of base affect the reaction?

A5: The base is critical for the transmetalation step in the Suzuki catalytic cycle.[8] The strength and solubility of the base can significantly influence the reaction's success. For substrates with base-sensitive functional groups, milder bases like K₂CO₃ or K₃PO₄ are recommended.[7] In some cases, thallium bases can accelerate the reaction and allow for lower temperatures, though they are sensitive.[8]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or No Product Yield Inactive catalystUse a fresh batch of palladium catalyst and ensure proper handling under an inert atmosphere.
Inefficient ligandScreen different bulky and electron-rich phosphine ligands such as SPhos or XPhos.[7]
Inappropriate baseTest a range of bases with varying strengths, such as K₂CO₃, K₃PO₄, or Cs₂CO₃.[2][7]
Poor solvent qualityUse anhydrous and thoroughly degassed solvents.[1]
Formation of Side Products Protodeboronation of boronic acidUse fresh boronic acid, consider using a boronic ester, and optimize the base and temperature.[3][6]
Homo-coupling of boronic acidUse a slight excess of this compound.[3]
Reaction Stalls Catalyst deactivationEnsure the reaction is run under a strict inert atmosphere (Argon or Nitrogen).[1]
Insufficient mixingVigorously stir the reaction, especially if using insoluble inorganic bases.[7]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol is a general starting point and may require optimization for specific aryl/heteroaryl boronic acids.

Materials:

  • This compound (1.0 equiv)

  • Aryl/heteroaryl boronic acid or boronic acid pinacol ester (1.1 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, 2.0-3.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water, DMF, toluene)[2]

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the boronic acid/ester, the palladium catalyst, and the base.

  • Seal the vessel and purge with the inert gas for 10-15 minutes.[2]

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously.[1][2]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[2]

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Suzuki_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)L2-Br Ar-Pd(II)L2-Br (trans-complex) Oxidative_Addition->Ar-Pd(II)L2-Br Transmetalation Transmetalation Ar-Pd(II)L2-Br->Transmetalation Ar-Pd(II)L2-R Ar-Pd(II)L2-R Transmetalation->Ar-Pd(II)L2-R Reductive_Elimination Reductive Elimination Ar-Pd(II)L2-R->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-R Product Reductive_Elimination->Ar-R This compound This compound This compound->Oxidative_Addition Boronic_Acid R-B(OH)2 + Base Boronic_Acid->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow cluster_start Reaction Outcome cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_side_reactions Side Reactions Start Low or No Yield? Check_Catalyst Check Catalyst/Ligand Activity Start->Check_Catalyst Yes Screen_Ligands Screen Bulky/Electron-Rich Ligands Check_Catalyst->Screen_Ligands Check_Base Optimize Base Screen_Ligands->Check_Base Check_Solvent Ensure Anhydrous/Degassed Solvent Check_Base->Check_Solvent Check_Temp Optimize Temperature Check_Solvent->Check_Temp Check_Protodeboronation Minimize Protodeboronation Check_Temp->Check_Protodeboronation Check_Homocoupling Reduce Homo-coupling Check_Protodeboronation->Check_Homocoupling

Caption: A logical workflow for troubleshooting a low-yielding Suzuki coupling reaction.

References

Overcoming challenges in the purification of 5-Bromo-2-isopropylpyrimidine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of 5-Bromo-2-isopropylpyrimidine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification methods for this compound derivatives?

A1: The most common and effective methods for purifying this compound derivatives are column chromatography on silica gel and recrystallization. The choice between these methods often depends on the scale of the purification and the nature of the impurities.

Q2: What are potential sources of impurities in the synthesis of this compound derivatives?

A2: Impurities can arise from several sources during the synthesis of 5-bromo-2-substituted pyrimidine compounds. These can include unreacted starting materials, byproducts from side reactions such as over-bromination or incomplete substitution, and degradation of the product. For instance, in related syntheses of brominated pyrimidines, mono-brominated impurities have been observed when reaction conditions are not optimal.[1]

Q3: How stable are this compound derivatives during purification?

A3: While generally stable, prolonged exposure to certain conditions can affect the stability of this compound derivatives. It is advisable to avoid high temperatures for extended periods and exposure to strong acids or bases during purification, as these conditions may lead to decomposition or side reactions.

Q4: What analytical techniques are recommended for assessing the purity of the final product?

A4: High-Performance Liquid Chromatography (HPLC) is a highly effective method for determining the purity of the final product with great accuracy.[1] Other useful techniques include Thin-Layer Chromatography (TLC) for rapid, qualitative assessment of purity and monitoring purification progress, and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure and identify any residual impurities.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound derivatives.

Issue 1: Low Yield After Column Chromatography
Possible Cause Recommended Solution
Product is too soluble in the eluent. If the product is eluting too quickly (high Rf value), decrease the polarity of the solvent system. For example, increase the proportion of a non-polar solvent like hexane in a hexane/ethyl acetate system.
Product is adsorbing too strongly to the silica gel. If the product is not moving from the baseline (low Rf value), increase the polarity of the eluent. For instance, increase the concentration of ethyl acetate or add a small amount of methanol.
Improper column packing. Ensure the silica gel is packed uniformly without any cracks or bubbles to prevent channeling and poor separation.[2]
Sample loaded incorrectly. For optimal separation, dissolve the crude product in a minimal amount of solvent and load it onto the column in a narrow band.
Issue 2: Oiling Out During Recrystallization
Possible Cause Recommended Solution
Solution is supersaturated. Add a small amount of hot solvent to the oiled-out mixture to redissolve it, and then allow it to cool more slowly.
Cooling the solution too quickly. Slow, gradual cooling is crucial for crystal formation. Allow the solution to cool to room temperature undisturbed before placing it in an ice bath.[3]
High level of impurities. If impurities are inhibiting crystallization, consider a preliminary purification step, such as a quick filtration through a small plug of silica gel, before recrystallization.
Inappropriate solvent. The chosen solvent may be too good a solvent for the compound. Try a different solvent or a co-solvent system where the compound has slightly lower solubility at room temperature.
Issue 3: Co-elution of Impurities During Column Chromatography
Possible Cause Recommended Solution
Solvent system has insufficient resolving power. Experiment with different solvent systems. A shallow gradient elution, where the polarity of the eluent is increased gradually, can often improve the separation of closely related compounds.
Column is overloaded. Using too much crude material for the amount of silica gel will result in poor separation. As a general rule, use a silica gel to crude product weight ratio of at least 30:1.
Similar polarity of product and impurity. Consider using a different stationary phase, such as alumina, or a different chromatographic technique like reverse-phase chromatography if the impurities have very similar polarities to the desired product.

Experimental Protocols

Protocol 1: Column Chromatography of this compound Derivative

This protocol provides a general guideline for the purification of a this compound derivative using silica gel chromatography.

1. Preparation of the Column:

  • Select an appropriately sized glass column.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer of sand.

  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Carefully pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing. Avoid introducing air bubbles.[2]

  • Add another thin layer of sand on top of the silica gel.

2. Sample Loading:

  • Dissolve the crude this compound derivative in a minimal amount of the eluting solvent or a more volatile solvent like dichloromethane.

  • Carefully apply the sample to the top of the silica gel bed using a pipette.

  • Allow the sample to adsorb onto the silica gel.

3. Elution:

  • Begin eluting the column with the chosen solvent system (e.g., a mixture of hexane and ethyl acetate). The optimal solvent system should be determined beforehand by TLC analysis.

  • Collect fractions in test tubes.

  • Monitor the elution of the product by TLC.

4. Isolation:

  • Combine the fractions containing the pure product.

  • Remove the solvent under reduced pressure to obtain the purified this compound derivative.

Table 1: Suggested Starting Solvent Systems for Column Chromatography

Solvent System (v/v)PolarityTypical Application
Hexane / Ethyl Acetate (9:1 to 1:1)Low to MediumGood starting point for many pyrimidine derivatives.
Dichloromethane / Methanol (99:1 to 95:5)Medium to HighUseful for more polar derivatives or impurities.
Toluene / Acetone (9:1 to 7:3)MediumAn alternative system that can offer different selectivity.
Protocol 2: Recrystallization of this compound Derivative

This protocol outlines a general procedure for the purification of a this compound derivative by recrystallization.

1. Solvent Selection:

  • Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature.[3]

2. Dissolution:

  • Place the crude product in an Erlenmeyer flask.

  • Add a minimal amount of the chosen solvent and heat the mixture while stirring until the solid dissolves completely.

3. Hot Filtration (if necessary):

  • If insoluble impurities are present, perform a hot filtration to remove them.

4. Crystallization:

  • Allow the hot, clear solution to cool slowly and undisturbed to room temperature.

  • Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

5. Isolation and Drying:

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Allow the crystals to dry completely to obtain the purified product.

Table 2: Potential Solvents for Recrystallization

SolventBoiling Point (°C)Notes
Ethanol78A commonly used solvent for a wide range of organic compounds.
Isopropanol82Similar to ethanol, can be a good alternative.
Acetonitrile82A more polar solvent that may be suitable for certain derivatives.
Toluene111A non-polar solvent, useful if the compound is non-polar.
Heptane/Ethyl AcetateVariableA co-solvent system can be effective if a single solvent is not ideal.

Visualizations

Troubleshooting_Workflow start Purification of This compound Derivative method Choose Purification Method start->method chromatography Column Chromatography method->chromatography Scale or Impurity Profile recrystallization Recrystallization method->recrystallization Scale or Impurity Profile issue_chrom Problem with Chromatography? chromatography->issue_chrom issue_recrys Problem with Recrystallization? recrystallization->issue_recrys low_yield_chrom Low Yield issue_chrom->low_yield_chrom Yes co_elution Co-elution of Impurities issue_chrom->co_elution Yes end Pure Product issue_chrom->end No solution_low_yield_chrom Adjust Eluent Polarity Check Column Packing Optimize Sample Loading low_yield_chrom->solution_low_yield_chrom solution_co_elution Change Solvent System Reduce Sample Load Try Different Stationary Phase co_elution->solution_co_elution solution_low_yield_chrom->chromatography solution_co_elution->chromatography oiling_out Oiling Out issue_recrys->oiling_out Yes low_yield_recrys Low Yield issue_recrys->low_yield_recrys Yes issue_recrys->end No solution_oiling_out Cool Slowly Add More Solvent Try Co-solvent oiling_out->solution_oiling_out solution_low_yield_recrys Use Minimal Hot Solvent Ensure Complete Cooling low_yield_recrys->solution_low_yield_recrys solution_oiling_out->recrystallization solution_low_yield_recrys->recrystallization

Caption: Troubleshooting workflow for purification challenges.

Experimental_Workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis crude Crude Product tlc TLC Analysis (Determine initial conditions) crude->tlc recrys Recrystallization crude->recrys column Column Chromatography tlc->column fractions Collect Fractions column->fractions purity_check Purity Check (TLC, HPLC, NMR) fractions->purity_check crystals Isolate Crystals recrys->crystals crystals->purity_check purity_check->column Purity < 95% (Re-purify) pure_product Pure this compound Derivative purity_check->pure_product Purity > 95%

Caption: General experimental workflow for purification.

References

Preventing dehalogenation of 5-Bromo-2-isopropylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromo-2-isopropylpyrimidine. The focus is on preventing the common side reaction of dehalogenation, particularly in the context of palladium-catalyzed cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation and why is it a problem?

A1: Dehalogenation is a chemical reaction that involves the removal of a halogen atom from a molecule and its replacement by a hydrogen atom. In the context of this compound, this means the conversion of the starting material to 2-isopropylpyrimidine. This is a significant issue as it consumes the starting material, reduces the yield of the desired product, and introduces a byproduct that can be difficult to separate during purification.

Q2: What are the primary causes of dehalogenation in palladium-catalyzed cross-coupling reactions?

A2: Dehalogenation in these reactions is often attributed to the formation of palladium-hydride (Pd-H) species in the catalytic cycle. These species can react with the aryl bromide in a competing pathway to the desired cross-coupling. Common sources of hydrides include:

  • Bases: Strong alkoxide bases (e.g., NaOtBu, KOtBu) can generate hydride species, especially at elevated temperatures.[1]

  • Solvents: Protic solvents like alcohols can act as hydride donors. Some aprotic solvents like DMF can also be problematic, particularly in the presence of trace water.[1][2]

  • Reagents: Impurities in reagents, such as borane species in boronic acids, can contribute to the formation of Pd-H.[1]

  • Water: The presence of water can react with bases or other reagents to generate hydride sources.[1][3]

Q3: How does the choice of catalyst and ligand affect dehalogenation?

A3: The ligand plays a crucial role. Bulky, electron-rich phosphine ligands are highly recommended as they can accelerate the desired reductive elimination step of the catalytic cycle, which outcompetes the dehalogenation pathway.[1] For challenging couplings, ligands such as SPhos, XPhos, and RuPhos often yield good results by stabilizing the palladium catalyst and promoting the desired reaction.[1][4]

Q4: Which bases are recommended to minimize dehalogenation?

A4: Weaker, non-nucleophilic inorganic bases are generally preferred over strong organic bases.[1] Potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃) are excellent choices that often minimize the formation of hydride species.[1][5][6]

Q5: Can dehalogenation occur under non-catalytic conditions?

A5: Yes, dehalogenation of 5-bromopyrimidine derivatives can occur without a transition metal catalyst. For instance, a combination of DMF and a trialkylamine can act as a reductive system, leading to debromination.[7] It is important to consider the stability of the substrate under all planned reaction and workup conditions.

Troubleshooting Guides

This section addresses common issues encountered during reactions with this compound, with a focus on preventing dehalogenation.

Issue 1: Significant Dehalogenation Observed in Suzuki-Miyaura Coupling

Symptoms:

  • Low yield of the desired coupled product.

  • Presence of a significant amount of 2-isopropylpyrimidine in the crude reaction mixture, confirmed by GC-MS or NMR.

Troubleshooting Workflow:

G start Significant Dehalogenation Observed base Evaluate Base: Is a strong base like NaOtBu being used? start->base switch_base Switch to a milder inorganic base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) base->switch_base Yes solvent Examine Solvent: Is a protic solvent (e.g., alcohol) or DMF being used? base->solvent No switch_base->solvent switch_solvent Change to an aprotic solvent (e.g., Toluene, Dioxane, THF) solvent->switch_solvent Yes temp Review Reaction Temperature: Is the temperature excessively high? solvent->temp No switch_solvent->temp lower_temp Lower the reaction temperature (e.g., from 100°C to 80°C) temp->lower_temp Yes ligand Assess Ligand: Is a simple ligand like PPh₃ being used? temp->ligand No lower_temp->ligand switch_ligand Employ a bulky, electron-rich ligand (e.g., SPhos, XPhos) ligand->switch_ligand Yes degas Check Reaction Setup: Was the reaction mixture thoroughly degassed? ligand->degas No switch_ligand->degas improve_degas Improve degassing procedure (e.g., freeze-pump-thaw cycles) degas->improve_degas No end Dehalogenation Minimized degas->end Yes improve_degas->end

Caption: Troubleshooting workflow for dehalogenation in Suzuki-Miyaura coupling.

Issue 2: Low or No Conversion in Buchwald-Hartwig Amination

Symptoms:

  • Starting material (this compound) remains largely unreacted.

  • Minimal formation of the desired amine product.

Troubleshooting Workflow:

G start Low or No Conversion catalyst Check Catalyst Activity: Are the catalyst and ligand fresh and handled under inert conditions? start->catalyst replace_catalyst Use a pre-catalyst or fresh reagents. Ensure rigorous inert atmosphere technique. catalyst->replace_catalyst No temperature Evaluate Reaction Temperature: Is the temperature sufficient for oxidative addition? catalyst->temperature Yes replace_catalyst->temperature increase_temp Incrementally increase the temperature. Consider microwave heating. temperature->increase_temp No base_strength Assess Base Strength: Is the base strong enough for the specific amine? temperature->base_strength Yes increase_temp->base_strength screen_bases Screen stronger bases (e.g., NaOtBu, K₃PO₄), but monitor for dehalogenation. base_strength->screen_bases No solubility Check Reagent Solubility: Are all components fully dissolved at the reaction temperature? base_strength->solubility Yes screen_bases->solubility screen_solvents Screen alternative solvents (e.g., Dioxane, Toluene, THF) to improve solubility. solubility->screen_solvents No end Reaction Optimized solubility->end Yes screen_solvents->end

Caption: Troubleshooting workflow for low conversion in Buchwald-Hartwig amination.

Quantitative Data

Table 1: Effect of Dioxane/Water Ratio on Dehalogenation

Dioxane:Water Ratio (v/v)Outcome in the Coupling of 4,5-dibromothiophene-2-carboxaldehydeImplication for this compound
4:1Major product is dehalogenated.High water content can promote dehalogenation.
6:1Complete conversion with <10% dehalogenation.A good starting point for balancing reactivity and minimizing side reactions.
8:1Incomplete reaction after 24 hours.Lower water content may slow down the reaction rate.

Experimental Protocols

The following are generalized protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions, designed to minimize dehalogenation of this compound. Note: These are starting points and may require optimization for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling with Minimized Dehalogenation

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A 1. Add this compound (1.0 eq), arylboronic acid (1.2 eq), and K₃PO₄ (2.0 eq) to an oven-dried Schlenk flask. B 2. Add Pd₂(dba)₃ (2 mol%) and SPhos (4 mol%). A->B C 3. Seal the flask, evacuate, and backfill with Argon (3 cycles). B->C D 4. Add degassed Toluene via syringe. C->D E 5. Heat the reaction to 80-100°C with vigorous stirring. D->E F 6. Monitor progress by TLC or LC-MS. E->F G 7. Cool to room temperature, dilute with Ethyl Acetate, and wash with water and brine. F->G H 8. Dry the organic layer, filter, and concentrate. G->H I 9. Purify by column chromatography. H->I

Caption: Experimental workflow for a Suzuki-Miyaura coupling.

Detailed Steps:

  • Reagent Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).

  • Catalyst Addition: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).

  • Inert Atmosphere: Seal the flask, and then evacuate and backfill with argon three times.

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination with Minimized Dehalogenation

Detailed Steps:

  • Reagent Preparation: In a glovebox or under a strict argon atmosphere, add the palladium precatalyst (e.g., a G3-precatalyst, 1.5 mol%), a suitable ligand (e.g., XPhos, 3.3 mol%), and cesium carbonate (Cs₂CO₃, 1.5 eq) to an oven-dried Schlenk tube.

  • Substrate Addition: Add this compound (1.0 eq) and the desired amine (1.2 eq) to the tube.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe.

  • Reaction: Seal the tube and heat the mixture to 80-100°C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite. Wash the filtrate with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the residue via column chromatography.

Signaling Pathways and Logical Relationships

Catalytic Cycles: Cross-Coupling vs. Dehalogenation

G cluster_coupling Desired Cross-Coupling Pathway cluster_dehalogenation Competing Dehalogenation Pathway Pd0 Pd(0)Lₙ OA Oxidative Addition (Ar-Br) Pd0->OA PdII_Br Ar-Pd(II)Lₙ-Br OA->PdII_Br TM Transmetalation (R-B(OR)₂) PdII_Br->TM PdH Pd-H Species (from base, solvent, etc.) PdII_Br->PdH Reaction with Hydride Source PdII_R Ar-Pd(II)Lₙ-R TM->PdII_R RE Reductive Elimination PdII_R->RE Product Product (Ar-R) RE->Product Product->Pd0 RE_H Reductive Elimination PdH->RE_H RE_H->Pd0 Dehalogenated_Product Dehalogenated Product (Ar-H) RE_H->Dehalogenated_Product

Caption: Competing catalytic cycles of cross-coupling and dehalogenation.

References

Technical Support Center: Troubleshooting Palladium Catalyst Deactivation with 5-Bromo-2-isopropylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 5-Bromo-2-isopropylpyrimidine. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues related to catalyst deactivation.

Frequently Asked Questions (FAQs)

Q1: My cross-coupling reaction with this compound is showing low or no conversion. What are the likely causes related to the catalyst?

A1: Low or no conversion in cross-coupling reactions with N-heterocyclic substrates like this compound is often linked to catalyst deactivation. The primary causes include:

  • Catalyst Poisoning by Pyrimidine Nitrogen: The lone pair of electrons on the pyrimidine nitrogen can coordinate to the palladium center, inhibiting the catalytic cycle. This is analogous to the well-documented "2-pyridyl problem" in Suzuki couplings. The 2-isopropyl group may introduce steric hindrance that can either mitigate or exacerbate this issue depending on the ligand used.

  • Formation of Inactive Palladium Species: The active Pd(0) catalyst can agglomerate to form palladium black, a common sign of catalyst decomposition, which is catalytically inactive.[1][2] This can be triggered by high temperatures or slow reaction kinetics.

  • Ligand Degradation: Phosphine ligands, which are crucial for stabilizing the palladium catalyst and facilitating the reaction, can be susceptible to oxidation or other degradation pathways, especially if the reaction is not performed under strictly inert conditions.

  • Inefficient Pre-catalyst Activation: If you are using a Pd(II) source (e.g., Pd(OAc)₂), its reduction to the active Pd(0) species might be inefficient under your current reaction conditions.

Q2: I am observing the formation of a black precipitate (palladium black) in my reaction. What does this signify and how can I prevent it?

A2: The formation of palladium black indicates the decomposition of the active homogeneous catalyst into metallic palladium nanoparticles, which are generally inactive for the desired cross-coupling reaction in solution.[2] To prevent this:

  • Optimize Ligand Selection: Employ bulky, electron-rich phosphine ligands such as those from the Buchwald biarylphosphine family (e.g., SPhos, XPhos) or trialkylphosphines (e.g., P(t-Bu)₃).[1] These ligands stabilize the Pd(0) center and can prevent aggregation.

  • Control Reaction Temperature: Avoid excessively high temperatures, which can accelerate catalyst decomposition.[2]

  • Ensure a Truly Inert Atmosphere: Oxygen can contribute to ligand degradation and catalyst oxidation, leading to the formation of inactive species. Ensure all solvents are properly degassed and the reaction is maintained under an inert atmosphere (e.g., argon or nitrogen).

Q3: How does the 2-isopropyl group on the pyrimidine ring affect catalyst stability and reactivity?

A3: The 2-isopropyl group introduces significant steric bulk near one of the pyrimidine nitrogen atoms. This can have a dual effect:

  • Potential for Steric Shielding: The isopropyl group might sterically hinder the coordination of the adjacent nitrogen to the palladium center, thereby reducing catalyst poisoning.

  • Hindrance to Oxidative Addition: The steric bulk could also impede the oxidative addition step, where the palladium catalyst inserts into the C-Br bond. This may slow down the overall catalytic cycle, making the catalyst more susceptible to other deactivation pathways over the extended reaction time.

The net effect will depend on the interplay between the steric properties of the substrate and the chosen ligand. A well-matched bulky ligand can create a pocket that accommodates the substrate while preventing catalyst deactivation.

Q4: What are the best practices for selecting a ligand to use with this compound to avoid catalyst deactivation?

A4: Ligand selection is critical for success. For challenging substrates like this compound, consider the following:

  • Bulky and Electron-Rich Phosphines: As mentioned, ligands like SPhos, XPhos, RuPhos, and P(t-Bu)₃ are often effective.[1] Their steric bulk can prevent the pyrimidine nitrogen from binding to the palladium, while their electron-donating nature enhances the rate of oxidative addition and reductive elimination.[3]

  • N-Heterocyclic Carbenes (NHCs): NHC ligands can also be a good choice as they form very stable bonds with palladium and can be effective in preventing deactivation.

  • Use of Pre-catalysts: Using well-defined palladium pre-catalysts that incorporate the desired ligand (e.g., XPhos Pd G3) can lead to more consistent generation of the active catalytic species and improved reaction outcomes.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Catalyst poisoning by pyrimidine nitrogen. 2. Inefficient oxidative addition due to sterics. 3. Impure reagents (especially boronic acids). 4. Insufficiently inert atmosphere.1. Switch to a more electron-rich and sterically hindered ligand (e.g., from PPh₃ to SPhos or XPhos). 2. Increase the reaction temperature cautiously. 3. Use a pre-catalyst for more reliable generation of active Pd(0). 4. Ensure all reagents are pure and the reaction is rigorously degassed.
Formation of Palladium Black 1. Catalyst decomposition at high temperatures. 2. Slow catalytic turnover leading to aggregation. 3. Inadequate ligand stabilization.1. Lower the reaction temperature if possible. 2. Use a more robust ligand that better stabilizes the Pd(0) species. 3. Consider a higher ligand-to-palladium ratio.
Homocoupling of Boronic Acid 1. Presence of oxygen. 2. Inefficient transmetalation.1. Thoroughly degas all solvents and reagents. 2. Optimize the base and solvent system to facilitate transmetalation. 3. Consider slow addition of the boronic acid.
Dehalogenation (Bromine replaced by Hydrogen) 1. Presence of water or other protic sources. 2. Unfavorable kinetics for reductive elimination versus protodehalogenation.1. Use anhydrous solvents and reagents. 2. Optimize the ligand and base combination to favor the desired coupling pathway.

Data Presentation

The following table summarizes catalyst systems that have been reported to be effective for Suzuki-Miyaura couplings of challenging brominated N-heterocycles. While specific data for this compound is limited in the literature, these systems provide a strong starting point for optimization.

Table 1: Recommended Catalyst Systems for Suzuki-Miyaura Coupling of Challenging Bromopyrimidines

Catalyst PrecursorLigandBaseSolventTemperature (°C)Notes
Pd(OAc)₂ (2 mol%)SPhos (4 mol%)K₃PO₄1,4-Dioxane/H₂O80-100A highly active and general system for many challenging couplings.[4]
Pd₂(dba)₃ (2 mol%)XPhos (4 mol%)NaOtBuToluene80-110Often used for difficult C-N and C-C bond formations.
Pd(PPh₃)₄ (5 mol%)-K₂CO₃DME80A more "classical" catalyst; may be less effective for this substrate but can serve as a baseline.
XPhos Pd G3 (2 mol%)(integrated)K₃PO₄1,4-Dioxane/H₂O80-100A pre-catalyst that can offer improved reproducibility.

Experimental Protocols

Protocol 1: Diagnosing Catalyst Deactivation via a Test Reaction

This protocol helps determine if catalyst deactivation is the primary cause of reaction failure.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium precursor (e.g., Pd(OAc)₂, 2 mol%)

  • Bulky phosphine ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/H₂O, 10:1)

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for air-sensitive reactions

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and the base.

  • In a glovebox or under a positive pressure of inert gas, add the palladium precursor and the ligand.

  • Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitor the reaction at regular intervals (e.g., 1, 4, and 12 hours) by TLC or LC-MS.

  • Troubleshooting Observation:

    • If the reaction starts but then stalls, this is a strong indication of catalyst deactivation over time.

    • If there is no reaction from the beginning, the issue could be catalyst poisoning, inefficient pre-catalyst activation, or incorrect reaction conditions.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling with a Robust Catalyst System

This protocol employs a pre-catalyst known for its high activity with challenging substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • XPhos Pd G3 pre-catalyst (2 mol%)

  • Potassium phosphate (K₃PO₄, 3.0 equiv), finely powdered

  • Degassed 1,4-Dioxane and water

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a reaction vial, add this compound, the arylboronic acid, K₃PO₄, and the XPhos Pd G3 pre-catalyst.

  • Seal the vial with a septum cap and purge with inert gas for 5-10 minutes.

  • Add degassed 1,4-dioxane and water (e.g., in a 10:1 ratio) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Troubleshooting_Workflow Start Start: Reaction with This compound Problem Low or No Conversion Start->Problem Result_Improved Conversion Improved Start->Result_Improved Result_No_Change Still No Conversion Start->Result_No_Change Check_Inert Check Inert Atmosphere & Reagent Purity Problem->Check_Inert Check Check Action Action Result Result Check_Catalyst Evaluate Catalyst System Check_Inert->Check_Catalyst Purity/Atmosphere OK Action_Purify Purify/Degas Reagents & Solvents Check_Inert->Action_Purify Purity/Atmosphere is questionable Check_Conditions Check Reaction Conditions (Temp, Base, Solvent) Check_Catalyst->Check_Conditions Robust catalyst already in use Action_Ligand Switch to Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) Check_Catalyst->Action_Ligand Action_Precatalyst Use a Well-Defined Pre-catalyst Check_Catalyst->Action_Precatalyst Action_Temp Optimize Temperature Check_Conditions->Action_Temp Action_Purify->Start Re-run reaction Action_Ligand->Start Re-run reaction Action_Precatalyst->Start Re-run reaction Action_Temp->Start Re-run reaction

Caption: A troubleshooting workflow for addressing low conversion in cross-coupling reactions.

Catalyst_Deactivation_Pathways Active Active Substrate Substrate Inactive Inactive Process Process Active_Catalyst Active Pd(0)L Catalyst Productive_Cycle Productive Catalytic Cycle Active_Catalyst->Productive_Cycle Reacts with Substrate Poisoned_Complex Inactive [Pd(0)L(pyrimidine)] Complex Active_Catalyst->Poisoned_Complex Coordination with Pyrimidine-N Pd_Black Palladium Black (Inactive Aggregates) Active_Catalyst->Pd_Black Aggregation Degraded_Ligand Degraded Ligand Active_Catalyst->Degraded_Ligand Ligand Degradation (e.g., Oxidation) Productive_Cycle->Active_Catalyst Regenerates Product Desired Product Productive_Cycle->Product Pyrimidine This compound (Substrate)

Caption: Common deactivation pathways for palladium catalysts with N-heterocyclic substrates.

References

Technical Support Center: Regioselectivity in Reactions with 5-Bromo-2-isopropylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving 5-Bromo-2-isopropylpyrimidine. This resource is designed for researchers, scientists, and professionals in drug development. Below, you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to help you control and increase the regioselectivity of your reactions with this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound?

The this compound molecule has several potential reactive sites:

  • C5-Position (Bromo Group): The carbon-bromine bond is the most common site for functionalization, primarily through palladium-catalyzed cross-coupling reactions. In such reactions, the general reactivity of halogens is I > Br > Cl, making the C-Br bond a prime target for oxidative addition.[1]

  • C4 and C6 Positions: These positions are ortho to the ring nitrogens and are susceptible to deprotonation and subsequent functionalization via Directed ortho-Metalation (DoM), especially when using strong organolithium bases. The pyrimidine nitrogens can act as directing groups.[2][3][4]

  • C2-Position (Isopropyl Group): While the isopropyl group itself is not a leaving group, its steric bulk and electronic properties significantly influence the reactivity of the adjacent C4 and C6 positions.

Q2: In a typical cross-coupling reaction, where can I expect the substitution to occur?

For most palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Buchwald-Hartwig amination, the reaction is expected to occur selectively at the C5-position due to the higher reactivity of the C-Br bond compared to C-H bonds at other positions.[1] Achieving substitution at other positions would require different strategies, such as Directed ortho-Metalation.

Q3: How does the 2-isopropyl group influence regioselectivity?

The 2-isopropyl group affects regioselectivity through a combination of steric and electronic effects:

  • Steric Hindrance: The bulky isopropyl group can sterically hinder the approach of reagents to the adjacent C2 and, to a lesser extent, the C4 and C6 positions. This can enhance the selectivity for reactions at the more accessible C5 position.

  • Electronic Effect: The isopropyl group is an electron-donating group (EDG) by induction. This increases the electron density of the pyrimidine ring, which can influence the rate and regioselectivity of certain reactions. For electrophilic aromatic substitution, EDGs are typically ortho, para-directing.[5][6] However, in the context of the electron-deficient pyrimidine ring, its primary electronic influence in cross-coupling is on the overall reactivity of the molecule.

Q4: Can I achieve functionalization at the C4 or C6 position?

Yes, functionalization at the C4 or C6 position is plausible through Directed ortho-Metalation (DoM).[2][7][8] This technique uses a strong base (like n-butyllithium or sec-butyllithium) to deprotonate a position ortho to a directing metalation group (DMG). In this case, the pyrimidine ring nitrogens can act as DMGs, directing lithiation to the adjacent C4 and C6 positions. The resulting organolithium intermediate can then be quenched with an electrophile.

Troubleshooting Guides

This section addresses common issues encountered during experiments with this compound and provides potential solutions.

Issue 1: Low Yield in Suzuki-Miyaura Coupling
Potential Cause Troubleshooting Steps
Inefficient Catalyst System Ensure the palladium catalyst and ligand are appropriate. For electron-rich pyrimidines, a catalyst system known for its effectiveness with heteroaryl halides, such as Pd(PPh₃)₄ or a combination of a palladium precursor (e.g., Pd₂(dba)₃) with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos), is recommended.[9]
Incorrect Base The choice of base is critical for the transmetalation step. Stronger inorganic bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃.[10]
Sub-optimal Temperature The reaction may require heating to proceed at a reasonable rate. A temperature screen between 80 °C and 110 °C is advisable.
Solvent System Issues Ensure the solvent system (e.g., a mixture of 1,4-dioxane and water) is properly degassed to prevent catalyst deactivation.[11]
Issue 2: Lack of Regioselectivity in Directed ortho-Metalation (DoM)
Potential Cause Troubleshooting Steps
Incorrect Base or Additive The choice of organolithium base (n-BuLi, sec-BuLi, t-BuLi) can influence selectivity. The addition of a coordinating agent like TMEDA (tetramethylethylenediamine) can break up alkyllithium aggregates and increase basicity and selectivity.[7]
Temperature Control DoM reactions are typically performed at low temperatures (e.g., -78 °C) to control the reaction and prevent side reactions. Ensure the temperature is kept constant.
Steric Hindrance The isopropyl group may sterically influence the deprotonation at C4 vs. C6, although this effect is expected to be minimal. The electronic nature of the pyrimidine ring will likely favor deprotonation at either of these equivalent positions.
Issue 3: Side Reactions in Buchwald-Hartwig Amination
Potential Cause Troubleshooting Steps
Base Incompatibility Strong bases like NaOtBu can sometimes lead to side reactions with sensitive functional groups. Consider using a weaker base like K₂CO₃ or Cs₂CO₃, although this may require a more active catalyst or higher temperatures.
Catalyst Deactivation The pyrimidine nitrogens can coordinate to the palladium center, leading to catalyst deactivation. Using a ligand that binds strongly to palladium, such as a bulky biarylphosphine ligand (e.g., Xantphos, BINAP), can mitigate this issue.[12][13]
Hydrodehalogenation The formation of 2-isopropylpyrimidine as a byproduct indicates hydrodehalogenation. This can be minimized by ensuring strictly anhydrous and anaerobic conditions and by optimizing the ligand and base.

Experimental Protocols

The following are generalized protocols adapted from literature for similar substrates. Note: These should be considered as starting points and may require optimization for this compound.

Protocol 1: Suzuki-Miyaura Coupling at the C5-Position

This protocol describes a general procedure for the coupling of an arylboronic acid with this compound.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₃PO₄, 2-3 equivalents)

  • Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (2.0 eq.).[11]

  • Add the palladium catalyst (0.05 eq.).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed solvent system via syringe.

  • Stir the reaction mixture at 90-100 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination at the C5-Position

This protocol provides a general method for the amination of this compound.

Materials:

  • This compound

  • Amine (primary or secondary, 1.2 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., BINAP or Xantphos, 3-4 mol%)

  • Base (e.g., NaOtBu, 1.4 equivalents)

  • Anhydrous, degassed solvent (e.g., toluene)

Procedure:

  • In an oven-dried Schlenk flask under an inert atmosphere, add the palladium precatalyst, the ligand, and the base.[14]

  • Evacuate and backfill the flask with an inert gas.

  • Add the degassed solvent, followed by this compound (1.0 eq.) and the amine (1.2 eq.).

  • Stir the mixture at the desired temperature (e.g., 80-110 °C) and monitor the reaction progress.

  • Once the reaction is complete, cool to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.

  • Concentrate the solution and purify the product by column chromatography.

Visualizations

Factors Influencing Regioselectivity in Cross-Coupling Reactions

This diagram illustrates the key experimental variables that can be adjusted to control the regioselectivity of cross-coupling reactions.

G cluster_factors Factors Influencing Regioselectivity Catalyst_System Catalyst System (Pd Precursor + Ligand) Regioselective_Outcome Desired Regioselective Outcome (e.g., C5-Substitution) Catalyst_System->Regioselective_Outcome Ligand bulk & electronics Base Base (e.g., K3PO4, NaOtBu) Base->Regioselective_Outcome Strength & type Solvent Solvent (e.g., Toluene, Dioxane) Solvent->Regioselective_Outcome Polarity & coordinating ability Temperature Temperature Temperature->Regioselective_Outcome Reaction kinetics

Caption: Key factors to optimize for achieving high regioselectivity.

General Workflow for a Cross-Coupling Reaction

This workflow outlines the typical steps for setting up a palladium-catalyzed cross-coupling reaction.

G start Start reagent_prep 1. Prepare Reagents (Substrate, Coupling Partner, Base) start->reagent_prep inert_atm 2. Establish Inert Atmosphere (Argon or Nitrogen) reagent_prep->inert_atm catalyst_add 3. Add Catalyst System (Pd Source + Ligand) inert_atm->catalyst_add solvent_add 4. Add Degassed Solvent catalyst_add->solvent_add reaction 5. Heat and Stir (Monitor by TLC/LC-MS) solvent_add->reaction workup 6. Reaction Work-up (Quench, Extract) reaction->workup purification 7. Purify Product (Column Chromatography) workup->purification end End purification->end

Caption: A typical experimental workflow for cross-coupling reactions.

Decision Tree for Troubleshooting Low Yields

This logical diagram provides a step-by-step guide for troubleshooting low-yielding reactions.

G start Low Yield? check_reagents Are reagents and solvents pure and dry? start->check_reagents yes1 Yes check_reagents->yes1 no1 No check_reagents->no1 check_catalyst Is the catalyst system active? yes1->check_catalyst purify_reagents Purify/dry reagents and solvents. no1->purify_reagents yes2 Yes check_catalyst->yes2 no2 No check_catalyst->no2 optimize_conditions Optimize reaction conditions. yes2->optimize_conditions change_catalyst Try a different Pd source or ligand. no2->change_catalyst temp Screen temperature. optimize_conditions->temp base Screen base. optimize_conditions->base conc Vary concentration. optimize_conditions->conc success Yield Improved temp->success base->success conc->success

Caption: A troubleshooting guide for low-yielding reactions.

References

Technical Support Center: Managing Impurities in 5-Bromo-2-isopropylpyrimidine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing impurities during chemical reactions involving 5-Bromo-2-isopropylpyrimidine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in cross-coupling reactions with this compound?

A1: In palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination, two primary types of impurities are frequently observed:

  • Hydrodehalogenation Product (2-isopropylpyrimidine): This impurity arises from the replacement of the bromine atom with a hydrogen atom. It is a common side reaction in many palladium-catalyzed processes.[1]

  • Homocoupling Products: In Suzuki-Miyaura reactions, the boronic acid reagent can react with itself to form a symmetrical biaryl compound.[2][3] For example, if using phenylboronic acid, the biphenyl impurity may be observed.

Q2: What analytical techniques are recommended for identifying and quantifying these impurities?

A2: A combination of chromatographic and spectroscopic methods is typically employed for the analysis of reaction mixtures and the identification of impurities. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful for separating and detecting the desired product and various impurities.[4][5][6][7][8] For structural elucidation of unknown impurities, Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable.

Troubleshooting Guides

Suzuki-Miyaura Coupling Reactions

Issue: Low yield of the desired coupled product and significant formation of 2-isopropylpyrimidine (hydrodehalogenation).

Potential Causes & Solutions:

Potential CauseRecommended Action
Source of Hydride: The hydride source for hydrodehalogenation can be solvents (e.g., alcohols), reagents, or water.Ensure the use of anhydrous and degassed solvents. Consider using aprotic solvents like dioxane or toluene.
Catalyst and Ligand Choice: Some palladium catalysts and ligands are more prone to promoting hydrodehalogenation.Screen different palladium sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) which can favor reductive elimination over side reactions.[2]
Reaction Temperature: Higher temperatures can sometimes increase the rate of side reactions.Optimize the reaction temperature. Try running the reaction at a lower temperature for a longer duration.

Issue: Presence of significant amounts of homocoupled boronic acid byproduct.

Potential Causes & Solutions:

Potential CauseRecommended Action
Oxygen in the Reaction Mixture: The presence of oxygen can promote the homocoupling of boronic acids.[2][9][10]Thoroughly degas all solvents and reagents. Maintain a strict inert atmosphere (Nitrogen or Argon) throughout the reaction setup and duration.
Palladium(II) Precatalyst: Pd(II) sources can directly mediate homocoupling before being reduced to the active Pd(0) catalyst.[2][9]Consider using a Pd(0) catalyst such as Pd(PPh₃)₄.[2] If using a Pd(II) precatalyst, ensure efficient in-situ reduction to Pd(0).
Base: The choice and quality of the base can influence the extent of side reactions.Use a high-purity base. Screening different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) may help minimize homocoupling.
Buchwald-Hartwig Amination Reactions

Issue: Formation of 2-isopropylpyrimidine as a major byproduct.

Potential Causes & Solutions:

Potential CauseRecommended Action
β-Hydride Elimination: This is a known side reaction pathway in the Buchwald-Hartwig amination catalytic cycle.[1]The choice of ligand is critical. Bulky, electron-rich phosphine ligands can accelerate the desired reductive elimination step, minimizing the opportunity for β-hydride elimination.
Base Strength: Strong bases can sometimes promote side reactions.While strong bases like NaOtBu are often used, consider screening weaker inorganic bases such as Cs₂CO₃ or K₃PO₄, which may reduce hydrodehalogenation, although potentially requiring higher temperatures or longer reaction times.
Reaction Temperature: Elevated temperatures can favor side reactions.Carefully optimize the reaction temperature. Start with milder conditions and incrementally increase the temperature if the reaction is sluggish.

Experimental Protocols (Representative Examples)

The following protocols are adapted from procedures for structurally similar bromopyrimidines and should be optimized for this compound.

Protocol 1: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Pd(PPh₃)₄ (0.05 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane/Water (4:1 mixture, degassed)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

  • Add the Pd(PPh₃)₄ catalyst (0.05 eq).

  • Add the degassed 1,4-dioxane/water solvent mixture.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination of this compound with a Primary Amine

Materials:

  • This compound

  • Primary amine (1.2 equivalents)

  • Pd₂(dba)₃ (0.02 equivalents)

  • Xantphos (0.04 equivalents)

  • Cesium carbonate (Cs₂CO₃) (1.5 equivalents)

  • Anhydrous toluene (degassed)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and Cs₂CO₃ (1.5 eq).

  • Add the primary amine (1.2 eq).

  • Add anhydrous, degassed toluene via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.[11]

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove palladium residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_monitoring Monitoring & Workup cluster_purification Purification A Combine Reactants: This compound, Arylboronic Acid, Base B Add Palladium Catalyst and Ligand A->B C Add Degassed Solvent B->C D Heat under Inert Atmosphere C->D Heat E Monitor by TLC/LC-MS D->E Sample F Aqueous Workup & Extraction E->F Reaction Complete G Column Chromatography F->G H Pure Product G->H

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Impurity_Formation_Suzuki Start This compound + Arylboronic Acid Desired_Product Desired Cross-Coupled Product Start->Desired_Product Desired Pathway (Pd(0) Catalysis) Impurity_1 2-isopropylpyrimidine (Hydrodehalogenation) Start->Impurity_1 Side Reaction: Hydride Source Impurity_2 Biaryl Homocoupling Product Start->Impurity_2 Side Reaction: Oxygen, Pd(II)

Caption: Major reaction pathways in Suzuki-Miyaura coupling leading to product and impurities.

Troubleshooting_Buchwald Start Low Yield in Buchwald-Hartwig Amination? Q1 Significant Hydrodehalogenation? Start->Q1 A1_Yes Optimize Ligand: Use bulky, electron-rich phosphine ligands Q1->A1_Yes Yes Q2 Reaction Sluggish? Q1->Q2 No A2_Yes Screen Bases (e.g., NaOtBu, Cs2CO3) & Optimize Temperature A1_Yes->A2_Yes A1_No Check Catalyst Activity & Reagent Purity Q2->A2_Yes Yes A2_No Investigate Other Potential Side Reactions Q2->A2_No No

References

Technical Support Center: Scaling Up the Synthesis of 5-Bromo-2-isopropylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-2-isopropylpyrimidine, this technical support center provides essential guidance on scaling up the production of this key intermediate. Below you will find detailed experimental protocols, troubleshooting guides, and frequently asked questions to ensure a successful and efficient synthesis campaign.

Experimental Protocols

A reliable one-step synthesis of 5-bromo-2-substituted pyrimidines involves the reaction of 2-bromomalonaldehyde with an appropriate amidine.[1] For the synthesis of this compound, isobutyramidine hydrochloride is the required starting material.

Protocol: Gram-Scale Synthesis of this compound

This protocol is adapted from the synthesis of related 5-bromo-2-substituted pyrimidines.[1]

Materials:

  • 2-Bromomalonaldehyde

  • Isobutyramidine hydrochloride

  • Glacial Acetic Acid

  • 3A Molecular Sieves (optional, but recommended for anhydrous conditions)[1]

  • Dichloromethane (DCM)

  • 5% Sodium Hydroxide (NaOH) solution

  • Saturated Sodium Chloride (brine) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethanol

Equipment:

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-bromomalonaldehyde (1.0 eq) in glacial acetic acid. If using, add 3A molecular sieves to the mixture.[1]

  • Addition of Amidine: Heat the mixture to 60-90°C. In a separate flask, dissolve isobutyramidine hydrochloride (1.0-1.2 eq) in glacial acetic acid. Add this solution dropwise to the reaction mixture over 20-40 minutes.[1]

  • Reaction: After the addition is complete, increase the temperature to 70-105°C and maintain for 4-10 hours.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water and stir for a period to precipitate the crude product.

  • Filtration: Collect the solid by vacuum filtration and wash the filter cake with a small amount of cold ethanol.[1]

  • Extraction: Transfer the crude solid to a separatory funnel containing dichloromethane and 5% aqueous sodium hydroxide solution. Shake until all the solid has dissolved.[1]

  • Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

  • Final Purification: Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Troubleshooting Guide

Low Yield
Potential Cause Troubleshooting Steps
Incomplete Reaction - Monitor the reaction closely by TLC or HPLC to ensure it has gone to completion. - If the reaction stalls, consider increasing the reaction time or temperature within the recommended range (70-105°C).[1]
Suboptimal Temperature - Ensure the reaction temperature is maintained within the optimal range. Temperatures that are too low may lead to a sluggish reaction, while excessively high temperatures can cause decomposition of reactants or products.
Moisture in the Reaction - Use anhydrous solvents and consider adding 3A molecular sieves to the reaction mixture to remove any residual water, which can hydrolyze the reactants.[1]
Purity of Starting Materials - Ensure that the 2-bromomalonaldehyde and isobutyramidine hydrochloride are of high purity. Impurities can interfere with the reaction.
Losses During Work-up - Minimize the amount of solvent used for washing the crude product to avoid excessive loss. - Ensure complete extraction of the product from the aqueous layer.
Formation of Side Products
Potential Cause Troubleshooting Steps
Side Reactions of 2-Bromomalonaldehyde - 2-Bromomalonaldehyde is a reactive compound and can undergo self-condensation or other side reactions. Ensure it is added to the reaction mixture under controlled conditions.
Incorrect Stoichiometry - Use a slight excess of the amidine (1.0-1.2 eq) to ensure complete conversion of the 2-bromomalonaldehyde.
Decomposition at High Temperatures - Avoid excessively high reaction temperatures, as this can lead to the formation of degradation products.
Purification Challenges
Potential Cause Troubleshooting Steps
Oily Product - If the product oils out during recrystallization, try using a different solvent system or a combination of solvents. Seeding with a small crystal of pure product can also induce crystallization.
Persistent Impurities - If recrystallization is insufficient, column chromatography on silica gel is a recommended purification method. A gradient elution system (e.g., hexanes/ethyl acetate) can be effective.
Co-eluting Impurities - If impurities co-elute with the product during column chromatography, consider using a different stationary phase or solvent system. Preparative HPLC may be necessary for achieving very high purity.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for this reaction?

A1: Protic acids, such as glacial acetic acid, are recommended as the solvent for this reaction.[1] Acetic acid acts as both a solvent and a catalyst.

Q2: Can I use a different base for the work-up?

A2: A 5% aqueous sodium hydroxide solution is specified in a similar synthesis for neutralizing the acidic reaction mixture and facilitating the extraction of the product into an organic solvent.[1] Other inorganic bases like potassium carbonate or sodium bicarbonate could also be used, but the pH should be carefully monitored to ensure the pyrimidine product is in its free base form for efficient extraction.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., a mixture of hexanes and ethyl acetate). Staining with potassium permanganate or visualization under UV light can be used to see the spots. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is recommended.[1]

Q4: What are the key safety precautions for this synthesis?

A4: 2-Bromomalonaldehyde is a corrosive and lachrymatory compound, so it should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reaction is performed at elevated temperatures, so care should be taken to avoid burns.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Purification Reaction Setup Reaction Setup Addition of Amidine Addition of Amidine Reaction Setup->Addition of Amidine Heating & Reaction Heating & Reaction Addition of Amidine->Heating & Reaction Quenching & Precipitation Quenching & Precipitation Heating & Reaction->Quenching & Precipitation Filtration Filtration Quenching & Precipitation->Filtration Extraction Extraction Filtration->Extraction Drying & Concentration Drying & Concentration Extraction->Drying & Concentration Final Purification Final Purification Drying & Concentration->Final Purification

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide Start Start Low Yield? Low Yield? Start->Low Yield? Incomplete Reaction? Incomplete Reaction? Low Yield?->Incomplete Reaction? Yes Side Products? Side Products? Low Yield?->Side Products? No Increase Time/Temp Increase Time/Temp Incomplete Reaction?->Increase Time/Temp Yes Check Purity of Reagents Check Purity of Reagents Incomplete Reaction?->Check Purity of Reagents No Increase Time/Temp->Side Products? Check Purity of Reagents->Side Products? Adjust Stoichiometry Adjust Stoichiometry Side Products?->Adjust Stoichiometry Yes Purification Issues? Purification Issues? Side Products?->Purification Issues? No Optimize Temperature Optimize Temperature Adjust Stoichiometry->Optimize Temperature Optimize Temperature->Purification Issues? Recrystallization Recrystallization Purification Issues?->Recrystallization Yes Successful Synthesis Successful Synthesis Purification Issues?->Successful Synthesis No Column Chromatography Column Chromatography Recrystallization->Column Chromatography Column Chromatography->Successful Synthesis End End Successful Synthesis->End

Caption: Troubleshooting logic for the synthesis of this compound.

References

Validation & Comparative

Reactivity Face-Off: 5-Bromo-2-isopropylpyrimidine vs. 5-Chloro-2-isopropylpyrimidine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Synthetic and Medicinal Chemistry

In the realm of modern organic synthesis, particularly in the development of novel pharmaceuticals and functional materials, 5-halo-2-substituted pyrimidines serve as indispensable building blocks. The strategic functionalization of the pyrimidine core often hinges on the judicious selection of halogenated precursors for cross-coupling reactions. This guide provides an in-depth, objective comparison of the reactivity of two such key intermediates: 5-bromo-2-isopropylpyrimidine and 5-chloro-2-isopropylpyrimidine. This analysis is supported by established principles of chemical reactivity and illustrative experimental data to inform synthetic strategy and reaction design.

Executive Summary of Reactivity

The fundamental difference in reactivity between this compound and 5-chloro-2-isopropylpyrimidine in palladium-catalyzed cross-coupling reactions is dictated by the inherent properties of the carbon-halogen bond. The generally accepted order of reactivity for halogens in such transformations is I > Br > Cl.[1] This trend is inversely correlated with the carbon-halogen bond dissociation energy, making the oxidative addition of the palladium catalyst—the rate-determining step in many cases—more facile for the heavier halogens.[1]

Consequently, This compound is the more reactive of the two compounds . This enhanced reactivity often translates to milder reaction conditions, shorter reaction times, and broader substrate scope when compared to its chloro-analogue. While 5-chloro-2-isopropylpyrimidine is a viable and often more cost-effective starting material, its lower reactivity typically necessitates more robust catalytic systems, higher temperatures, and potentially longer reaction times to achieve comparable yields.

Comparative Reactivity in Key Cross-Coupling Reactions

The differential reactivity of these two building blocks is most evident in two of the most powerful C-C and C-N bond-forming reactions in the synthetic chemist's arsenal: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forges a new carbon-carbon bond between an organohalide and an organoboron compound, is a cornerstone of biaryl synthesis. When comparing the two pyrimidine substrates, the C-Br bond of this compound undergoes oxidative addition to the Pd(0) catalyst more readily than the C-Cl bond of 5-chloro-2-isopropylpyrimidine.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Halopyrimidines

EntryHalopyrimidineCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
12,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (5)PPh₃K₂CO₃1,4-Dioxane2485
25-Bromopyrimidine2-PyridylboronatePd₂(dba)₃ (1.5)SPhos (3)KFDioxaneRT1291

Note: This data is for illustrative purposes with related compounds and not a direct comparison of this compound and 5-chloro-2-isopropylpyrimidine.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds.[2] Similar to the Suzuki-Miyaura coupling, the reactivity of the aryl halide is a critical factor. The greater reactivity of the C-Br bond makes this compound a more amenable substrate for this transformation, especially with less nucleophilic amines. The coupling of aryl chlorides often requires more specialized, bulky, and electron-rich phosphine ligands to facilitate the challenging oxidative addition step.[2]

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Aryl Halides

EntryAryl HalideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
14-BromotolueneMorpholinePd₂(dba)₃ (1.5)XPhos (3)NaOtBuToluene100199
24-ChlorotolueneMorpholinePd₂(dba)₃ (1.5)XPhos (3)NaOtBuToluene100695

Note: This data illustrates the general trend of longer reaction times or higher catalyst loadings required for aryl chlorides compared to aryl bromides and is not a direct comparison of the target pyrimidines.

Experimental Protocols

The following are detailed, generalizable protocols for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination reactions.

General Procedure for Suzuki-Miyaura Coupling
  • To a dry Schlenk tube or reaction vial, add the halopyrimidine (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2.0-3.0 equiv).

  • The vessel is sealed, evacuated, and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Degassed solvent (e.g., 1,4-dioxane/water, toluene, or DMF) is added via syringe, followed by the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-formed catalyst complex) and ligand, if necessary.

  • The reaction mixture is then heated to the desired temperature (typically 80-120 °C) with stirring for the specified time, while monitoring the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water or brine.

  • The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is then purified by a suitable method, such as flash column chromatography.

General Procedure for Buchwald-Hartwig Amination
  • To a dry Schlenk tube or reaction vial, add the palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), the phosphine ligand (e.g., XPhos, SPhos, or BINAP), and the base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃).

  • The vessel is sealed, evacuated, and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Degassed anhydrous solvent (e.g., toluene, dioxane, or THF) is added, and the mixture is stirred for a few minutes to generate the active catalyst.

  • The halopyrimidine (1.0 equiv) and the amine (1.1-1.5 equiv) are then added.

  • The reaction mixture is heated to the desired temperature (typically 80-110 °C) with stirring until the starting material is consumed, as monitored by TLC or LC-MS.

  • After cooling to room temperature, the reaction mixture is quenched with water or saturated aqueous ammonium chloride and extracted with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is then purified by flash column chromatography.

Visualizing the Catalytic Cycles

To further aid in the understanding of these critical transformations, the following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination.

Suzuki_Miyaura_Catalytic_Cycle cluster_0 Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OR)2, Base) Ar-Pd(II)-R(L2)->Pd(0)L2 Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R Reductive Elimination

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Amination_Cycle cluster_1 Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) [(L2)Pd(Ar)(HNR'R'')]X [(L2)Pd(Ar)(HNR'R'')]X Ar-Pd(II)-X(L2)->[(L2)Pd(Ar)(HNR'R'')]X Amine Coordination (HNR'R'') [(L2)Pd(Ar)(HNR'R'')]X->Pd(0)L2 Deprotonation (Base) Ar-NR'R'' Ar-NR'R'' [(L2)Pd(Ar)(HNR'R'')]X->Ar-NR'R'' Reductive Elimination

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Conclusion

References

A Comparative Guide to Catalyst Efficacy in 5-Bromo-2-isopropylpyrimidine Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an optimal catalyst system is paramount for the efficient synthesis of complex molecules. This guide provides a comparative analysis of various catalysts for the cross-coupling reactions of 5-Bromo-2-isopropylpyrimidine, a key building block in medicinal chemistry. The data presented, drawn from studies on structurally analogous compounds, offers a predictive framework for catalyst selection and reaction optimization.

The functionalization of the this compound core is crucial for the development of novel therapeutic agents. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, are indispensable tools for creating carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at the C5 position. The efficacy of these transformations is highly dependent on the choice of the palladium catalyst, its associated ligand, and the reaction conditions.

Comparative Performance of Catalytic Systems

The choice of catalyst and ligand is critical in overcoming challenges associated with the coupling of electron-deficient pyrimidine rings. The following tables summarize the performance of different palladium-based catalytic systems in cross-coupling reactions of substrates structurally similar to this compound. This data serves as a strong indicator of expected performance for the target substrate.

Table 1: Suzuki-Miyaura Coupling of Bromo-pyrimidines with Arylboronic Acids
Catalyst SystemLigandBaseSolventTemperature (°C)Time (h)Yield (%)
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O (4:1)85-9515Moderate to Good
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O10018~95
Pd₂(dba)₃XPhosK₃PO₄1,4-Dioxane/H₂O (4:1)10012-2470-95
NiCl₂(PCy₃)₂PCy₃K₃PO₄tert-Amyl alcohol1201283

Note: Data is based on reactions with structurally similar bromo-heterocycles and should be considered as a starting point for optimization.[1][2][3][4]

Table 2: Buchwald-Hartwig Amination of Bromo-pyrimidines
Catalyst SystemLigandBaseSolventTemperature (°C)Time (h)Yield (%)
Pd₂(dba)₃BINAPNaOtBuToluene808-1675-98
Pd(OAc)₂XPhosK₃PO₄1,4-Dioxane10012-2470-92
Pd(OAc)₂RuPhosCs₂CO₃t-BuOH901860-85

Note: The data presented in this table is based on the amination of similar bromo-chloro-pyrimidines and serves as a representative guide.[2][5]

Table 3: Sonogashira Coupling of Bromo-pyrimidines with Terminal Alkynes
Catalyst (mol%)Co-catalyst (mol%)Base (equiv.)SolventTemperature (°C)Time (h)Yield (%)
Pd(PPh₃)₄ (5)CuI (10)Et₃N (2)DMF806-1260-88
PdCl₂(PPh₃)₂ (2)CuI (5)DIPEA (3)THF658-1665-90

Note: This data is intended to serve as a guideline for experimental design based on reactions with analogous substrates.[2][6]

Experimental Protocols

Detailed experimental procedures are crucial for the successful and reproducible synthesis of 5-substituted-2-isopropylpyrimidines. The following are generalized protocols for key cross-coupling reactions that can be adapted for this compound.

General Procedure for Suzuki-Miyaura Coupling

To an oven-dried reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2-3 equiv.).[2] The vessel is then evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen).[6] The palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%) are added, followed by the degassed solvent system (e.g., 1,4-dioxane/water, 4:1).[2] The reaction mixture is stirred at the desired temperature (e.g., 100 °C) until the starting material is consumed, as monitored by TLC or LC-MS.[2] Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.[2]

General Procedure for Buchwald-Hartwig Amination

In an oven-dried Schlenk tube, the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., BINAP, 3 mol%), and the base (e.g., NaOtBu, 1.4 equiv.) are combined.[6] The tube is evacuated and backfilled with an inert gas.[6] Degassed solvent (e.g., toluene) is added, followed by this compound (1.0 equiv.) and the amine (1.2 equiv.).[6] The reaction mixture is stirred at the appropriate temperature (e.g., 80 °C) and monitored by TLC or LC-MS.[6] After the reaction is complete, it is cooled to room temperature, quenched with water, and extracted with an organic solvent. The combined organic layers are dried, filtered, and concentrated. The resulting crude product is purified by column chromatography.[2]

General Procedure for Sonogashira Coupling

To a reaction flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the copper(I) co-catalyst (e.g., CuI, 10 mol%).[6] The flask is flushed with an inert gas. Degassed solvent (e.g., DMF) and an amine base (e.g., Et₃N, 2.0 equiv.) are added, followed by the terminal alkyne (1.2 equiv.) via syringe.[6] The mixture is stirred at the desired temperature (e.g., 80 °C) while the reaction progress is monitored.[2] Upon completion, the reaction is quenched with water or an ammonium chloride solution and extracted with an organic solvent. The combined organic layers are dried, concentrated, and the residue is purified by chromatography.[2]

Visualizing Reaction Pathways and Workflows

To better understand the experimental process and the underlying reaction mechanisms, the following diagrams are provided.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)Ln Pd(0)Ln Oxidative_Addition Oxidative Addition Pd(0)Ln->Oxidative_Addition R-X R-Pd(II)Ln-X R-Pd(II)L-X (R = 2-isopropylpyrimidin-5-yl, X = Br) Oxidative_Addition->R-Pd(II)Ln-X Transmetalation Transmetalation R-Pd(II)Ln-X->Transmetalation Ar-B(OR)₂ R-Pd(II)Ln-Ar R-Pd(II)L-Ar Transmetalation->R-Pd(II)Ln-Ar Base Reductive_Elimination Reductive Elimination R-Pd(II)Ln-Ar->Reductive_Elimination Reductive_Elimination->Pd(0)Ln R-Ar R-Ar (Coupled Product) Reductive_Elimination->R-Ar

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification Combine_Reactants Combine Reactants: This compound, Coupling Partner, Base Add_Catalyst Add Catalyst System (Precatalyst + Ligand) Combine_Reactants->Add_Catalyst Add_Solvent Add Degassed Solvent Add_Catalyst->Add_Solvent Heat_Stir Heat and Stir at Designated Temperature Add_Solvent->Heat_Stir Inert_Atmosphere Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) Inert_Atmosphere->Combine_Reactants Monitor_Progress Monitor Progress (TLC, LC-MS) Heat_Stir->Monitor_Progress Cool_Quench Cool to Room Temperature and Quench Monitor_Progress->Cool_Quench Extract Extract with Organic Solvent Cool_Quench->Extract Dry_Concentrate Dry and Concentrate Organic Layer Extract->Dry_Concentrate Purify Purify by Column Chromatography Dry_Concentrate->Purify

Caption: A generalized experimental workflow for cross-coupling reactions.

Catalyst_Selection_Logic Desired_Bond Desired Bond Formation? C-C_Bond C-C Bond Desired_Bond->C-C_Bond C-C C-N_Bond C-N Bond Desired_Bond->C-N_Bond C-N Coupling_Partner Coupling Partner? C-C_Bond->Coupling_Partner Buchwald Consider Buchwald-Hartwig Catalysts: - Pd₂(dba)₃/BINAP - Pd(OAc)₂/XPhos C-N_Bond->Buchwald Boronic_Acid Arylboronic Acid/Ester Coupling_Partner->Boronic_Acid Boronic Acid Alkyne Terminal Alkyne Coupling_Partner->Alkyne Alkyne Suzuki Consider Suzuki-Miyaura Catalysts: - Pd(OAc)₂/SPhos - Pd₂(dba)₃/XPhos - Pd(PPh₃)₄ Boronic_Acid->Suzuki Amine Primary/Secondary Amine Sonogashira Consider Sonogashira Catalysts: - Pd(PPh₃)₄/CuI - PdCl₂(PPh₃)₂/CuI Alkyne->Sonogashira

Caption: Catalyst selection guide based on the desired bond formation.

References

Unveiling the Biological Potential of 5-Bromo-2-isopropylpyrimidine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the quest for novel therapeutic agents is a continuous endeavor. Pyrimidine derivatives have long been a cornerstone in medicinal chemistry, exhibiting a wide spectrum of biological activities. This guide provides a comparative analysis of the biological activity of 5-bromo-2-isopropylpyrimidine derivatives, with a focus on their potential anticancer and antimicrobial properties. While direct experimental data on this compound derivatives is limited in publicly available literature, this guide draws comparisons from structurally related 5-bromopyrimidine analogues to provide valuable insights.

Anticancer Activity: Targeting Kinase Signaling

Derivatives of 5-bromopyrimidine have emerged as promising candidates in oncology, primarily through their action as kinase inhibitors. Kinases are crucial enzymes in cellular signaling pathways that, when dysregulated, can contribute to cancer development and progression. The 5-bromopyrimidine scaffold serves as a versatile backbone for the design of molecules that can compete with ATP for the binding site of various kinases, thereby inhibiting their activity and disrupting downstream signaling cascades.

Derivative ClassTarget Cancer Cell LinesReported IC50 Range (µM)Reference
5-Bromo-pyrimidine AnaloguesHCT116 (Colon), A549 (Lung), K562 (Leukemia), U937 (Leukemia)Varies depending on specific substitutions[1]

Table 1: Anticancer Activity of 5-Bromopyrimidine Analogues. This table summarizes the reported anticancer activity of 5-bromopyrimidine derivatives against various cancer cell lines. The specific inhibitory concentrations (IC50) are dependent on the full molecular structure of the derivative.

Experimental Protocol: MTT Assay for Cytotoxicity

The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: This colorimetric assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the treatment medium is removed, and a solution of MTT is added to each well.

  • Incubation: The plate is incubated for a few hours to allow for the conversion of MTT to formazan by viable cells.

  • Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis: The percentage of cell viability is calculated for each concentration of the test compound relative to untreated control cells. The IC50 value is then determined by plotting the percentage of viability against the compound concentration.[1][2][3][4][5]

Signaling Pathway: Tyrosine Kinase Inhibition

The anticancer activity of many pyrimidine derivatives is attributed to their ability to inhibit tyrosine kinases. These enzymes play a critical role in signal transduction pathways that regulate cell proliferation, differentiation, and survival. By blocking the ATP binding site of these kinases, the derivatives prevent the phosphorylation of downstream substrates, thereby interrupting the signaling cascade and leading to an anti-tumor effect.

TyrosineKinaseInhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GrowthFactorReceptor Growth Factor Receptor TyrosineKinase Tyrosine Kinase (e.g., Bcr-Abl, EGFR) GrowthFactorReceptor->TyrosineKinase Activation Substrate Substrate Protein TyrosineKinase->Substrate Phosphorylation PhosphorylatedSubstrate Phosphorylated Substrate SignalingCascade Downstream Signaling Cascade PhosphorylatedSubstrate->SignalingCascade Proliferation Cell Proliferation & Survival SignalingCascade->Proliferation Derivative This compound Derivative Derivative->TyrosineKinase Inhibition

Caption: Simplified signaling pathway of tyrosine kinase inhibition.

Antimicrobial Activity: A Frontier for Exploration

While the anticancer properties of pyrimidine derivatives are relatively well-documented, their potential as antimicrobial agents is an area of growing interest. The pyrimidine nucleus is a common feature in various natural and synthetic compounds with known antimicrobial effects. However, specific data on the antimicrobial activity of this compound derivatives, such as minimum inhibitory concentrations (MIC) or zone of inhibition measurements, are not extensively reported in the current scientific literature. Further research is warranted to explore this potential application.

Experimental Protocol: Agar Well Diffusion Assay

A standard method to screen for antimicrobial activity is the agar well diffusion assay.

Principle: This method relies on the diffusion of an antimicrobial agent from a well through a solidified agar medium that has been seeded with a specific microorganism. The presence of a clear zone of inhibition around the well indicates the antimicrobial activity of the substance.

Procedure:

  • Media Preparation: A suitable agar medium (e.g., Mueller-Hinton agar) is prepared and sterilized.

  • Inoculation: The molten agar is cooled and then inoculated with a standardized suspension of the test microorganism (bacteria or fungi).

  • Pouring Plates: The inoculated agar is poured into sterile Petri dishes and allowed to solidify.

  • Well Creation: Wells of a specific diameter are aseptically punched into the agar.

  • Compound Application: A known concentration of the this compound derivative solution is added to each well.

  • Incubation: The plates are incubated under appropriate conditions for the growth of the microorganism.

  • Zone of Inhibition Measurement: After incubation, the diameter of the clear zone of inhibition around each well is measured in millimeters. A larger diameter indicates greater antimicrobial activity.[6][7][8][9][10]

Experimental Workflow: Antimicrobial Screening

The following diagram illustrates a typical workflow for screening the antimicrobial activity of novel compounds.

AntimicrobialWorkflow Start Synthesized this compound Derivatives PrimaryScreen Agar Well Diffusion Assay (Qualitative Screening) Start->PrimaryScreen Decision Zone of Inhibition? PrimaryScreen->Decision QuantitativeAssay Broth Dilution Method (Determine MIC) Decision->QuantitativeAssay Yes NoActivity No Significant Antimicrobial Activity Decision->NoActivity No FurtherStudies Mechanism of Action Studies (e.g., Cell Wall Synthesis Inhibition) QuantitativeAssay->FurtherStudies

Caption: Workflow for antimicrobial activity screening.

Conclusion and Future Directions

The 5-bromopyrimidine scaffold holds considerable promise for the development of novel therapeutic agents. While the anticancer potential of this class of compounds, particularly as kinase inhibitors, is supported by existing research on related analogues, the specific contributions of the 2-isopropyl substituent remain to be elucidated. Furthermore, the antimicrobial properties of this compound derivatives represent a largely unexplored area with potential for significant discoveries. Future research should focus on the synthesis and rigorous biological evaluation of a library of this compound derivatives to establish their specific anticancer and antimicrobial efficacy, determine their mechanisms of action, and pave the way for their potential clinical application.

References

Comparative Guide to the Structure-Activity Relationship (SAR) of 5-Bromo-2-isopropylpyrimidine Analogs and Related Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 5-bromopyrimidine analogs, with a focus on derivatives that inform the potential activity of 5-bromo-2-isopropylpyrimidine scaffolds as kinase inhibitors. Due to a lack of comprehensive published data specifically on the this compound core, this guide synthesizes findings from closely related 5-bromopyrimidine series to infer SAR trends. The information herein is intended to guide the rational design of novel kinase inhibitors for therapeutic applications.

Introduction to 5-Bromopyrimidine Scaffolds in Kinase Inhibition

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved kinase inhibitors.[1] Its ability to mimic the purine core of ATP allows for competitive binding to the ATP-binding site of kinases. The 5-bromo substituent on the pyrimidine ring serves as a crucial handle for synthetic modification, often through palladium-catalyzed cross-coupling reactions, enabling the exploration of chemical space and the optimization of potency and selectivity.[2] While specific data on this compound is limited, studies on related 5-bromopyrimidine derivatives provide valuable insights into the structural requirements for potent kinase inhibition and anticancer activity.

Comparative Biological Activity of 5-Bromopyrimidine Analogs

The following tables summarize the in vitro cytotoxic activity and Bcr/Abl tyrosine kinase inhibitory activity of a series of 5-bromopyrimidine derivatives. These compounds, synthesized from 5-bromo-2,4-dichloropyrimidine, feature various substitutions at the 2- and 4-positions, providing a basis for understanding the SAR of this scaffold.[3]

Table 1: In Vitro Cytotoxic Activity (IC₅₀, µM) of 5-Bromopyrimidine Analogs [3]

Compound IDHCT116 (Colon)A549 (Lung)K562 (CML)U937 (AML)L02 (Normal)
5c 0.04±0.010.07±0.010.02±0.010.03±0.01>10
5e 0.06±0.010.08±0.010.03±0.010.04±0.01>10
6g 0.09±0.020.11±0.020.05±0.010.07±0.01>10
9e 0.03±0.010.05±0.010.01±0.010.02±0.01>10
9f 0.05±0.010.06±0.010.02±0.010.03±0.01>10
10c 0.02±0.010.04±0.010.01±0.010.01±0.01>10
Dasatinib 0.01±0.010.02±0.01<0.01<0.01>10

Table 2: Bcr/Abl Tyrosine Kinase Inhibitory Activity (IC₅₀, µM) of 5-Bromopyrimidine Analogs [3]

Compound IDBcr/Abl Kinase IC₅₀ (µM)
5c 0.03±0.01
5e 0.04±0.01
6g 0.06±0.01
9e 0.02±0.01
9f 0.03±0.01
10c 0.01±0.01
Dasatinib <0.01

Structure-Activity Relationship (SAR) Analysis

  • Substitution at the 4-position: The nature of the substituent at the 4-position of the pyrimidine ring significantly influences both cytotoxic and kinase inhibitory activity. The data suggests that piperazine and related motifs at this position are favorable for activity.

  • Substitution at the 2-position: While the specific 2-isopropyl group was not evaluated in the primary reference, the high potency of the presented analogs with various substitutions at the 2- and 4- positions indicates that the 5-bromopyrimidine core is a promising scaffold for developing potent kinase inhibitors. The variation in activity among the analogs highlights the sensitivity of the kinase active site to the nature of the substituents at these positions.

  • The 5-Bromo Group: The bromine atom at the 5-position is a key feature. It can participate in halogen bonding with the kinase active site and serves as a versatile synthetic handle for introducing further diversity through cross-coupling reactions to potentially enhance potency and selectivity.[2]

Experimental Protocols

This protocol is adapted for a 384-well plate format and is suitable for high-throughput screening of kinase inhibitors.[4][5]

  • Compound Preparation: Serially dilute test compounds in DMSO. A typical 10-point, 3-fold serial dilution starting from 10 mM is recommended. Include DMSO-only (vehicle) and positive control inhibitor wells.

  • Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted compounds, vehicle, and positive controls to the appropriate wells of a 384-well plate.

  • Kinase Reaction:

    • Prepare a kinase reaction mixture containing assay buffer, the target kinase (e.g., Bcr/Abl), and its specific peptide substrate.

    • Initiate the reaction by dispensing the kinase reaction mixture into each well.

    • Include a "no kinase" control for 100% inhibition.

    • Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range.

  • Signal Detection:

    • Add an ATP detection reagent (e.g., Kinase-Glo®) to all wells to stop the kinase reaction and generate a luminescent signal.[6]

    • Incubate at room temperature for 10 minutes to stabilize the signal.

  • Data Acquisition: Measure the luminescence intensity of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[7][8]

  • Cell Seeding: Seed cancer cell lines (e.g., K562, A549) in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value for each compound.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate a representative kinase signaling pathway targeted by pyrimidine-based inhibitors and the general workflow for a kinase inhibition assay.

experimental_workflow Experimental Workflow for Kinase Inhibition Assay compound_prep Compound Preparation (Serial Dilution) plate_prep Assay Plate Preparation (Compound Dispensing) compound_prep->plate_prep kinase_reaction Kinase Reaction (Kinase, Substrate, ATP) plate_prep->kinase_reaction signal_detection Signal Detection (Luminescence Reagent) kinase_reaction->signal_detection data_acq Data Acquisition (Plate Reader) signal_detection->data_acq data_analysis Data Analysis (IC50 Determination) data_acq->data_analysis

Caption: Workflow for a typical in vitro kinase inhibition assay.

cdk_pathway Simplified CDK Signaling Pathway in Cell Cycle Progression cluster_G1 G1 Phase cluster_S S Phase CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 binds Rb Rb CDK46->Rb phosphorylates CDK46->Rb releases E2F E2F Rb->E2F inhibits CyclinE Cyclin E E2F->CyclinE promotes transcription CDK2_G1 CDK2 CyclinE->CDK2_G1 binds CDK2_G1->Rb phosphorylates DNA_rep DNA Replication CDK2_G1->DNA_rep promotes CyclinA Cyclin A CDK2_S CDK2 CyclinA->CDK2_S binds CDK2_S->DNA_rep promotes Inhibitor This compound Analog (Inhibitor) Inhibitor->CDK2_G1 inhibits Inhibitor->CDK2_S inhibits

Caption: Inhibition of CDK2 by pyrimidine analogs disrupts cell cycle progression.[9]

Conclusion

References

A Comparative Guide to Analytical Methods for the Purity Validation of 5-Bromo-2-isopropylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of key intermediates like 5-Bromo-2-isopropylpyrimidine is of paramount importance. The presence of impurities can significantly impact the yield, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of the principal analytical techniques for purity validation of this compound, supported by detailed experimental protocols and representative performance data.

The primary methods for assessing the purity of this compound and related heterocyclic compounds include Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each of these techniques offers distinct advantages and is suited for detecting different types of impurities.[1][2]

Comparison of Analytical Method Performance

The selection of an appropriate analytical method depends on various factors, including the nature of potential impurities, the required level of sensitivity, and the desired quantitative accuracy. The following table summarizes the typical performance characteristics of RP-HPLC, GC-MS, and qNMR for the purity analysis of this compound.

Performance CharacteristicRP-HPLC with UV DetectionGC-MSQuantitative ¹H-NMR (qNMR)
Linearity (R²) > 0.998[3]> 0.995Not Applicable (Direct Method)
Accuracy (% Recovery) 98.0 - 102.0%[3]95.0 - 105.0%99.0 - 101.0%[4]
Precision (% RSD) < 2.0%[3]< 5.0%< 1.0%[4]
Limit of Detection (LOD) ~0.01%~0.001%~0.1%
Limit of Quantitation (LOQ) ~0.03%~0.005%~0.3%
Primary Application Quantitation of non-volatile organic impurities and degradation products.Detection and identification of volatile and semi-volatile organic impurities and residual solvents.[1]Absolute purity determination and structural confirmation without the need for a specific reference standard of the impurity.[2]

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below. These protocols are based on established methods for similar compounds and can be adapted and validated for this compound.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a robust and widely used technique for the separation and quantification of impurities in pharmaceutical compounds.

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a UV-Vis detector.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0 20
    25 80
    30 80
    31 20

    | 35 | 20 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Standard Solution: Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Sample Solution: Prepare the sample in the same manner as the standard solution.

System Suitability:

  • Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be not more than 2.0%.

  • The tailing factor for the main peak should be between 0.8 and 1.5.

  • The number of theoretical plates should be not less than 2000.

Analysis:

  • Inject the sample solution and record the chromatogram.

  • Calculate the percentage of each impurity by the area normalization method.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_start Weigh Sample & Reference Standard dissolve Dissolve in Acetonitrile/Water prep_start->dissolve prep_end Dilute to Final Concentration dissolve->prep_end inject Inject into HPLC System prep_end->inject separate Chromatographic Separation (C18) inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % Purity (Area Normalization) integrate->calculate report Generate Report calculate->report

HPLC Purity Determination Workflow
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Chromatographic Conditions:

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Program: Start at 70 °C, hold for 2 minutes, ramp to 280 °C at 20 °C/min, and hold for 5 minutes.

  • MSD Transfer Line: 280 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: 40-450 amu.

Sample Preparation:

  • Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

Analysis:

  • Inject the sample solution into the GC-MS system.

  • Identify impurities by comparing their mass spectra with a reference library (e.g., NIST) and their retention times with those of known standards, if available.

  • Quantify impurities using an internal or external standard method.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep_start Weigh Sample dissolve Dissolve in Volatile Solvent prep_start->dissolve prep_end Dilute to 1 mg/mL dissolve->prep_end inject Inject into GC-MS System prep_end->inject separate GC Separation (HP-5ms) inject->separate ionize EI Ionization (70 eV) separate->ionize detect Mass Detection ionize->detect identify Identify Impurities (Mass Spectra) detect->identify quantify Quantify using Standards identify->quantify report Generate Report quantify->report

GC-MS Impurity Profiling Workflow
Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is an absolute quantification method that determines the purity of a substance by comparing the integral of a signal from the analyte with that of a certified internal standard.[5]

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher) with a high-precision sample tube.

Experimental Parameters:

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Internal Standard: A certified reference material with a known purity that has a signal in a clear region of the spectrum (e.g., maleic acid, dimethyl sulfone).

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest (typically 30-60 seconds).

  • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 8 or 16).

Sample Preparation:

  • Accurately weigh a specific amount of the this compound sample and the internal standard into an NMR tube.

  • Add a precise volume of the deuterated solvent.

  • Ensure complete dissolution.

Analysis:

  • Acquire the ¹H-NMR spectrum under quantitative conditions.

  • Carefully phase and baseline correct the spectrum.

  • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

QNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Acquisition cluster_data Data Analysis weigh Accurately Weigh Sample & Internal Standard dissolve Dissolve in Deuterated Solvent weigh->dissolve acquire Acquire Spectrum (Quantitative Conditions) dissolve->acquire process Phase and Baseline Correction acquire->process integrate Integrate Analyte & Standard Signals process->integrate calculate Calculate Absolute Purity integrate->calculate report Generate Report calculate->report

qNMR Purity Assay Workflow

Comparison of Analytical Techniques

The choice of analytical method for purity validation is a critical decision in the drug development process. The following diagram illustrates the logical relationship and comparative strengths of the described techniques.

Method_Comparison cluster_main Purity Validation of this compound cluster_strengths Strengths cluster_weaknesses Weaknesses HPLC RP-HPLC-UV HPLC_S High Precision Good for Non-Volatiles HPLC->HPLC_S HPLC_W Requires Reference Standards for Impurity ID HPLC->HPLC_W GCMS GC-MS GCMS_S High Sensitivity Identifies Volatiles GCMS->GCMS_S GCMS_W Only for Volatile/Thermolabile Compounds GCMS->GCMS_W QNMR qNMR QNMR_S Absolute Quantification No Reference Needed for Impurity QNMR->QNMR_S QNMR_W Lower Sensitivity Signal Overlap Issues QNMR->QNMR_W

Comparison of Analytical Methods

References

In Vitro Efficacy of Novel Bromo-Pyrimidine Analogs as Tyrosine Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in the development of targeted kinase inhibitors, owing to its structural similarity to the ATP purine core. This allows for competitive binding to the ATP-binding site of various kinases, a critical mechanism in cancer therapy. This guide provides a comparative analysis of the in vitro performance of novel compounds synthesized from bromo-pyrimidine precursors, focusing on their efficacy as inhibitors of Bcr/Abl tyrosine kinase and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), two key targets in oncology. The data presented is compiled from recent studies and offers a valuable resource for researchers in the field of drug discovery and development.

Performance Comparison of Bromo-Pyrimidine Derivatives

The following tables summarize the in vitro cytotoxic and enzyme inhibitory activities of selected bromo-pyrimidine derivatives against relevant cancer cell lines and kinase targets. The data is presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro), providing a direct comparison with established kinase inhibitors.

Table 1: Bcr/Abl Tyrosine Kinase Inhibitory Activity
Compound IDTarget Cell LineIC50 (µM)Reference DrugIC50 (µM)
5c K5620.018Dasatinib0.008
5e K5620.021Dasatinib0.008
6g K5620.015Dasatinib0.008
9e K5620.025Dasatinib0.008
9f K5620.028Dasatinib0.008
10c K5620.012Dasatinib0.008

K562 is a human chronic myeloid leukemia cell line that is positive for the Bcr/Abl fusion protein.

Table 2: VEGFR-2 Kinase Inhibitory Activity of Pyrimidine-5-carbonitrile Derivatives
Compound IDTarget EnzymeIC50 (µM)Reference DrugIC50 (µM)
11e VEGFR-20.61Sorafenib0.19
12b VEGFR-20.53Sorafenib0.19
Table 3: Cytotoxic Activity of Pyrimidine-5-carbonitrile Derivatives
Compound IDTarget Cell LineIC50 (µM)Reference DrugIC50 (µM)
11e HCT-116 (Colon)1.14Sorafenib10.33
11e MCF-7 (Breast)1.54Sorafenib12.11
12b HCT-116 (Colon)2.15Sorafenib10.33
12b MCF-7 (Breast)3.28Sorafenib12.11

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below. These protocols are based on established methods used in the cited literature.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Procedure:

  • Cell Seeding: Seed cancer cell lines (e.g., K562, HCT-116, MCF-7) into 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.[1]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[1]

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.[1]

ADP-Glo™ Kinase Assay for Bcr/Abl Inhibition

The ADP-Glo™ Kinase Assay is a luminescent kinase assay that measures the amount of ADP formed from a kinase reaction.

Procedure:

  • Kinase Reaction: In a 96-well plate, add the kinase buffer, Bcr/Abl enzyme, and the test compound at various concentrations. Initiate the kinase reaction by adding a mixture of the ABLtide substrate and ATP. Incubate at room temperature for 60 minutes.[2]

  • ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[2]

  • ADP to ATP Conversion: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.[2] Incubate at room temperature for 30 minutes.[2]

  • Luminescence Measurement: Record the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value.

VEGFR-2 Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase domain.

Procedure:

  • Reaction Setup: In a microplate, add the kinase buffer, recombinant human VEGFR-2 kinase domain, and the test compound at various concentrations.[3]

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate (e.g., a synthetic peptide) and ATP.[3]

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).[3]

  • Signal Detection: Stop the reaction and add a detection reagent (e.g., ADP-Glo™, HTRF®, or ELISA-based antibody detection) according to the manufacturer's instructions.[3]

  • Signal Measurement: Measure the signal (e.g., luminescence, fluorescence, or absorbance) using a microplate reader.[3]

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value by fitting the data to a dose-response curve.[3]

Visualizations

The following diagrams illustrate the key signaling pathways targeted by the bromo-pyrimidine derivatives and a general workflow for their in vitro evaluation.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis cluster_comparison Comparison Start 5-Bromo-pyrimidine Precursor Synth Chemical Synthesis Start->Synth Compound Novel Pyrimidine Derivatives Synth->Compound Cytotoxicity Cytotoxicity Assay (MTT) Compound->Cytotoxicity Kinase_Assay Kinase Inhibition Assay (e.g., ADP-Glo) Compound->Kinase_Assay IC50_Cyto IC50 Determination (Cytotoxicity) Cytotoxicity->IC50_Cyto IC50_Kinase IC50 Determination (Kinase Inhibition) Kinase_Assay->IC50_Kinase Compare Comparison with Standard Drugs IC50_Cyto->Compare IC50_Kinase->Compare

Caption: General workflow for the synthesis and in vitro evaluation of novel pyrimidine derivatives.

Bcr_Abl_Signaling_Pathway BCR_ABL BCR-ABL GRB2 GRB2 BCR_ABL->GRB2 STAT5 STAT5 BCR_ABL->STAT5 PI3K PI3K BCR_ABL->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation STAT5->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Bromo-pyrimidine Inhibitor Inhibitor->BCR_ABL

Caption: Simplified Bcr-Abl signaling pathway and the point of inhibition by novel compounds.[4][5]

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway PKC->RAS_RAF_MEK_ERK Angiogenesis Angiogenesis (Proliferation, Migration, Survival) RAS_RAF_MEK_ERK->Angiogenesis AKT AKT PI3K->AKT AKT->Angiogenesis Inhibitor Pyrimidine-5-carbonitrile Inhibitor Inhibitor->VEGFR2

Caption: Simplified VEGFR-2 signaling pathway, a key regulator of angiogenesis in cancer.[6][7]

References

A Comparative Guide to Novel Kinase Inhibitors Derived from 5-Bromo-2-isopropylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in the development of targeted therapies, particularly in the field of kinase inhibitors. Its structural similarity to the purine core of ATP enables competitive binding to the ATP-binding site of kinases, making it a privileged structure in medicinal chemistry.[1] This guide focuses on the characterization of novel compounds derived from 5-Bromo-2-isopropylpyrimidine, a versatile starting material for creating a diverse range of potent and selective kinase inhibitors. The strategic positioning of the isopropyl group at the C2 position and the bromine atom at the C5 position allows for targeted modifications to optimize potency, selectivity, and pharmacokinetic properties.

This document provides a comparative analysis of hypothetical novel compounds derived from this compound against established kinase inhibitors. The experimental data presented is illustrative, designed to showcase the methodologies and data presentation formats relevant to the characterization of such compounds.

Comparative Efficacy of Novel Compounds

The inhibitory activity of newly synthesized compounds is a critical measure of their potential as therapeutic agents. The half-maximal inhibitory concentration (IC50) is a standard metric used to quantify the potency of a compound in inhibiting a specific biological or biochemical function.

Table 1: Comparative in vitro Kinase Inhibitory Activity (IC50, nM)

Compound IDTarget KinaseIC50 (nM)Alternative InhibitorTarget KinaseIC50 (nM)
NPI-001 JAK115RuxolitinibJAK1/23.3 / 2.8
NPI-002 JAK225FedratinibJAK23
NPI-003 TYK250DeucravacitinibTYK21
NPI-004 Aurora Kinase A30AlisertibAurora Kinase A1.2

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only, due to the limited availability of public data on novel compounds derived specifically from this compound.

Table 2: Cytotoxicity Against Cancer Cell Lines (GI50, µM)

Compound IDHCT116 (Colon)A549 (Lung)K562 (Leukemia)
NPI-001 2.53.11.8
NPI-002 1.82.41.2
NPI-003 5.26.84.5
NPI-004 0.91.50.7
Dasatinib 0.0160.0210.001

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. Dasatinib is included as a real-world comparator.[2]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings.

Synthesis of 5-Aryl-2-isopropylpyrimidine Derivatives (General Suzuki-Miyaura Coupling Protocol)

This protocol outlines a general method for the synthesis of novel 5-aryl-2-isopropylpyrimidine derivatives from the this compound starting material.

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Potassium phosphate (2.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol), the corresponding arylboronic acid (1.1 mmol), potassium phosphate (2.2 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).[3]

  • Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.

  • Add 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL dioxane and 2 mL water).[3]

  • Stir the reaction mixture at reflux (80-100 °C) under the inert atmosphere.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay determines the ability of a compound to inhibit the activity of a specific kinase by measuring the amount of ATP remaining after the kinase reaction.

Materials:

  • Purified target kinase (e.g., JAK1, JAK2)

  • Peptide substrate specific to the kinase

  • ATP

  • Assay buffer

  • Test compounds (novel pyrimidine derivatives)

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add a small volume (e.g., 1 µL) of the diluted compounds to the wells of a 384-well plate. Include a DMSO-only vehicle control and a known inhibitor as a positive control.

  • Prepare a kinase reaction mixture containing the assay buffer, target kinase, and the specific peptide substrate.

  • Initiate the kinase reaction by adding the kinase reaction mixture to each well.

  • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Stop the reaction and generate a luminescent signal by adding the ATP detection reagent to each well.

  • Incubate for 10 minutes at room temperature to stabilize the signal.

  • Measure the luminescence intensity of each well using a plate reader.

  • Calculate the percent inhibition relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which is an indicator of cell viability and proliferation.[4]

Materials:

  • Cancer cell lines (e.g., HCT116, A549, K562)

  • Cell culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cell lines in a 96-well plate at a suitable density and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).[4]

  • Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.[4]

  • Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[4]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) value.

Visualizations

Diagrams illustrating key processes and pathways provide a clear visual representation of complex information.

G cluster_workflow Experimental Workflow: Kinase Inhibitor Screening start Start: Synthesized Novel 5-Aryl-2-isopropylpyrimidine Derivatives synthesis Characterization (NMR, MS) start->synthesis biochemical_assay In Vitro Kinase Inhibition Assay (IC50) synthesis->biochemical_assay cell_assay Cell-Based Viability Assay (GI50) synthesis->cell_assay hit_identification Hit Identification & Lead Optimization biochemical_assay->hit_identification cell_assay->hit_identification end End: Lead Compound for Further Development hit_identification->end G cluster_pathway JAK-STAT Signaling Pathway Inhibition cytokine Cytokine receptor Cytokine Receptor cytokine->receptor Binds jak JAK receptor->jak Activates stat STAT jak->stat Phosphorylates inhibitor Novel Pyrimidine Inhibitor (e.g., NPI-001) inhibitor->jak Inhibits stat->stat Dimerizes nucleus Nucleus stat->nucleus Translocates gene_expression Gene Expression (Proliferation, Inflammation) nucleus->gene_expression Regulates

References

A Comparative Benchmarking Guide to the Synthesis of 5-Bromo-2-isopropylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of potential synthetic routes for 5-Bromo-2-isopropylpyrimidine, a key intermediate in pharmaceutical research. Due to the limited availability of direct comparative studies, this document outlines plausible methodologies based on established synthetic transformations of pyrimidine derivatives. The performance of each method is benchmarked against others using data from analogous reactions, offering a predictive comparison of yield, reaction conditions, and reagent considerations.

Executive Summary

The synthesis of this compound can be approached through several strategic pathways. The most viable methods involve the introduction of the isopropyl group onto a pre-brominated pyrimidine ring or a one-pot cyclization reaction. This guide focuses on three primary strategies:

  • One-Pot Synthesis from Acyclic Precursors: A direct approach involving the condensation of 2-bromomalonaldehyde with isobutyramidine.

  • Cross-Coupling Reactions of 5-Bromo-2-halopyrimidines: Utilizing established palladium- or nickel-catalyzed reactions such as Kumada, Negishi, or Stille couplings.

  • Nucleophilic Aromatic Substitution (SNAr): A potential, though likely less efficient, route for this specific target.

This guide will delve into the experimental details of these methods, present the expected quantitative data in a comparative table, and provide visualizations of the synthetic workflows.

Data Presentation: A Comparative Overview of Synthetic Routes

The following table summarizes the key quantitative and qualitative metrics for the proposed synthetic methods for this compound. The data for cross-coupling reactions are based on typical yields and conditions for similar transformations.

MethodKey ReagentsCatalystTypical Yield (%)Reaction Time (h)Key AdvantagesKey Disadvantages
One-Pot Synthesis 2-Bromomalonaldehyde, Isobutyramidine HClNone (acid-catalyzed)~40-50 (estimated)4-10Single step, readily available precursors.Moderate yield, potential for side reactions.
Kumada Coupling 5-Bromo-2-chloropyrimidine, Isopropylmagnesium chloridePd or Ni-based (e.g., Pd(PPh₃)₄)70-90 (typical)2-12High yields, readily available Grignard reagent.Sensitive to moisture and air, limited functional group tolerance.
Negishi Coupling 5-Bromo-2-iodopyrimidine, Isopropylzinc bromidePd-based (e.g., Pd(PPh₃)₄)70-95 (typical)2-12High yields, good functional group tolerance.Organozinc reagents can be challenging to prepare and handle.
Stille Coupling 5-Bromo-2-iodopyrimidine, IsopropyltributylstannanePd-based (e.g., Pd(PPh₃)₄)70-90 (typical)4-24Excellent functional group tolerance, stable organotin reagents.Toxicity of organotin compounds, purification can be difficult.

Experimental Protocols

Detailed experimental protocols for the most promising synthetic methods are provided below. These are generalized procedures and may require optimization for specific laboratory conditions.

Method 1: One-Pot Synthesis via Condensation

This method is based on the general procedure for the synthesis of 5-bromo-2-substituted pyrimidines.[1]

Reaction Scheme:

G cluster_0 One-Pot Synthesis 2-Bromomalonaldehyde 2-Bromomalonaldehyde Product This compound 2-Bromomalonaldehyde->Product Isobutyramidine_HCl Isobutyramidine HCl Isobutyramidine_HCl->Product Acetic_Acid Acetic Acid, 80-100 °C

Caption: One-pot synthesis of this compound.

Protocol:

  • To a solution of 2-bromomalonaldehyde (1.0 eq) in glacial acetic acid, add isobutyramidine hydrochloride (1.0 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 4-10 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Neutralize the solution with a suitable base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Method 2: Palladium-Catalyzed Kumada Coupling

This protocol describes a general procedure for the Kumada cross-coupling of a halo-pyrimidine with a Grignard reagent.

Reaction Scheme:

G cluster_1 Kumada Coupling Start_Material 5-Bromo-2-chloropyrimidine Product This compound Start_Material->Product Grignard Isopropylmagnesium chloride Grignard->Product Catalyst Pd(PPh₃)₄, THF

Caption: Kumada coupling for the synthesis of this compound.

Protocol:

  • To a solution of 5-bromo-2-chloropyrimidine (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen), add a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%).

  • Cool the mixture to 0 °C and add a solution of isopropylmagnesium chloride (1.1-1.5 eq) in THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the residue by column chromatography to yield the final product.

Method 3: Palladium-Catalyzed Negishi Coupling

This protocol outlines a general procedure for the Negishi cross-coupling of a halo-pyrimidine with an organozinc reagent.

Reaction Scheme:

G cluster_2 Negishi Coupling Start_Material 5-Bromo-2-iodopyrimidine Product This compound Start_Material->Product Organozinc Isopropylzinc bromide Organozinc->Product Catalyst Pd(PPh₃)₄, THF

Caption: Negishi coupling for the synthesis of this compound.

Protocol:

  • In a flask under an inert atmosphere, dissolve 5-bromo-2-iodopyrimidine (1.0 eq) and a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) in anhydrous THF.

  • Add a solution of isopropylzinc bromide (1.2-2.0 eq) in THF to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) for 2-12 hours until the starting material is consumed.

  • Quench the reaction with saturated aqueous ammonium chloride and extract with an organic solvent.

  • Wash the combined organic phases with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Logical Workflow for Method Selection

The choice of synthetic route will depend on the specific requirements of the research, including scale, available starting materials, and tolerance for certain reagents. The following diagram illustrates a logical workflow for selecting the most appropriate method.

G start Start: Need to Synthesize This compound decision1 Are multi-step syntheses acceptable? start->decision1 one_pot One-Pot Synthesis cross_coupling Cross-Coupling decision2 Are moisture/air-sensitive reagents a concern? cross_coupling->decision2 kumada Kumada Coupling negishi Negishi Coupling stille Stille Coupling decision1->one_pot No decision1->cross_coupling Yes decision2->kumada No decision3 Is functional group tolerance critical? decision2->decision3 Yes decision3->negishi Yes decision4 Is reagent toxicity a major concern? decision3->decision4 No decision4->negishi Yes decision4->stille No

Caption: Decision workflow for selecting a synthesis method.

Conclusion

References

Assessing the Metabolic Stability of 5-Bromo-2-isopropylpyrimidine-Containing Molecules: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-bromo-2-isopropylpyrimidine scaffold is a key pharmacophore in a variety of investigational compounds. Understanding the metabolic stability of molecules incorporating this moiety is crucial for predicting their pharmacokinetic profiles, optimizing drug dosage regimens, and avoiding potential drug-drug interactions. This guide provides a comparative assessment of the metabolic stability of such molecules, supported by established experimental protocols and illustrative data.

Data Presentation: Comparative Metabolic Stability

The following table summarizes hypothetical in vitro metabolic stability data for a representative this compound-containing molecule (Compound A) and compares it with structurally related analogs and a known pyrimidine-containing drug, Imatinib. This data is illustrative and serves to highlight key structure-activity relationships in metabolic stability.

CompoundStructuret½ (min) in HLM [a]CLint (µL/min/mg protein) in HLM [a]t½ (min) in Hepatocytes [b]CLint (µL/min/10⁶ cells) in Hepatocytes [b]
Compound A This compound derivative4530.89015.4
Compound B 2-isopropylpyrimidine derivative (non-brominated analog)2555.55027.7
Compound C 5-Chloro-2-isopropylpyrimidine derivative3836.57518.5
Imatinib Pyrimidine-containing approved drug> 60< 23.1> 120< 11.6

[a] HLM: Human Liver Microsomes [b] Hepatocytes: Cryopreserved Human Hepatocytes

Interpretation of Data:

The data illustrates that the presence and nature of the halogen at the 5-position of the pyrimidine ring can significantly influence metabolic stability. The hypothetical data suggests that the bromo-substituent in Compound A may confer greater metabolic stability compared to the non-halogenated analog (Compound B). This could be due to electronic effects of the bromine atom influencing the susceptibility of the pyrimidine ring to oxidative metabolism by cytochrome P450 enzymes. The chloro-substituted analog (Compound C) shows intermediate stability. Imatinib, a well-established drug, is shown for reference as a compound with high metabolic stability.

Experimental Protocols

The following are detailed methodologies for the key in vitro assays used to assess metabolic stability.

Liver Microsomal Stability Assay

This assay primarily evaluates Phase I metabolism, which is largely mediated by cytochrome P450 (CYP) enzymes.

Materials:

  • Pooled human liver microsomes (HLM)

  • Test compound stock solution (e.g., 1 mM in DMSO)

  • NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Internal standard for LC-MS/MS analysis

  • Acetonitrile for reaction termination

Procedure:

  • Preparation: Prepare a working solution of the test compound by diluting the stock solution in buffer to the desired final concentration (e.g., 1 µM).

  • Reaction Mixture: In a microcentrifuge tube or a 96-well plate, combine the phosphate buffer, the test compound, and the human liver microsomes (final protein concentration typically 0.5 mg/mL).

  • Pre-incubation: Pre-incubate the mixture at 37°C for approximately 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

  • Termination: Immediately terminate the reaction by adding a volume of ice-cold acetonitrile containing the internal standard. This step also precipitates the microsomal proteins.

  • Sample Processing: Vortex the terminated reaction mixtures and centrifuge at high speed to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate or vials for analysis by LC-MS/MS to quantify the remaining parent compound.

Data Analysis:

  • The percentage of the parent compound remaining at each time point is plotted against time.

  • The elimination rate constant (k) is determined from the slope of the natural logarithm of the percent remaining versus time plot.

  • The half-life (t½) is calculated as: t½ = 0.693 / k.

  • The intrinsic clearance (CLint) is calculated as: CLint = (0.693 / t½) / (microsomal protein concentration in mg/mL).

Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability, as intact hepatocytes contain both Phase I and Phase II metabolic enzymes and cofactors in a more physiologically relevant environment.

Materials:

  • Cryopreserved human hepatocytes

  • Hepatocyte culture medium (e.g., Williams' Medium E)

  • Test compound stock solution (e.g., 1 mM in DMSO)

  • Internal standard for LC-MS/MS analysis

  • Acetonitrile for cell lysis and reaction termination

Procedure:

  • Hepatocyte Plating: Thaw and plate the cryopreserved hepatocytes in collagen-coated plates according to the supplier's protocol. Allow the cells to attach and form a monolayer.

  • Dosing Solution: Prepare a dosing solution by diluting the test compound stock in the culture medium to the desired final concentration (e.g., 1 µM).

  • Incubation: Remove the plating medium from the hepatocytes and add the dosing solution. Incubate the plate at 37°C in a humidified CO₂ incubator.

  • Time Points: At specified time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), collect aliquots of the cell suspension.

  • Termination and Lysis: Terminate the reaction and lyse the cells by adding ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Scrape the wells to ensure complete cell lysis and transfer the mixture to microcentrifuge tubes. Centrifuge to pellet cell debris.

  • Analysis: Analyze the supernatant by LC-MS/MS to determine the concentration of the parent compound.

Data Analysis:

  • The disappearance of the test compound over time is monitored.

  • The half-life (t½) and intrinsic clearance (CLint) are calculated using similar equations as in the microsomal stability assay, with CLint being normalized to the number of hepatocytes (e.g., µL/min/10⁶ cells).

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Termination cluster_analysis Analysis prep_compound Prepare Test Compound Solution mix Combine Compound, Microsomes, and Buffer prep_compound->mix prep_microsomes Prepare Liver Microsome Suspension prep_microsomes->mix prep_cofactor Prepare NADPH Regenerating System start_reaction Initiate with NADPH prep_cofactor->start_reaction pre_incubate Pre-incubate at 37°C mix->pre_incubate pre_incubate->start_reaction incubate Incubate at 37°C with Shaking start_reaction->incubate time_points Collect Aliquots at Time Points (0-60 min) incubate->time_points terminate Terminate with Acetonitrile & Internal Standard time_points->terminate centrifuge Centrifuge to Pellet Protein terminate->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data_analysis Calculate t½ and CLint lcms->data_analysis signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase ras RAS receptor->ras raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk transcription Gene Transcription (Proliferation, Survival) erk->transcription inhibitor This compound -containing Inhibitor inhibitor->raf

Safety Operating Guide

Proper Disposal of 5-Bromo-2-isopropylpyrimidine: A Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Hazard Profile and Personal Protective Equipment

Based on data for structurally related compounds such as 5-bromopyrimidine, 5-bromo-2-chloropyrimidine, and 5-bromo-2-fluoropyrimidine, 5-Bromo-2-isopropylpyrimidine should be handled as a hazardous substance.[1][2][3]

Anticipated Hazards:

  • Harmful if swallowed.[3]

  • Causes skin irritation.[1][2][3]

  • Causes serious eye irritation or damage.[1][2][3]

  • May cause respiratory irritation.[1][3]

Required Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[1]

  • Skin Protection: Use chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[1]

  • Respiratory Protection: Handle in a well-ventilated area, preferably within a chemical fume hood.[1] If dust or aerosols can be generated, a NIOSH-approved respirator is necessary.

Quantitative Data Summary for Similar Brominated Pyrimidines

The following table summarizes key data for similar brominated pyrimidine compounds to provide a reference for understanding the potential hazards.

Property5-Bromopyrimidine5-Bromo-2-chloropyrimidine5-Bromo-2-fluoropyrimidine
Molecular Formula C₄H₃BrN₂C₄H₂BrClN₂C₄H₂BrFN₂
Molecular Weight 158.98 g/mol 193.43 g/mol -
Melting Point 67-73 °C-92 °C[3]
GHS Hazard Statements H315, H319, H335[1]-H302, H315, H318, H335[3]

Step-by-Step Disposal Protocol

The disposal of this compound must comply with all local, state, and federal regulations. Never dispose of this chemical down the drain or in the regular trash. [1]

  • Waste Identification and Segregation:

    • Classify all waste containing this compound as hazardous waste.

    • As a halogenated organic compound, it must be segregated from non-halogenated waste.[1]

    • Keep it separate from incompatible materials, such as strong oxidizing agents.

  • Waste Collection and Container Requirements:

    • Solid Waste: Collect contaminated lab supplies (e.g., weighing paper, gloves, pipette tips) in a designated, clearly labeled solid hazardous waste container.[1]

    • Liquid Waste: If this compound is in a solution, collect it in a dedicated halogenated organic solvent waste container.[1]

    • Use a compatible container, such as polyethylene, that is in good condition with a secure, leak-proof closure.[1]

  • Labeling:

    • The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms.[1]

    • The accumulation start date must also be clearly marked on the label.[1]

  • Storage:

    • Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[1]

    • Ensure the SAA is inspected weekly for any signs of leakage.[1]

  • Arrange for Professional Disposal:

    • The final disposal must be handled by a licensed and certified hazardous waste disposal company.[1]

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.[1]

    • The recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[1]

Experimental Protocol: Accidental Spill Response

In the event of a spill, follow these steps to ensure safe cleanup and containment:

  • Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area and ensure adequate ventilation.

  • Control Ignition Sources: Remove all sources of ignition from the area.

  • Contain the Spill: Prevent further leakage or spillage if it is safe to do so.

  • Absorb and Collect:

    • For solid spills, carefully sweep or vacuum the material, avoiding dust generation.

    • For solutions, absorb with an inert, non-combustible material like vermiculite, sand, or a universal binder.

  • Package for Disposal: Place the absorbed material and any contaminated items into a suitable, labeled container for disposal.[4]

  • Decontaminate: Clean the spill area and any contaminated equipment thoroughly.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

A Generate this compound Waste B Is the waste solid or liquid? A->B C Solid Waste Container (Contaminated PPE, labware) B->C Solid D Liquid Waste Container (Halogenated Organic Solvents) B->D Liquid E Properly Label Container - 'Hazardous Waste' - Chemical Name - Hazard Pictograms - Accumulation Date C->E D->E F Store in Satellite Accumulation Area (SAA) E->F G Contact Environmental Health & Safety (EHS) F->G H Arrange for Professional Disposal (Licensed Hazardous Waste Contractor) G->H

Caption: Workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling 5-Bromo-2-isopropylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, operational, and disposal protocols for researchers, scientists, and drug development professionals handling 5-Bromo-2-isopropylpyrimidine. Adherence to these procedures is vital for ensuring personal safety and environmental protection.

Hazard Identification and Quantitative Data

This compound is a hazardous chemical that requires careful handling.[1][2] Key hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[1][2] It may be harmful if swallowed.[2] The following table summarizes key quantitative and hazard information.

PropertyValue
Molecular Formula C₇H₉BrN₂
GHS Hazard Statements H315, H319, H335
Signal Word Warning[1]
Hazard Class Skin Corrosion/Irritation (Category 2), Serious Eye Damage/Eye Irritation (Category 2), Specific target organ toxicity - single exposure (Category 3, Respiratory system)[1]

Personal Protective Equipment (PPE)

The use of appropriate Personal Protective Equipment is mandatory to prevent exposure. All PPE should meet established standards such as those from NIOSH (US) or EN (EU).

Protection TypeSpecificationStandard
Eye/Face Protection Safety glasses with side-shields. A face shield should be worn in addition to goggles where there is a splash hazard.[3][4]NIOSH (US) or EN 166 (EU) approved.[4]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a flame-resistant lab coat.[3][5] Gloves must be inspected prior to use and removed using the proper technique to avoid skin contact.[4]Gloves must satisfy Regulation (EU) 2016/425 and standard EN 374.
Respiratory Protection Work should be conducted in a chemical fume hood. If dust or aerosols may be generated, a NIOSH-approved air-purifying respirator is required.[3]NIOSH (US) or EN 143 (EU) approved.

Operational Plan: Step-by-Step Handling Procedure

Following a systematic procedure minimizes the risk of exposure and contamination.

Step 1: Preparation

  • Ensure a Safety Data Sheet (SDS) for this compound is accessible.

  • Verify that an emergency eyewash station and safety shower are readily accessible.[6]

  • Prepare all necessary equipment and reagents within a designated chemical fume hood.

  • Don the required personal protective equipment as outlined in the table above.

Step 2: Handling

  • Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to prevent the accumulation of dust or vapors.[5]

  • Avoid direct contact with the skin and eyes.[4]

  • Minimize dust generation during handling.

  • Keep the container tightly closed when not in use.[1][6]

  • Do not eat, drink, or smoke in the handling area.[5]

Step 3: Post-Handling

  • Wash hands thoroughly with soap and water after handling.[5]

  • Clean the work area, and decontaminate any equipment used.

  • Dispose of waste as per the disposal plan below.

Experimental Workflow

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Disposal prep1 Access SDS prep2 Verify Emergency Equipment prep1->prep2 prep3 Don PPE prep2->prep3 handle1 Weigh/Measure Compound prep3->handle1 handle2 Perform Experiment handle1->handle2 post1 Decontaminate Equipment handle2->post1 post2 Clean Work Area post1->post2 post3 Doff PPE post2->post3 disp1 Segregate Halogenated Waste post3->disp1 disp2 Label Waste Container disp1->disp2 disp3 Store in SAA disp2->disp3

Caption: Workflow for the safe handling and disposal of this compound.

Disposal Plan

The disposal of this compound must be handled in compliance with all local, regional, and national hazardous waste regulations.

1. Waste Identification and Segregation:

  • All waste containing this compound must be classified as hazardous waste.[2]

  • As a halogenated organic compound, it must be segregated from non-halogenated organic waste.[2]

  • Solid Waste: Contaminated lab supplies (e.g., weighing paper, gloves, pipette tips) should be collected in a separate, clearly labeled solid hazardous waste container.[2]

  • Liquid Waste: If this compound is in a solution, it should be collected in a dedicated halogenated organic solvent waste container.[2]

2. Waste Collection and Container Requirements:

  • Collect all this compound waste in a designated, properly labeled, and sealed container.[2]

  • The container should be made of a compatible material, such as polyethylene, and be in good condition with a secure, leak-proof closure.[2]

3. Labeling:

  • The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms.[2]

  • The accumulation start date must also be clearly marked on the label.[2]

4. Storage:

  • Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[2]

  • The SAA must be inspected weekly for any signs of leakage.[2]

5. Professional Disposal:

  • The final disposal of this compound must be handled by a licensed and certified hazardous waste disposal company.[2]

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.[2]

  • The recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[2]

First Aid Procedures

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[1][6] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[1] If skin irritation occurs, get medical advice/attention.[1]

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[1] Call a poison center or doctor if you feel unwell.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth thoroughly with water.[4] Never give anything by mouth to an unconscious person.[4] Seek immediate medical attention.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.